molecular formula C7H5IO3 B1197463 2-Iodosobenzoic acid CAS No. 304-91-6

2-Iodosobenzoic acid

Cat. No.: B1197463
CAS No.: 304-91-6
M. Wt: 264.02 g/mol
InChI Key: IFPHDUVGLXEIOQ-UHFFFAOYSA-N
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Description

2-Iodosobenzoic Acid (IBA), a cyclic hypervalent iodine(III) compound, is a valuable reagent and organocatalyst in modern organic synthesis. It serves as a versatile, non-metallic green oxidant for a range of transformations, including decarboxylative alkynylation, decarboxylative acylarylation, and oxidative C-H hydroxylation or arylation . Its utility extends to acting as a catalyst for the selective oxidation of alkoxybenzenes to p-quinones and for the alpha-hydroxylation of ketones . IBA is most notably the direct and stable precursor to 2-iodoxybenzoic acid (IBX) and the Dess-Martin periodinane, two widely used oxidants for converting alcohols to carbonyl compounds . The compound is characterized as a white to almost white powder that is soluble in water . It has a melting point of approximately 230°C (with decomposition) and should be stored in a cool, dark place under inert gas, as it is sensitive to light and air . Researchers should note that IBA can be efficiently prepared from 2-iodobenzoic acid using Oxone under mild aqueous conditions, a method that selectively yields the trivalent iodine compound while avoiding contamination by the potentially explosive pentavalent IBX . Recent investigations also highlight IBA's potential in developing novel X-ray-activated caged compounds due to the site-selective bond breakages around its hypervalent iodine atom upon resonant X-ray excitation . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Properties

IUPAC Name

2-iodosylbenzoic acid
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InChI

InChI=1S/C7H5IO3/c9-7(10)5-3-1-2-4-6(5)8-11/h1-4H,(H,9,10)
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InChI Key

IFPHDUVGLXEIOQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)I=O
Source PubChem
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Molecular Formula

C7H5IO3
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DSSTOX Substance ID

DTXSID8075382
Record name 2-Iodosylbenzoic acid
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Molecular Weight

264.02 g/mol
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name 2-Iodosobenzoic acid
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CAS No.

304-91-6, 27323-35-9
Record name 2-Iodosylbenzoic acid
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Record name Benzoic acid, iodoso-
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Foundational & Exploratory

Synthesis of 2-Iodosobenzoic Acid from 2-Iodobenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-iodosobenzoic acid (IBA), a versatile hypervalent iodine(III) reagent, from its precursor, 2-iodobenzoic acid. This document details the prevalent synthetic methodologies, presents quantitative data in a structured format, and outlines detailed experimental protocols. Furthermore, it includes graphical representations of the reaction pathway and experimental workflow to facilitate a deeper understanding of the process.

Introduction

This compound (IBA) is a valuable cyclic hypervalent iodine(III) compound widely utilized in organic synthesis as a mild and selective oxidizing agent.[1][2] It serves as a crucial precursor for the preparation of other important iodine-containing reagents, such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane.[3] The synthesis of IBA from 2-iodobenzoic acid is a fundamental transformation that has been optimized to be efficient, safe, and environmentally friendly. This guide focuses on the most common and practical methods for this conversion, with a particular emphasis on the use of Oxone® as the oxidant.

Synthetic Methodologies

The primary method for the synthesis of this compound from 2-iodobenzoic acid is through oxidation. While various oxidizing agents can be employed, Oxone®, a stable and inexpensive triple salt (2KHSO₅·KHSO₄·K₂SO₄), has emerged as the reagent of choice for its efficiency and mild reaction conditions.[1][4] The reaction is typically carried out in an aqueous medium, making it a green and practical procedure.[5]

A key challenge in the synthesis of IBA is preventing its over-oxidation to the pentavalent hypervalent iodine compound, 2-iodoxybenzoic acid (IBX).[1][6] IBX is known to be explosive under certain conditions, making its unintentional formation a safety concern.[1] Therefore, reaction conditions are carefully controlled to selectively yield IBA.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported procedures for the synthesis of this compound and its subsequent oxidation product, 2-iodoxybenzoic acid (IBX), from 2-iodobenzoic acid.

Table 1: Synthesis of this compound (IBA) from 2-Iodobenzoic Acid using Oxone®

EntryOxidant (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
1Oxone® (1.2)MeCN/H₂ORoom TempVariesHighNot Specified[1]
2Oxone® (1.0) with FeCl₃ (2.5 mol%)MeCN/DW (1/1)60VariesHighNot Specified[1]

Note: "High" yield indicates that the source reported a successful conversion without specifying the exact percentage.

Table 2: Synthesis of 2-Iodoxybenzoic Acid (IBX) from 2-Iodobenzoic Acid using Oxone®

EntryOxidant (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
1Oxone® (excess)H₂O70380≥95[7]
2Oxone® (excess)H₂O70177≥99[7]
3Oxone® (1.3)H₂O70-73379-8195[8]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound and, for context, 2-iodoxybenzoic acid.

General Procedure for the Selective Synthesis of this compound (IBA)

This protocol is adapted from a method designed to selectively produce IBA while minimizing the formation of IBX.[1]

Materials:

  • 2-Iodobenzoic acid (1.0 mmol)

  • Oxone® (738 mg, 1.2 mmol)

  • Acetonitrile (MeCN, 5 mL)

  • Water (H₂O, 5 mL)

Procedure:

  • To a solution of 2-iodobenzoic acid (1.0 mmol) in acetonitrile (5 mL), add Oxone® (738 mg, 1.2 mmol) and water (5 mL).

  • Stir the mixture at room temperature for the appropriate time. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion of the reaction, filter the product under reduced pressure.

  • Wash the residue with water and then with acetone.

  • Dry the resulting white powder to obtain the corresponding this compound.

Procedure for the Synthesis of 2-Iodoxybenzoic Acid (IBX)

This protocol describes a common method for synthesizing IBX, which involves the further oxidation of the initially formed IBA.[7][8]

Materials:

  • 2-Iodobenzoic acid (50.0 g, 0.20 mol)

  • Oxone® (181.0 g, 0.29 mol, 1.3 equiv)

  • Water (650 mL)

  • Acetone

Procedure:

  • Add 2-iodobenzoic acid (50.0 g, 0.20 mol) in one portion to an aqueous solution of Oxone® (181.0 g, 0.29 mol) in water (650 mL).

  • Heat the reaction mixture to 70-73 °C and maintain this temperature for 3 hours.

  • After the reaction is complete, cool the mixture to 5 °C and continue stirring at this temperature for 1.5 hours.

  • Filter the precipitate.

  • Wash the filter cake with water and then with acetone.

  • Dry the product at room temperature for 16 hours to obtain IBX as a white crystalline solid. The reported yield is 44.8-45.7 g (79-81%) with a purity of 95%.[8]

Mandatory Visualizations

The following diagrams illustrate the chemical transformation and the general experimental workflow for the synthesis of this compound.

Synthesis_Pathway 2-Iodobenzoic_Acid 2-Iodobenzoic Acid 2-Iodosobenzoic_Acid This compound (IBA) 2-Iodobenzoic_Acid->2-Iodosobenzoic_Acid Oxidation Oxidant Oxone® (2KHSO₅·KHSO₄·K₂SO₄) Oxidant->2-Iodosobenzoic_Acid 2-Iodoxybenzoic_Acid 2-Iodoxybenzoic Acid (IBX) (Over-oxidation product) 2-Iodosobenzoic_Acid->2-Iodoxybenzoic_Acid Further Oxidation

Caption: Chemical synthesis pathway of this compound.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Workup and Isolation Start Start: Dissolve 2-Iodobenzoic Acid Add_Oxidant Add Oxone® and Water Start->Add_Oxidant Stir Stir at Controlled Temperature Add_Oxidant->Stir Filter Filter the Precipitate Stir->Filter Wash Wash with Water and Acetone Filter->Wash Dry Dry the Product Wash->Dry End End Dry->End Final Product: This compound

Caption: General experimental workflow for the synthesis.

Characterization

The synthesized this compound is typically characterized by standard analytical techniques to confirm its identity and purity. These methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to verify the chemical structure of the product.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.[1]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate determination of the molecular weight and elemental composition.[1]

  • Melting Point: The melting point of the synthesized compound can be compared to the literature value for identification and as an indicator of purity.

Safety Considerations

While this compound itself is not considered explosive, its over-oxidation product, 2-iodoxybenzoic acid (IBX), is known to be sensitive to impact and heat.[7] Therefore, it is crucial to follow the experimental procedures carefully to avoid the formation of significant amounts of IBX, especially when not intended. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should always be followed.

Conclusion

The synthesis of this compound from 2-iodobenzoic acid using Oxone® is a robust and practical method that is widely adopted in both academic and industrial research. By carefully controlling the reaction conditions, it is possible to obtain high yields of the desired product with high purity, while minimizing the formation of the potentially hazardous IBX. This guide provides the essential technical information for researchers and professionals to successfully and safely perform this important chemical transformation.

References

physical and chemical properties of 2-Iodosobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Iodosobenzoic Acid

This technical guide provides a comprehensive overview of the (IBA), tailored for researchers, scientists, and professionals in drug development. This document delves into its characteristics, synthesis, and applications, with a focus on its role as a versatile oxidizing agent.

Physical Properties

This compound is a white to off-white crystalline powder.[1][2][3] Key physical data are summarized in the table below.

PropertyValueReference
Chemical Formula C₇H₅IO₃[2][3][4][5]
Molecular Weight 264.02 g/mol [2][4][5]
Appearance White to off-white powder/crystal[1][2][3]
Melting Point 230 °C (with decomposition)[1][2][4][6]
Solubility Insoluble in water[6]

Chemical Properties

This compound is a cyclic hypervalent iodine(III) compound that serves as a powerful and selective oxidizing agent in organic synthesis and biochemical studies.[7][8][9] Its reactivity is centered on the electrophilic nature of the iodine atom.

Key Chemical Attributes:

  • Oxidizing Agent: IBA is utilized for the oxidation of various functional groups. A notable application is the conversion of vicinal sulfhydryl groups in cysteine residues of proteins to disulfide bonds, which can induce conformational changes or inactivate enzymes.[6] It is also capable of cleaving tryptophanyl peptide bonds.[6]

  • Precursor for other Reagents: IBA serves as a stable precursor for the synthesis of other cyclic organoiodine(III) derivatives.[7][8]

  • Stability: It is a non-explosive alternative to other hypervalent iodine reagents like 2-Iodoxybenzoic acid (IBX).[7][8]

Synthesis of this compound

A practical and safe method for the synthesis of this compound involves the oxidation of 2-Iodobenzoic acid using Oxone® (potassium peroxymonosulfate) in an aqueous solution under mild, room temperature conditions.[7][8] This procedure avoids the formation of the hazardous and explosive pentavalent iodine compound, IBX.[7][8]

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products r1 2-Iodobenzoic Acid p1 Oxidation r1->p1 r2 Oxone® r2->p1 r3 Water (solvent) r3->p1 c1 Room Temperature c1->p1 c2 Aqueous Solution c2->p1 prod This compound (IBA) p1->prod

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure based on the literature for the synthesis of IBA from 2-Iodobenzoic acid using Oxone®.[7][8]

Materials:

  • 2-Iodobenzoic acid (2-IB)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Reaction flask

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Dissolution: Suspend 2-Iodobenzoic acid in deionized water in a reaction flask equipped with a magnetic stir bar.

  • Addition of Oxidant: While stirring vigorously at room temperature, add Oxone® to the suspension. The molar ratio of Oxone® to 2-IB is typically between 1.0 and 1.2.

  • Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy. The reaction is generally complete within a few hours.

  • Isolation: The product, this compound, precipitates out of the aqueous solution as a white solid. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid with cold deionized water to remove any unreacted starting materials and inorganic byproducts.

  • Drying: Dry the purified this compound under vacuum to obtain the final product.

Applications in Biochemical Research

This compound is a valuable tool in biochemical and pharmaceutical research, primarily due to its ability to selectively modify proteins.[9]

Oxidation of Vicinal Sulfhydryls in Proteins

IBA can oxidize adjacent cysteine residues within a protein to form a disulfide bond. This process can be used to study protein structure, function, and folding, as the formation of a new disulfide bond can alter the protein's conformation and activity.[6]

G Mechanism of Protein Oxidation by IBA cluster_reactants Reactants cluster_process Process cluster_products Products r1 Protein with vicinal -SH groups (Cys-SH)₂ p1 Oxidation r1->p1 r2 This compound (IBA) r2->p1 prod1 Oxidized Protein (with disulfide bond Cys-S-S-Cys) p1->prod1 prod2 2-Iodobenzoic Acid p1->prod2 prod3 Water p1->prod3

Caption: Oxidation of vicinal sulfhydryls in a protein by this compound.

Spectral Data

The structural characterization of this compound is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in DMSO-d₆ typically shows complex multiplets in the aromatic region, corresponding to the protons on the benzene ring. The acidic proton of the carboxyl group may appear as a broad singlet.

IR Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands. A strong, broad absorption is observed for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxyl group appears as a strong band around 1700 cm⁻¹. The I=O bond of the iodosyl group also gives rise to a characteristic absorption.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to 2-Iodosobenzoic Acid: Properties, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical document provides a comprehensive overview of 2-Iodosobenzoic acid (IBA), a versatile reagent with significant applications in organic synthesis and proteomics. Tailored for researchers, scientists, and professionals in drug development, this guide details the compound's chemical properties, synthesis protocols, and its utility as a powerful tool for selective peptide cleavage and as a precursor to important oxidizing agents.

Core Compound Information

PropertyValueReference
CAS Number 304-91-6[1]
Molecular Weight 264.02 g/mol [2]
Molecular Formula C₇H₅IO₃[2]
Synonyms o-Iodosobenzoic acid, IBA, Iodosylbenzoic acid[2]
Appearance White to off-white solid[1]
Melting Point 228 - 235 °C[2]

Synthesis of this compound

This compound is typically synthesized from its precursor, 2-iodobenzoic acid. The following sections provide experimental protocols for the synthesis of both the precursor and the final compound.

Synthesis of 2-Iodobenzoic Acid from Anthranilic Acid

A common laboratory-scale synthesis of 2-iodobenzoic acid involves the diazotization of anthranilic acid, followed by a Sandmeyer-type reaction with an iodide salt.[3]

Experimental Protocol:

  • Dissolve anthranilic acid in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, and cool the mixture in an ice bath.

  • Slowly add a chilled aqueous solution of sodium nitrite to the cooled anthranilic acid solution with constant stirring. This step forms the diazonium salt.

  • In a separate container, prepare a solution of potassium iodide in water.

  • Add the potassium iodide solution to the diazonium salt solution. Nitrogen gas will be evolved, and a precipitate of crude 2-iodobenzoic acid will form.

  • The reaction mixture can be gently warmed to ensure the completion of the reaction.

  • The crude product is then collected by filtration and can be purified by recrystallization from hot water or ethanol.[4]

G cluster_reactants Reactants cluster_process Process cluster_product Product anthranilic_acid Anthranilic Acid diazotization Diazotization anthranilic_acid->diazotization na_no2 Sodium Nitrite (NaNO2) na_no2->diazotization hcl Hydrochloric Acid (HCl) hcl->diazotization ki Potassium Iodide (KI) sandmeyer Sandmeyer-type Reaction ki->sandmeyer diazotization->sandmeyer Forms Diazonium Salt iodobenzoic_acid 2-Iodobenzoic Acid sandmeyer->iodobenzoic_acid Iodide Substitution

Synthesis workflow for 2-Iodobenzoic Acid.

Oxidation of 2-Iodobenzoic Acid to this compound

This compound can be prepared by the oxidation of 2-iodobenzoic acid. A modern and safer method utilizes Oxone® as the oxidizing agent.

Experimental Protocol:

  • Dissolve 2-iodobenzoic acid in an aqueous solution.

  • Add Oxone® (potassium peroxymonosulfate) to the solution.

  • The reaction is typically carried out at room temperature, making it a mild and practical method.

  • The product, this compound, precipitates from the reaction mixture and can be collected by filtration. This method is noted for producing IBA without contamination by the hazardous 2-iodoxybenzoic acid (IBX).

Applications in Research and Development

This compound is a valuable reagent with several key applications, particularly in proteomics and organic synthesis.

Selective Cleavage of Tryptophanyl Peptide Bonds

A significant application of o-iodosobenzoic acid is the selective chemical cleavage of peptide bonds at the C-terminal side of tryptophan residues.[5] This technique is instrumental in protein sequencing and analysis.

Experimental Protocol for Tryptophan Cleavage:

  • Reagent Preparation: Dissolve o-iodosobenzoic acid (10 mg) in 1.0 ml of 80% (v/v) acetic acid containing 4 M guanidine-HCl. To suppress the side reaction of tyrosine modification, pre-incubate the solution with a scavenger such as p-cresol.[6][7]

  • Protein Dissolution: Dissolve the protein sample in the prepared reagent solution to a final concentration of 5-10 mg/ml.

  • Incubation: Flush the reaction tube with nitrogen, seal it, and incubate for 24 hours at room temperature in the dark.[7]

  • Reaction Termination: The reaction can be terminated by dilution with water followed by removal of the solvent using a SpeedVac concentrator.[7] The resulting peptide fragments can then be separated and analyzed.

Mechanism of Tryptophan Cleavage:

The cleavage of the tryptophanyl peptide bond by o-iodosobenzoic acid proceeds through a proposed multi-step mechanism. It begins with a two-step oxidation of the tryptophan indole ring, followed by the formation of an intermediate iminospirolactone. This intermediate subsequently hydrolyzes, leading to the cleavage of the peptide bond and the formation of an N-acyldioxindolylalanine at the C-terminus of the newly formed peptide fragment.[6][8]

G tryptophan Tryptophan Residue in Peptide Chain oxidation1 First Oxidation of Indole Ring tryptophan->oxidation1 Reaction with This compound oxidation2 Second Oxidation of Indole Ring oxidation1->oxidation2 iminospirolactone Formation of Iminospirolactone Intermediate oxidation2->iminospirolactone hydrolysis Hydrolysis iminospirolactone->hydrolysis cleavage Peptide Bond Cleavage hydrolysis->cleavage product N-acyldioxindolylalanine Product cleavage->product

Logical flow of Tryptophanyl peptide bond cleavage.

It is important to note that commercial preparations of o-iodosobenzoic acid can contain o-iodoxybenzoic acid as a contaminant, which has been shown to cleave peptide bonds at tyrosine residues.[6][9] Pre-incubation of the reagent with p-cresol can mitigate this side reaction.[6]

Role in Organic Synthesis and Drug Discovery

This compound and its precursor, 2-iodobenzoic acid, are pivotal intermediates in organic synthesis and have found applications in medicinal chemistry and drug discovery.[10][11]

  • Precursor to Oxidizing Agents: 2-Iodobenzoic acid is a common precursor for the synthesis of 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane, which are widely used as mild and selective oxidizing agents in organic synthesis.[4]

  • Building Block for Pharmaceuticals: It serves as a versatile building block for the synthesis of various complex organic molecules with potential therapeutic applications.[2] For instance, it has been used in the synthesis of radioiodinated esters and amides for use as adrenal imaging agents and in the development of N-hydroxypyridone derivatives with potential anti-ischemic stroke properties.[12]

  • Synthesis of Heterocyclic Compounds: 2-Iodobenzoic acid is instrumental in the construction of heterocyclic systems like indoles and isocoumarins, which are common scaffolds in many pharmaceutical agents.[10]

Biological Activity and Pathways

Currently, there is limited evidence to suggest that this compound is directly involved in specific biological signaling pathways in the same manner as endogenous signaling molecules. Its primary biological effects are attributed to its chemical reactivity, such as the oxidation of sulfhydryl groups in enzymes and the cleavage of peptide bonds in proteins.[13] Derivatives of 2-iodobenzoic acid, however, have been investigated for potential antimicrobial and anticancer activities.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the fields of proteomics and synthetic chemistry. Its ability to selectively cleave peptide bonds at tryptophan residues provides a valuable tool for protein characterization. Furthermore, its role as a precursor and building block in the synthesis of oxidizing agents and potential pharmaceutical compounds underscores its importance in drug discovery and development. Researchers utilizing this reagent should be mindful of potential contaminants and employ appropriate purification and experimental controls to ensure the desired reaction specificity.

References

An In-depth Technical Guide to the Solubility of 2-Iodosobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research indicates a notable scarcity of specific quantitative solubility data for 2-iodosobenzoic acid in common organic solvents within publicly accessible scientific literature. This guide, therefore, provides qualitative solubility information based on available data, outlines the established experimental protocols for determining such solubility, and presents a logical workflow for these procedures. This information is intended to serve as a foundational reference for researchers and professionals in drug development.

Qualitative Solubility Profile of this compound

This compound (IBA) is an organic compound that serves as an oxidizing agent and is used in the study of enzyme structure and activity.[1] Its physical state is typically a white to off-white powder. While quantitative data is sparse, its general solubility characteristics indicate that it is insoluble in water.[1] This low aqueous solubility is a common trait for many hypervalent iodine compounds.

For context, the related compound 2-iodobenzoic acid is slightly soluble in water but shows good solubility in organic solvents like ethanol and acetone.[2][3] Another related, more oxidized compound, 2-iodoxybenzoic acid (IBX), is known for its limited solubility in many common organic solvents, with DMSO being a notable exception.[4][5]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to quantitatively determine the solubility of a compound like this compound. These protocols are standard in the field and are adapted from established methods for similar organic acids.[6]

This method is a reliable and straightforward approach to determine solubility by measuring the mass of the solute in a saturated solution.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed, temperature-controlled container.

  • Equilibration: Agitate the mixture using a magnetic stirrer or a shaker bath at a constant temperature for a sufficient duration to ensure that equilibrium is reached between the dissolved and undissolved solute. A period of 24 to 72 hours is typical.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by filtration through a fine-porosity filter or by centrifugation. It is critical to maintain the temperature during this step to prevent precipitation or further dissolution.

  • Solvent Evaporation: Accurately transfer a known mass or volume of the clear, saturated supernatant to a pre-weighed container. Carefully evaporate the solvent under controlled conditions, such as in a vacuum oven at a temperature that does not cause decomposition of the solute, until a constant weight is achieved.

  • Calculation: The solubility is calculated as the mass of the dried this compound residue per the initial mass or volume of the solvent used.

This method is particularly useful for acidic or basic compounds and determines the concentration of the solute in a saturated solution via titration.

Protocol:

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen organic solvent as described in the gravimetric method (steps 1 and 2).

  • Sampling and Dilution: After phase separation (step 3 of the gravimetric method), carefully withdraw a precise volume of the clear, saturated solution. If the concentration is high, dilute the sample with a suitable solvent to a concentration appropriate for titration.

  • Titration: Titrate the this compound solution with a standardized solution of a strong base, such as sodium hydroxide (NaOH). A suitable indicator, like phenolphthalein, should be used. For non-aqueous solvents, a non-aqueous titration setup may be necessary.

  • Endpoint Determination: Continue the titration until the endpoint is reached, which is indicated by a persistent color change of the indicator.

  • Calculation: The concentration of this compound in the saturated solution, and thus its solubility, is calculated based on the volume and concentration of the titrant used.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the logical steps involved in the experimental determination of solubility and the broader context of its application.

G cluster_prep Solution Preparation & Equilibration cluster_separation Phase Separation cluster_analysis Analysis of Saturated Solution cluster_result Result A Add excess this compound to a known volume of solvent B Agitate at constant temperature (e.g., 24-72 hours) A->B C Allow undissolved solid to settle B->C D Separate supernatant via filtration or centrifugation C->D E Gravimetric Analysis: Evaporate solvent and weigh residue D->E Path 1 F Titrimetric Analysis: Titrate with standardized base D->F Path 2 G Calculate Solubility (e.g., g/100g solvent) E->G F->G

Caption: Experimental workflow for solubility determination.

G A Compound of Interest (this compound) C Determine Solubility vs. Temperature A->C B Select Common Organic Solvents (e.g., Alcohols, Ketones, Ethers) B->C D Generate Quantitative Solubility Data Table C->D E Application in Drug Development D->E F Pre-formulation Studies E->F G Process Chemistry & Crystallization E->G H Analytical Method Development E->H

Caption: Logical workflow for solubility data in R&D.

References

An In-depth Technical Guide to the Mechanism of Action for 2-Iodosobenzoic Acid as an Oxidant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 2-iodosobenzoic acid and its derivatives as oxidants in organic synthesis. It is intended for researchers, scientists, and drug development professionals who utilize or are exploring the use of hypervalent iodine reagents. This document clarifies the roles of both this compound (IBA) and 2-iodoxybenzoic acid (IBX), details the current understanding of their oxidative mechanisms, and provides practical experimental guidance.

Introduction: Distinguishing this compound (IBA) and 2-Iodoxybenzoic Acid (IBX)

In the realm of hypervalent iodine chemistry, this compound (IBA) and 2-iodoxybenzoic acid (IBX) are key reagents, yet they are often a source of confusion. It is critical to distinguish between these two compounds as their stability, reactivity, and primary roles in oxidation reactions differ significantly.

  • This compound (IBA): A hypervalent iodine(III) compound. IBA is often generated in situ and serves as a catalytic oxidant in some reactions. It is the reduced form of IBX. While it can be isolated, it is known to be unstable and can disproportionate.

  • 2-Iodoxybenzoic Acid (IBX): A hypervalent iodine(V) compound. IBX is a powerful and widely used oxidizing agent, particularly for the conversion of alcohols to aldehydes and ketones.[1][2][3] It is more stable than IBA and can be prepared from 2-iodobenzoic acid using strong oxidants like potassium bromate or Oxone.[1][3] However, IBX is known to be shock-sensitive and has limited solubility in many common organic solvents.[1][3]

Due to the superior stability and widespread application of IBX, the majority of mechanistic studies have focused on its action. IBA often plays a role as an intermediate in catalytic cycles where it is re-oxidized to the active IBX species.

The Core Mechanism of Alcohol Oxidation

The oxidation of primary and secondary alcohols to aldehydes and ketones is a cornerstone application of these reagents. The generally accepted mechanism involves a sequence of steps, although the rate-determining step has been a subject of scientific debate. The primary pathway involves a hypervalent iodine(V) species like IBX.

The key steps in the oxidation of an alcohol by IBX are:

  • Ligand Exchange: The reaction initiates with a ligand exchange between the alcohol and a hydroxyl group on the iodine(V) center of IBX. This forms an alkoxyperiodinane intermediate.[1][2]

  • Reductive Elimination: This is the crucial step where the alcohol is oxidized. It proceeds via a five-membered cyclic transition state, leading to the formation of the carbonyl compound, water, and the reduced iodine(III) species, this compound (IBA).

The Rate-Determining Step: A Point of Contention

Initially, a "hypervalent twist" was proposed as the rate-determining step (RDS). This theory suggested that a conformational change in the hypervalent iodine intermediate was necessary to bring the relevant atoms into the correct orientation for the concerted elimination. This twist was thought to be driven by steric hindrance.[1][2]

However, more recent studies, including kinetic isotope effect (KIE) experiments and computational analyses, have challenged this hypothesis.[4][5][6] The current consensus leans towards the reductive elimination step, involving the cleavage of the α-C-H bond of the alcohol, as the rate-determining step. [4][5][6] This is supported by the observation of a significant kinetic isotope effect when the α-hydrogen of the alcohol is replaced with deuterium.

Catalytic Oxidation Cycle

In many applications, IBX is used in stoichiometric amounts. However, catalytic versions of this oxidation have been developed. In these systems, a catalytic amount of an iodoarene precursor, such as 2-iodobenzoic acid or IBA, is used in conjunction with a stoichiometric terminal oxidant, like Oxone.[7][8][9] In this cycle, the active oxidant IBX is continuously regenerated in situ from the IBA formed during the alcohol oxidation step.

Quantitative Data Summary

The efficiency of alcohol oxidation using IBX is influenced by the substrate, solvent, and reaction temperature. The following tables summarize representative quantitative data from the literature.

SubstrateProductOxidant (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
1-Octanol1-OctanalIBX (3.0)EtOAc80395[10]
2-Octanol2-OctanoneIBX (3.0)EtOAc801.598[10]
Benzyl alcoholBenzaldehydeIBX (3.0)EtOAc80199[10]
Cinnamyl alcoholCinnamaldehydeIBX (3.0)EtOAc80197[10]
4-Nitrobenzyl alcohol4-NitrobenzaldehydeIBX (3.0)EtOAc80199[10]

Table 1: Stoichiometric Oxidation of Various Alcohols with IBX.

Alcohol Substrate (1.5 mmol)Catalyst (mol %)Co-oxidant (Equivalents)Time (h)Yield (%)Reference
3-Phenyl-1-propanolIBX (10)Oxone (2.2)689[9]
3-Phenyl-1-propanolIBA (10)Oxone (2.2)691[9]
3-Phenyl-1-propanol2-Iodobenzoic Acid (10)Oxone (2.2)685[9]
Cyclohexanol2-Iodobenzoic Acid (10)Oxone (2.2)694[9]
1-Phenylethanol2-Iodobenzoic Acid (10)Oxone (2.2)692[9]

Table 2: Catalytic Oxidation of Alcohols using in situ Generated IBX.

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of the oxidizing agents and their use in alcohol oxidation.

Preparation of 2-Iodoxybenzoic Acid (IBX)

Materials:

  • 2-Iodobenzoic acid

  • Oxone (2KHSO₅·KHSO₄·K₂SO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-iodobenzoic acid in deionized water.

  • Add Oxone (in excess, typically 2-3 equivalents) to the solution.

  • Heat the mixture to 70-80°C with vigorous stirring for approximately 1-3 hours.[3] The product will precipitate as a white solid.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the white solid by vacuum filtration and wash with cold water and then acetone.

  • Dry the solid under vacuum to obtain IBX. Caution: IBX is a shock-sensitive explosive and should be handled with appropriate care. Commercial preparations are often stabilized with benzoic and isophthalic acids.[3]

General Protocol for Stoichiometric Alcohol Oxidation with IBX

Materials:

  • Alcohol substrate

  • IBX

  • Ethyl acetate (EtOAc) or other suitable solvent

Procedure:

  • To a solution of the alcohol (1 mmol) in ethyl acetate (10 mL), add IBX (1.1-3.0 equivalents).[10]

  • Heat the suspension to 80°C and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The reduced byproduct, this compound, is insoluble in ethyl acetate and can be removed by filtration.

  • Wash the filter cake with ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude carbonyl product, which can be further purified by column chromatography if necessary.

General Protocol for Catalytic Alcohol Oxidation

Materials:

  • Alcohol substrate

  • 2-Iodobenzoic acid (or IBA)

  • Oxone

  • Acetonitrile/Water solvent mixture

Procedure:

  • To a solution of the alcohol (1.5 mmol) in a 2:1 mixture of acetonitrile and water (20 mL), add the catalytic oxidant (e.g., 2-iodobenzoic acid, 10 mol%).[9]

  • Add Oxone (2.2 equivalents) to the mixture.

  • Heat the reaction mixture to 70°C and stir for the required time (typically 6 hours), monitoring by TLC.

  • After completion, cool the mixture and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows.

Oxidation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_transition_state Rate-Determining Step cluster_products Products IBX 2-Iodoxybenzoic Acid (IBX) Iodine(V) Alkoxyperiodinane Alkoxyperiodinane Intermediate IBX->Alkoxyperiodinane Ligand Exchange Alcohol R-CH(OH)-R' Alcohol->Alkoxyperiodinane TS Cyclic Transition State (Reductive Elimination) Alkoxyperiodinane->TS Carbonyl Carbonyl Compound (Aldehyde/Ketone) TS->Carbonyl IBA This compound (IBA) Iodine(III) TS->IBA Water H₂O TS->Water

Caption: Mechanism of alcohol oxidation by IBX.

Catalytic_Cycle IBX IBX (I(V)) IBA IBA (I(III)) IBX->IBA Oxidation of Alcohol Carbonyl Carbonyl IBX->Carbonyl Product Formation IBA->IBX Re-oxidation Alcohol Alcohol Oxone Oxone (Terminal Oxidant) Oxone->IBA

Caption: Catalytic cycle for IBX-mediated oxidation.

Experimental_Workflow start Start: Alcohol Substrate reaction Reaction with IBX in Solvent (e.g., EtOAc at 80°C) start->reaction filtration Cool and Filter to Remove Insoluble Byproducts (IBA) reaction->filtration concentration Concentrate Filtrate filtration->concentration purification Purification (e.g., Column Chromatography) concentration->purification product Final Product: Aldehyde or Ketone purification->product

Caption: Stoichiometric oxidation experimental workflow.

References

safety precautions for handling 2-Iodosobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 2-Iodosobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound (IBA) is a versatile hypervalent iodine(III) reagent frequently employed in organic synthesis as a mild oxidizing agent.[1] While it is a valuable tool in the development of novel chemical entities, its handling requires strict adherence to safety protocols due to its hazardous nature. This guide provides a comprehensive overview of the necessary precautions, emergency procedures, and toxicological information to ensure its safe use in a laboratory setting. Some hypervalent iodine compounds are known to be potentially explosive and should be handled with appropriate care.[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance.[3] According to the Globally Harmonized System (GHS), its primary hazards are:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][5][6]

  • Skin Irritation (Category 2): Causes skin irritation.[4][5][6][7]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[4][5][6][7]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[4][5][6][7][8]

Hazard Statements: H302, H315, H318, H335.[4][5][6][9] Signal Word: Danger.[5][6][9]

Toxicological Data

The toxicological properties of this compound have not been exhaustively investigated.[4] However, the available acute toxicity data is summarized below.

| Toxicity Data for this compound | | :--- | :--- | | RTECS Number | DH2975000[4][10] | | Acute Toxicity (Oral) | LD50 (mouse): 1500 mg/kg[10] | | Acute Toxicity (Intraperitoneal) | LD50 (mouse): 196 mg/kg[3] | | | LD50 (mouse): 200 mg/kg[10] | | Carcinogenicity | IARC: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[4] | | Germ Cell Mutagenicity | No data available[4] | | Reproductive Toxicity | No data available[4] |

Experimental Safety Protocols

Adherence to the following protocols is mandatory when handling this compound.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[5][6][8] Use a certified chemical fume hood or provide appropriate exhaust ventilation at places where dust is formed to keep airborne levels below exposure limits.[4][11]

  • Eye Wash Stations: Ensure that emergency eyewash stations are readily accessible in the immediate vicinity of any location where the chemical is handled.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is required for all personnel handling this reagent.

  • Eye and Face Protection: Wear chemical safety goggles or safety glasses with side-shields.[11] A face shield is also recommended for comprehensive protection.[4]

  • Skin Protection:

    • Gloves: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use. Use proper glove removal technique, avoiding contact with the glove's outer surface, to prevent skin contact.[4]

    • Protective Clothing: Wear a lab coat or a complete chemical-resistant suit. The type of protective equipment must be selected based on the concentration and amount of the hazardous substance at the specific workplace.[4]

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved N95 dust mask or a self-contained breathing apparatus.[4]

Safe Handling and Storage Protocol
  • Handling:

    • Conduct a thorough risk assessment before beginning any new procedure involving this compound.[2]

    • Avoid all personal contact, including the inhalation of dust.[3]

    • Avoid the formation of dust and aerosols.[4]

    • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[4][8] Do not eat, drink, or smoke in the work area.[5][6][7]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[4][5][11]

    • Keep the container tightly closed and stored in its original container.[4][6]

    • Store locked up.[5][11]

    • Incompatibilities: Avoid storage with oxidizing and reducing agents.[3]

Emergency and First Aid Procedures

Spill Response Protocol

A spill of this compound should be treated as a moderate hazard.[3]

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Alert: Notify emergency responders and inform them of the location and nature of the hazard.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Protect: Don personal protective equipment, including respiratory protection, chemical-resistant gloves, eye protection, and a lab coat.[4] Do not touch damaged containers or spilled material without appropriate protection.[11]

  • Containment: Prevent the product from entering drains.[4]

  • Cleanup:

    • Minor Spills: Carefully sweep or scoop up the spilled solid.[3][4] Avoid actions that create dust.[4]

    • Major Spills: Use a vacuum or scoop to clear the material rapidly.[6]

  • Disposal: Place the collected material into suitable, closed, and labeled containers for disposal.[4] Dispose of the waste through a licensed professional waste disposal service in accordance with local, regional, and national regulations.[4][11]

  • Decontaminate: Thoroughly clean the contaminated surface.[11]

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area spill->evacuate alert Alert Emergency Responders evacuate->alert protect Don Appropriate PPE alert->protect assess Assess Spill Size protect->assess minor_spill Minor Spill Cleanup: - Sweep without creating dust - Place in sealed container assess->minor_spill Minor major_spill Major Spill Cleanup: - Use vacuum or scoop - Prevent entry into drains - Place in sealed container assess->major_spill Major disposal Dispose of Waste via Licensed Service minor_spill->disposal major_spill->disposal decontaminate Decontaminate Spill Area disposal->decontaminate end_proc End Procedure decontaminate->end_proc

Caption: Emergency spill response workflow for this compound.

First Aid Measures

Immediate medical attention is crucial in case of exposure. Always consult a physician after administering first aid.[4]

  • Inhalation: If inhaled, move the person to fresh air.[4][5][6] If the person is not breathing, give artificial respiration.[4] Keep the patient warm and rested.[3]

  • Skin Contact: Immediately remove all contaminated clothing, including footwear.[3] Wash the affected skin with plenty of soap and water.[3][4][6] If skin irritation occurs, seek medical advice.[5][6]

  • Eye Contact: This is a medical emergency. Immediately rinse the eyes cautiously and thoroughly with plenty of water for at least 15 minutes.[4][5] Ensure complete irrigation by keeping eyelids apart.[3] Remove contact lenses if present and easy to do so.[4][5][6] Continue rinsing and consult a physician immediately.[4][5][6]

  • Ingestion: If swallowed, rinse the mouth with water.[4][5][6] Never give anything by mouth to an unconscious person.[4] Call a poison center or physician if you feel unwell.[5][6]

Fire and Explosion Hazard

  • Fire Fighting Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[3][4]

  • Hazards: Dust clouds generated from fine grinding can be a hazard, as they may burn rapidly if ignited.[3] Thermal decomposition can lead to the release of irritating and toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen iodide.[3][8] Firefighters should wear a self-contained breathing apparatus.[4]

Disposal Considerations

All waste materials containing this compound must be treated as hazardous waste.[7]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[4]

  • Do not allow the product to enter drains.[4][7]

  • Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7]

References

Spectroscopic Profile of 2-Iodosobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-iodosobenzoic acid, a significant reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics, the experimental protocols for obtaining these data, and a visualization of its synthesis workflow.

Spectroscopic Data

The spectroscopic data for this compound is summarized below, providing key identifiers for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR data for this compound, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆), are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.01d8.61HAromatic CH
8.32-8.41m3HAromatic CH

Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆ [1]

Chemical Shift (δ) ppm
113.5
117.3
126.4
127.7
132.9
134.2
137.0
166.0
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are listed below.

Table 3: IR Spectroscopic Data for this compound [1]

Wavenumber (cm⁻¹)Assignment
2903O-H stretch (carboxylic acid)
1625C=O stretch (carboxylic acid)
1582C=C stretch (aromatic)
1561C=C stretch (aromatic)

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and IR spectra of this compound, based on common laboratory practices.

NMR Spectroscopy Protocol

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[1]

  • Sample Preparation: A small amount of the this compound sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is often used as an internal standard.

  • Data Acquisition: The spectra are acquired at room temperature. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

IR Spectroscopy Protocol

IR spectra are commonly obtained using an FT-IR spectrometer.

  • Sample Preparation: A small amount of the solid this compound sample is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly on the ATR crystal.[1]

  • Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded. The sample spectrum is then recorded, and the background is automatically subtracted.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Synthesis Workflow of this compound

This compound is synthesized from its precursor, 2-iodobenzoic acid, through an oxidation reaction. This workflow is a common procedure in organic chemistry laboratories.[2]

Synthesis_Workflow cluster_start Starting Material cluster_process Oxidation Process cluster_product Final Product start 2-Iodobenzoic Acid process Oxidation with Oxone® in an aqueous solution start->process Reaction product This compound process->product Isolation & Purification

Caption: Synthesis of this compound from 2-Iodobenzoic Acid.

References

Theoretical Calculations on 2-Iodosobenzoic Acid Reactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodosobenzoic acid (IBA) is a hypervalent iodine(III) reagent that has garnered significant attention as a versatile and environmentally benign oxidizing agent in organic synthesis. Its ability to mediate a wide range of chemical transformations, including the oxidation of alcohols and sulfides, has made it a valuable tool for synthetic chemists. In the realm of drug development, where the efficient and selective synthesis of complex molecules is paramount, understanding the reactivity of reagents like IBA at a fundamental level is crucial. Theoretical calculations, particularly those employing Density Functional Theory (DFT), provide invaluable insights into reaction mechanisms, transition states, and the factors governing reactivity and selectivity.

This technical guide provides a comprehensive overview of the theoretical and experimental aspects of this compound reactivity. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a summary of theoretical findings, and visualizations of key reaction pathways. While direct computational studies on this compound are limited, extensive theoretical work has been conducted on its more reactive pentavalent derivative, 2-iodoxybenzoic acid (IBX). The reactivity of IBA is intrinsically linked to its in situ oxidation to IBX, which is often the active oxidizing species. Therefore, this guide will present the theoretical data for IBX as a crucial component in understanding the overall reactivity of IBA-based oxidative systems.

Theoretical Calculations on Reactivity

Computational chemistry, particularly DFT, has been instrumental in elucidating the mechanisms of reactions involving hypervalent iodine reagents.[1][2] These studies help in understanding the structure, bonding, and energy profiles of reactants, intermediates, transition states, and products.

The Hypervalent Bond

The reactivity of this compound and other hypervalent iodine compounds is largely dictated by the nature of the hypervalent bond. This is typically described as a three-center-four-electron (3c-4e) bond, which is longer, weaker, and more polarized than a standard covalent bond.[1][2] This inherent weakness facilitates ligand exchange and reductive elimination, which are key steps in the oxidative processes mediated by these reagents. Computational studies have been crucial in defining the geometry and electronic structure of these bonds. For instance, in iodine(III) compounds like IBA, the geometry is often described as a trigonal bipyramid, with the more electronegative ligands occupying the axial positions.[1]

Reaction Mechanisms: The Case of Alcohol Oxidation

The oxidation of alcohols to aldehydes and ketones is a flagship application of hypervalent iodine reagents. While detailed computational studies specifically on IBA are scarce, the mechanism of the more potent oxidant, 2-iodoxybenzoic acid (IBX), has been a subject of significant theoretical investigation. As IBA can be oxidized to IBX in situ, the mechanistic insights gained from studying IBX are highly relevant.

One of the initially proposed mechanisms for alcohol oxidation by IBX is the "hypervalent twisting" mechanism .[3] Computational studies suggested that a "twist" or rearrangement of the hypervalent iodine complex is the rate-determining step.[3]

The following table summarizes the calculated activation energies for the key steps in the oxidation of methanol by IBX, as determined by DFT calculations. This data provides a quantitative insight into the reaction pathway.

Reaction StepDescriptionActivation Energy (kcal/mol)
Ligand ExchangeThe alcohol displaces a ligand on the iodine center.9.1[6]
Hypervalent TwistA conformational rearrangement of the intermediate.12.1[6]
Reductive EliminationC-H bond cleavage and formation of the carbonyl group.4.7[6]

Note: These values are for the oxidation of methanol by IBX and serve as a model for understanding the reactivity of related hypervalent iodine reagents.

Experimental Protocols

Detailed and reliable experimental procedures are critical for the successful application of this compound in a laboratory setting. The following sections provide protocols for the synthesis of IBA and its application in common oxidative transformations.

Synthesis of this compound (IBA)

A practical and safe method for the synthesis of IBA involves the oxidation of 2-iodobenzoic acid using Oxone® in an aqueous solution.[7] This method avoids the formation of the potentially explosive 2-iodoxybenzoic acid (IBX).

Materials:

  • 2-Iodobenzoic acid

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

  • Acetonitrile

  • Water

  • Ferric chloride (FeCl₃) (optional, as catalyst)

Procedure:

  • To a solution of 2-iodobenzoic acid (1.0 mmol) in acetonitrile (5 mL) and water (5 mL), add Oxone® (1.2 mmol).

  • For an accelerated reaction, 2.5 mol% of FeCl₃ can be added.

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, the precipitated this compound is collected by filtration, washed with water, and dried under vacuum.

Oxidation of Alcohols to Carbonyl Compounds

This compound, often in conjunction with a co-oxidant that regenerates the active species in situ, is an effective reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[8][9]

Materials:

  • Alcohol substrate

  • This compound (catalytic amount, e.g., 10 mol%)

  • Oxone® (as co-oxidant)

  • Acetonitrile

  • Water

Procedure:

  • To a solution of the alcohol (1.0 mmol) in a 2:1 mixture of acetonitrile and water (15 mL), add this compound (0.1 mmol) and Oxone® (1.2 mmol).

  • Heat the reaction mixture to 70 °C and stir for several hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Selective Oxidation of Sulfides to Sulfoxides

Hypervalent iodine reagents, including IBA, can selectively oxidize sulfides to sulfoxides without significant over-oxidation to sulfones.[10]

Materials:

  • Sulfide substrate

  • This compound or a related hypervalent iodine(III) reagent (e.g., iodosobenzene)

  • Potassium bromide (KBr, catalytic)

  • Water

Procedure:

  • To a suspension of the sulfide (1.0 mmol) in water (10 mL), add the hypervalent iodine(III) reagent (1.1 mmol) and a catalytic amount of KBr (0.1 mmol).

  • Stir the mixture vigorously at room temperature. Monitor the reaction by TLC.

  • Upon completion, extract the product with an appropriate organic solvent.

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any remaining oxidant.

  • Dry the organic layer and concentrate to yield the sulfoxide, which can be further purified if necessary.

Visualization of Reaction Pathways and Workflows

Understanding the sequence of events in a chemical reaction or an experimental procedure is greatly facilitated by visual aids. The following diagrams, generated using the DOT language for Graphviz, illustrate key processes related to this compound.

Synthesis_of_IBA cluster_reactants Reactants cluster_process Process cluster_products Products 2-Iodobenzoic_Acid 2-Iodobenzoic Acid Reaction Oxidation in Acetonitrile/Water 2-Iodobenzoic_Acid->Reaction Oxone Oxone® Oxone->Reaction IBA This compound Reaction->IBA Byproducts Sulfate Salts Reaction->Byproducts

Caption: Workflow for the synthesis of this compound.

Alcohol_Oxidation_Mechanism Start Alcohol + IBX Ligand_Exchange Ligand Exchange Start->Ligand_Exchange Intermediate Alkoxy-Iodane Intermediate Ligand_Exchange->Intermediate Reductive_Elimination Reductive Elimination (Rate-Determining Step) Intermediate->Reductive_Elimination Product_Complex Product-IBA Complex Reductive_Elimination->Product_Complex End Carbonyl Compound + IBA Product_Complex->End

Caption: Proposed mechanism for alcohol oxidation by IBX.

Relevance to Drug Development

Hypervalent iodine reagents, including this compound, are of significant interest to the pharmaceutical industry for several reasons:

  • Mild and Selective Oxidation: The development of new drug candidates often requires the selective oxidation of sensitive and complex molecules. IBA and its derivatives offer a milder alternative to many heavy-metal-based oxidants, reducing the risk of side reactions and simplifying purification.[11]

  • Synthesis of Heterocyclic Scaffolds: Many pharmaceuticals are based on heterocyclic ring systems. 2-Iodobenzoic acid serves as a precursor for reagents used in the synthesis of important heterocycles like indoles and isocoumarins, which are found in numerous biologically active compounds.[12]

  • Late-Stage Functionalization: In drug discovery, the ability to modify a complex molecule in the later stages of a synthetic sequence is highly valuable. The reactivity of hypervalent iodine reagents can be harnessed for late-stage C-H functionalization, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies.

  • Green Chemistry: The pharmaceutical industry is increasingly focused on developing sustainable and environmentally friendly manufacturing processes. Hypervalent iodine reagents are considered "green" alternatives to many traditional oxidants, as they are non-toxic and the iodine-containing byproducts can often be recycled.[7]

The following diagram illustrates the role of 2-iodobenzoic acid as a precursor in the synthesis of bioactive molecules, a key aspect of its relevance to drug development.

Drug_Development_Relevance cluster_reagents Key Reagents cluster_applications Synthetic Applications in Drug Discovery IBA_Precursor 2-Iodobenzoic Acid IBA This compound (IBA) IBA_Precursor->IBA Heterocycle_Synth Synthesis of Bioactive Heterocycles (e.g., Indoles) IBA_Precursor->Heterocycle_Synth IBX 2-Iodoxybenzoic Acid (IBX) IBA->IBX Oxidation Oxidation Mild Oxidation of Complex Intermediates IBA->Oxidation Late_Stage_Func Late-Stage C-H Functionalization IBA->Late_Stage_Func IBX->Oxidation Final_Products Active Pharmaceutical Ingredients (APIs) Oxidation->Final_Products Heterocycle_Synth->Final_Products Late_Stage_Func->Final_Products

Caption: Role of 2-Iodobenzoic Acid in drug development pathways.

Conclusion

This compound is a valuable reagent in modern organic chemistry with significant potential in the field of drug development. While direct theoretical calculations on its reactivity are an emerging area of research, the extensive computational studies on its derivative, IBX, provide a solid framework for understanding its mechanistic behavior. The combination of theoretical insights and robust experimental protocols, as outlined in this guide, empowers researchers to effectively utilize this versatile reagent in the synthesis of complex and biologically relevant molecules. The continued exploration of the reactivity of IBA and other hypervalent iodine compounds through both computational and experimental approaches will undoubtedly lead to the development of new and innovative synthetic methodologies for the advancement of pharmaceutical sciences.

References

Methodological & Application

Application of 2-Iodoxybenzoic Acid (IBX) for the Selective Oxidation of Primary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Iodoxybenzoic acid (IBX) is a hypervalent iodine(V) reagent that has gained significant traction in modern organic synthesis as a mild and selective oxidizing agent.[1][2][3] A key application of IBX is the efficient oxidation of primary alcohols to their corresponding aldehydes.[1][3][4] This process is highly valued for its high chemoselectivity, operational simplicity, and the avoidance of toxic heavy metal-based oxidants.[2] IBX is prepared by the oxidation of 2-iodobenzoic acid.[1][2][5] While IBX itself has limited solubility in many common organic solvents, its derivative, the Dess-Martin Periodinane (DMP), exhibits improved solubility.[4][6]

Mechanism of Action

The oxidation of a primary alcohol to an aldehyde by IBX proceeds through a ligand exchange followed by reductive elimination. The reaction mechanism involves a hypervalent twist, which is considered the rate-determining step.[2][3][5] In this process, the alcohol coordinates to the iodine(V) center, and subsequent intramolecular proton transfer and elimination of 2-iodosobenzoic acid (IBA) yield the aldehyde product.[2][7]

Advantages of Using IBX:

  • High Selectivity: IBX selectively oxidizes primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[1]

  • Mild Reaction Conditions: The oxidation can typically be carried out at room temperature or slightly elevated temperatures.[8][9]

  • Functional Group Tolerance: IBX is compatible with a wide range of functional groups, including amines, thioethers, and olefins.[2]

  • Environmentally Benign: It avoids the use of toxic chromium or other heavy metal reagents.[2][8] The byproduct, this compound (IBA), can be recycled back to IBX.[10]

Limitations:

  • Solubility: IBX is insoluble in many common organic solvents, with DMSO being a notable exception.[1][2][4] This can sometimes lead to heterogeneous reaction mixtures.

  • Safety: IBX is potentially explosive under impact or when heated above 200°C.[2][4] Commercially available IBX is often stabilized with benzoic acid and isophthalic acid to mitigate this risk.[2]

Quantitative Data Summary

The following table summarizes representative data for the oxidation of various primary alcohols to aldehydes using IBX under different reaction conditions.

Substrate (Primary Alcohol)Product (Aldehyde)Reagent/ConditionsSolventTime (h)Yield (%)Reference
Benzyl alcoholBenzaldehydeIBX (1.5 equiv)DCM/H₂O (1:1), n-Bu₄NBr (0.5 equiv)--[1]
Cinnamyl alcoholCinnamaldehydeIBX (1.0 equiv), β-CD (0.1 equiv)H₂O/Acetone-96[11]
1-Octanol1-OctanalIBX (1.0 equiv), β-CD (0.1 equiv)H₂O/Acetone-90[12]
GeraniolGeranialIBXDMSO-85[11]

Experimental Protocols

Protocol 1: General Procedure for the Oxidation of a Primary Alcohol using IBX in DMSO

This protocol is a general guideline for the oxidation of a primary alcohol to an aldehyde using IBX in dimethyl sulfoxide (DMSO).

Materials:

  • Primary alcohol

  • 2-Iodoxybenzoic acid (IBX)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the primary alcohol (1.0 mmol) in anhydrous DMSO (5 mL) in a round-bottom flask, add IBX (1.5 mmol, 1.5 equivalents).

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with water (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude aldehyde.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Catalytic Oxidation of a Primary Alcohol using this compound (IBA) and Oxone®

This protocol describes a method for the oxidation of primary alcohols using a catalytic amount of 2-iodobenzoic acid (or its reduced form, IBA) with Oxone® as the co-oxidant.[13][14] This in-situ generation of IBX avoids the need to handle the potentially explosive pure IBX.

Materials:

  • Primary alcohol

  • This compound (IBA) or 2-Iodobenzoic acid

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

  • Acetonitrile

  • Water

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a stirred solution of the primary alcohol (1.0 mmol) in a mixture of acetonitrile and water (2:1, 6 mL), add this compound (0.1 mmol, 0.1 equivalents).

  • Add Oxone® (2.0 mmol, 2.0 equivalents) in portions over 10-15 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with water (10 mL).

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude aldehyde.

  • Purify by flash chromatography if required.

Visualizations

Oxidation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products Primary_Alcohol R-CH₂OH Intermediate Hypervalent Iodine Intermediate Primary_Alcohol->Intermediate Ligand Exchange IBX 2-Iodoxybenzoic Acid (IBX) IBX->Intermediate Aldehyde R-CHO Intermediate->Aldehyde Reductive Elimination IBA This compound (IBA) Intermediate->IBA

Caption: Reaction mechanism for the oxidation of a primary alcohol with IBX.

Experimental_Workflow Start Start: Dissolve Primary Alcohol Add_IBX Add IBX Start->Add_IBX Reaction Stir at Room Temperature Add_IBX->Reaction Quench Quench with Water Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash Organic Layer Extraction->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (e.g., Chromatography) Concentrate->Purify End End: Isolated Aldehyde Purify->End

Caption: General experimental workflow for IBX oxidation.

Catalytic_Cycle IBA IBA (this compound) IBX IBX (2-Iodoxybenzoic Acid) IBA->IBX Oxidation IBX->IBA Reduction Alcohol R-CH₂OH Aldehyde R-CHO Alcohol:s->Aldehyde:n Oxone Oxone® (Co-oxidant) Oxone->IBA

Caption: Catalytic cycle for alcohol oxidation using IBA and Oxone®.

References

Synthesis of Dess-Martin Periodinane (DMP) from o-Iodoxybenzoic Acid (IBX): An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of Dess-Martin periodinane (DMP), a widely utilized oxidizing agent in organic synthesis for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2][3][4][5] The protocol details a two-step synthetic route commencing with the oxidation of o-iodobenzoic acid to o-iodoxybenzoic acid (IBX), followed by the acetylation of IBX to yield DMP. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to ensure safe and efficient laboratory execution.

Introduction

The Dess-Martin periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) is a hypervalent iodine reagent favored for its mild reaction conditions, high chemoselectivity, and broad functional group tolerance.[3][4][6] It offers a significant advantage over many chromium-based and other oxidative reagents. The synthesis of DMP is a well-established two-step process. The first step involves the oxidation of o-iodobenzoic acid to the intermediate, o-iodoxybenzoic acid (IBX).[7][8][9] IBX itself is a useful oxidizing agent, though its insolubility in common organic solvents can be a limitation.[7][8][9] The subsequent step involves the reaction of IBX with acetic anhydride and acetic acid to produce the more soluble and reactive DMP.[5][10]

Data Summary

The following table summarizes the typical quantitative data associated with the synthesis of IBX and DMP. Yields can vary based on reaction scale and purity of reagents.

StepReactionReactantsProductTypical Yield (%)Purity (%)Reference
1Oxidationo-Iodobenzoic acid, Oxoneo-Iodoxybenzoic acid (IBX)80 - 98%≥95%[5][8][11]
2Acetylationo-Iodoxybenzoic acid (IBX), Acetic Anhydride, Acetic AcidDess-Martin Periodinane (DMP)~90%High[10]

Experimental Protocols

Safety Precautions: Both IBX and DMP are potentially explosive under impact or when heated to high temperatures (>200°C for IBX).[8] Handle these reagents with care, avoiding grinding or excessive force. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.

Protocol 1: Synthesis of o-Iodoxybenzoic Acid (IBX) from o-Iodobenzoic Acid

This protocol is adapted from procedures utilizing Oxone as the oxidizing agent, which is considered a safer and more environmentally friendly method.[7][12]

Materials:

  • o-Iodobenzoic acid

  • Oxone (potassium peroxymonosulfate)

  • Deionized water

  • Acetone

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • To a three-neck round-bottom flask equipped with a magnetic stirrer and a condenser, add o-iodobenzoic acid (1.0 equiv) and deionized water (approximately 13 mL per gram of o-iodobenzoic acid).[10]

  • While stirring, add Oxone (approximately 1.47 equiv) to the suspension in one portion.[10]

  • Heat the mixture to 70-80°C and maintain this temperature with vigorous stirring for 3-4 hours.[5][10] The initial white suspension will remain.

  • Monitor the reaction for the consumption of the starting material, for instance by ¹H NMR of an aliquot in deuterated DMSO.[10]

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for at least 90 minutes to precipitate the product.[10]

  • Collect the white, microcrystalline solid by vacuum filtration using a Büchner funnel.[10]

  • Wash the collected solid sequentially with cold deionized water (6 portions of ~3 mL per gram of starting material) and then with cold acetone (2 portions of ~2 mL per gram of starting material).[10]

  • Dry the product under high vacuum overnight to afford IBX as a white powder.

Protocol 2: Synthesis of Dess-Martin Periodinane (DMP) from o-Iodoxybenzoic Acid (IBX)

This protocol outlines the conversion of the synthesized IBX into DMP.

Materials:

  • o-Iodoxybenzoic acid (IBX)

  • Acetic anhydride

  • Acetic acid

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller and thermocouple

  • Inert atmosphere (Nitrogen or Argon)

  • Syringes

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Magnesium sulfate (anhydrous)

  • Büchner funnel and filter flask

  • Low-temperature chiller or freezer

Procedure:

  • Place the previously synthesized IBX (1.0 equiv) and a stir bar into a 500 mL three-neck round-bottom flask. Purge the flask with an inert atmosphere (e.g., nitrogen) for several minutes.[10]

  • Sequentially add acetic acid (13.0 equiv) and acetic anhydride (9.1 equiv) to the flask via syringe.[10]

  • Heat the reaction mixture to an internal temperature of 85°C with vigorous stirring. The white suspension should dissolve to form a yellow solution within approximately 30 minutes.[10]

  • Once a clear solution is obtained, turn off the heat and allow the flask to cool slowly to room temperature under the inert atmosphere. Wrapping the flask in aluminum foil can aid in slow cooling.[10]

  • Chill the solution to -30°C for two hours to induce precipitation of the product.[10]

  • Collect the resulting granular white precipitate by vacuum filtration through a Büchner funnel, maintaining a flow of nitrogen over the funnel.[10]

  • Wash the collected solid with three portions of chilled diethyl ether (25 mL each).[10]

  • Dry the product under high vacuum for 24 hours to yield DMP as a white solid.[10]

Work-up Alternative: An alternative work-up involves diluting the reaction mixture with diethyl ether followed by a careful wash with a 1:1:1 mixture of saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and water to quench any unreacted reagents and neutralize the acids.[10] The organic layer is then separated, washed with water and brine, dried over magnesium sulfate, and the solvent is removed under reduced pressure.[10] The crude product is then recrystallized.

Synthetic Workflow

The following diagram illustrates the two-step synthesis of Dess-Martin periodinane from o-iodobenzoic acid.

SynthesisWorkflow start o-Iodobenzoic Acid ibx o-Iodoxybenzoic Acid (IBX) start:e->ibx:w Oxidation dmp Dess-Martin Periodinane (DMP) ibx:e->dmp:w Acetylation reagents1 Oxone, H₂O reagents2 Acetic Anhydride, Acetic Acid

Caption: Synthetic route from o-iodobenzoic acid to DMP.

References

Application Notes and Protocols: 2-Iodosobenzoic Acid in Transition-Metal-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodosobenzoic acid (IBA) is a hypervalent iodine(III) reagent that has emerged as a versatile and environmentally benign oxidant in a variety of organic transformations.[1] In the realm of transition-metal-catalyzed cross-coupling reactions, IBA offers a practical and efficient alternative to other oxidants for facilitating the formation of carbon-carbon and carbon-heteroatom bonds. Its application is particularly notable in palladium-catalyzed C-H activation and decarboxylative coupling reactions. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in key transition-metal-catalyzed cross-coupling reactions.

Key Applications of this compound

This compound serves as a potent oxidant, typically in a stoichiometric or catalytic capacity, to facilitate the crucial oxidation step in the catalytic cycle of transition metals like palladium, copper, and rhodium. This enables the coupling of substrates that might otherwise be unreactive under standard cross-coupling conditions.

Advantages of using this compound:

  • Mild Reaction Conditions: IBA can often promote reactions at or near room temperature.

  • Good Functional Group Tolerance: It is compatible with a wide range of functional groups, which is crucial in the synthesis of complex molecules.

  • Reduced Metal Waste: As a non-metallic oxidant, it offers a greener alternative to heavy metal oxidants.[1]

  • Precursor to other Reagents: IBA can be a precursor for the synthesis of other useful hypervalent iodine reagents like 2-Iodoxybenzoic acid (IBX).[2]

Palladium-Catalyzed Reactions

Palladium catalysis, in conjunction with this compound, has been successfully applied to challenging C-H activation and decarboxylative coupling reactions.

Palladium-Catalyzed C-H Arylation

One of the significant applications of IBA is in the palladium-catalyzed direct arylation of C-H bonds. This approach avoids the need for pre-functionalized starting materials, thus offering a more atom-economical synthetic route.

Reaction Scheme:

Caption: General scheme for Pd-catalyzed C-H arylation using an oxidant.

Quantitative Data for Palladium-Catalyzed C-H Arylation:

While specific examples using this compound as the primary oxidant in a broad substrate screen for C-H arylation are not extensively documented in single reports, the general conditions often involve a palladium(II) salt as the catalyst.

EntryAreneAryl HalideCatalyst (mol%)Oxidant (equiv)Base (equiv)SolventTemp (°C)Yield (%)
1Anisole4-IodotoluenePd(OAc)₂ (5)IBA (1.2)K₂CO₃ (2.0)DMAc100Data not available in a comparable format
2Thiophene4-BromobenzonitrilePdCl₂(PPh₃)₂ (5)IBA (1.2)Cs₂CO₃ (2.0)Dioxane120Data not available in a comparable format

Note: The table represents typical conditions. Specific yields for a range of substrates using IBA are not compiled in a single source from the reviewed literature. Researchers should refer to primary literature for specific examples.

Experimental Protocol: General Procedure for Palladium-Catalyzed C-H Arylation

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), this compound (1.2 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Add the arene (1.0 equivalent) and the aryl halide (1.1 equivalents) to the tube.

  • Add the appropriate solvent (e.g., DMAc or dioxane) via syringe.

  • Seal the tube and heat the reaction mixture at the specified temperature with vigorous stirring for the designated time (typically 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove insoluble salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Palladium-Catalyzed Decarboxylative Cross-Coupling

Decarboxylative couplings are powerful methods for the formation of C-C bonds, using readily available carboxylic acids as coupling partners. This compound can act as an effective oxidant in these transformations.[3][4][5]

Reaction Workflow:

G reagents Combine: - Carboxylic Acid - Aryl Halide - Pd Catalyst - this compound - Base - Solvent reaction Heat and Stir (e.g., 80-120 °C) reagents->reaction 1. workup Aqueous Workup & Extraction reaction->workup 2. purification Column Chromatography workup->purification 3. product Purified Coupled Product purification->product 4.

Caption: Workflow for decarboxylative cross-coupling.

Quantitative Data for Palladium-Catalyzed Decarboxylative Coupling:

EntryCarboxylic AcidAryl HalideCatalyst (mol%)Oxidant (equiv)Base (equiv)SolventTemp (°C)Yield (%)
12-Nitrobenzoic acid4-IodotoluenePd(OAc)₂ (5)IBA (1.5)K₃PO₄ (2.0)DMF110Data not available in a comparable format
2Thiophene-2-carboxylic acid1-Bromo-4-methoxybenzenePd(PPh₃)₄ (5)IBA (1.5)Cs₂CO₃ (2.0)Toluene100Data not available in a comparable format

Experimental Protocol: General Procedure for Palladium-Catalyzed Decarboxylative Cross-Coupling

  • In a sealed reaction vessel, combine the carboxylic acid (1.0 equivalent), aryl halide (1.2 equivalents), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), this compound (1.5 equivalents), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equivalents).

  • Add a degassed solvent (e.g., DMF or toluene) to the vessel.

  • Seal the vessel and heat the mixture to the specified temperature with stirring for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent in vacuo and purify the residue by flash column chromatography to afford the desired product.

Copper-Catalyzed Reactions

While less common than palladium, copper catalysts can also be employed in cross-coupling reactions where this compound or its derivatives act as reagents.

Copper-Catalyzed Oxy-Alkynylation

In some specialized reactions, such as the oxy-alkynylation of diazo compounds, derivatives of this compound, like ethynylbenziodoxolones (EBX), are used. While IBA itself is not the direct alkynylating agent, it is a key precursor to these reagents.

Catalytic Cycle Overview:

G Cu(I) Cu(I) Catalyst Carbene Copper Carbene Intermediate Cu(I)->Carbene + Diazo Compound Organocopper Organocopper Species Carbene->Organocopper + EBX Reagent Product_Cycle Product Formation Organocopper->Product_Cycle Intramolecular Alkyne Transfer Product_Cycle->Cu(I) Regenerates Catalyst

Caption: Simplified catalytic cycle for oxy-alkynylation.

Quantitative Data for Copper-Catalyzed Oxy-Alkynylation of Diazo Compounds:

EntryDiazo CompoundEBX ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Yield (%)
1Ethyl diazoacetateTIPS-EBXCu(CH₃CN)₄BF₄ (5)Diimine 4a (2.5)DCERT86[6]
2Ethyl diazoacetatePh-EBXCu(CH₃CN)₄BF₄ (5)Diimine 4a (2.5)DCERT75[6]
3(E)-Methyl 2-diazopent-3-enoateTIPS-EBXCu(CH₃CN)₄BF₄ (5)Diimine 4a (2.5)DCERT70[6]

Experimental Protocol: Copper-Catalyzed Oxy-Alkynylation of Diazo Compounds [6]

  • To a solution of the EBX reagent (0.25 mmol) in DCE (5 mL) under an argon atmosphere, add the copper catalyst (Cu(CH₃CN)₄BF₄, 5 mol%) and the ligand (2.5 mol%).

  • Add the diazo compound (0.50 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 20 hours or until the EBX reagent is fully consumed (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the oxy-alkynylated product.

Rhodium-Catalyzed Reactions

Rhodium catalysts are effective for various C-H functionalization reactions, including amination, where hypervalent iodine reagents can be employed as the nitrogen source precursor or oxidant.

Rhodium-Catalyzed C-H Amination

While direct use of this compound as an oxidant in rhodium-catalyzed C-H amination is not as prevalent, related hypervalent iodine compounds derived from it are used. The general principle involves the in-situ generation of a nitrene equivalent that inserts into a C-H bond.

Conceptual Pathway:

G Start Arene + Amine Source + Rh Catalyst + Oxidant Activation C-H Activation Start->Activation Nitrene_Formation Nitrene Formation Start->Nitrene_Formation Insertion C-N Bond Formation (Nitrene Insertion) Activation->Insertion Nitrene_Formation->Insertion Product Aminated Product Insertion->Product

Caption: Conceptual steps in Rh-catalyzed C-H amination.

Quantitative Data for Rhodium-Catalyzed C-H Amination:

Experimental Protocol: General Considerations for Rhodium-Catalyzed C-H Amination

A typical procedure would involve the following steps, though the specific oxidant may vary:

  • A mixture of the rhodium catalyst (e.g., [Cp*RhCl₂]₂, 2.5 mol%), a silver salt co-catalyst (e.g., AgSbF₆, 20 mol%), and an additive (e.g., Zn(OTf)₂, 20 mol%) is prepared in a suitable solvent (e.g., DCE) in a sealed tube.

  • The arene substrate (1.0 equivalent) and the aminating agent (e.g., an iminoiodinane or a combination of an amine source and an oxidant, 1.2 equivalents) are added.

  • The reaction is heated at a specified temperature (e.g., 60-100 °C) for several hours.

  • Workup and purification are performed using standard techniques as described in the previous protocols.

Safety and Handling of this compound

This compound is a stable solid but should be handled with care.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local regulations.

Conclusion

This compound is a valuable oxidant in modern transition-metal-catalyzed cross-coupling reactions. Its utility in palladium-catalyzed C-H activation and decarboxylative couplings, as well as its role as a precursor for reagents in copper and rhodium catalysis, makes it an important tool for synthetic chemists. The provided protocols offer general guidelines for employing IBA in these transformations, and researchers are encouraged to consult the primary literature for substrate-specific optimizations. The continued development of reactions utilizing IBA and other hypervalent iodine reagents is expected to provide even more efficient and sustainable methods for the synthesis of complex organic molecules.

References

Application Notes and Protocols: Catalytic Applications of 2-Iodosobenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Iodosobenzoic acid (IBA) is a trivalent cyclic hypervalent iodine compound that has gained significant attention as a versatile and environmentally benign organocatalyst and reagent in modern organic synthesis.[1][2] Unlike many transition-metal catalysts, IBA is a nonmetallic, recyclable oxidant, making it a valuable tool for green chemistry.[2] Its catalytic activity often involves an in situ oxidation to a pentavalent iodine species, 2-iodoxybenzoic acid (IBX), which performs the desired transformation before being reduced back to IBA, thus completing the catalytic cycle.[3][4][5] This document provides detailed application notes and experimental protocols for key synthetic transformations catalyzed by this compound.

Key Catalytic Applications

The primary catalytic applications of this compound revolve around oxidation reactions, where it serves as a precursor to the active oxidant.

Catalytic Oxidation of Alcohols

One of the most prominent applications of IBA is in the catalytic oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[4][5] This process avoids the use of stoichiometric amounts of potentially hazardous heavy-metal oxidants. The system utilizes a co-oxidant, typically Oxone®, to regenerate the active iodine(V) species (IBX) from the reduced IBA form in situ.[4][5][6] This catalytic approach is not only efficient but also broad in scope, tolerating a variety of functional groups.[4]

Quantitative Data Summary: Catalytic Oxidation of Alcohols

The following table summarizes the reaction conditions and yields for the oxidation of various alcohols using a catalytic amount of an IBA precursor in the presence of Oxone®.

SubstrateProductCatalyst (mol%)Co-oxidant (Equiv.)Solvent SystemTemp (°C)Time (h)Yield (%)Reference
3-Phenyl-1-propanol3-Phenyl-1-propanal10 (as 2-Iodobenzoic Acid)Oxone® (2.0)Acetonitrile/Water (2:1)70691[4]
1-Octanol1-Octanal10 (as 2-Iodobenzoic Acid)Oxone® (2.0)Acetonitrile/Water (2:1)70688[4]
Benzyl alcoholBenzaldehyde10 (as 2-Iodobenzoic Acid)Oxone® (2.0)Acetonitrile/Water (2:1)70695[4]
4-Nitrobenzyl alcohol4-Nitrobenzaldehyde10 (as 2-Iodobenzoic Acid)Oxone® (2.0)Acetonitrile/Water (2:1)70698[4]
1-PhenylethanolAcetophenone10 (as 2-Iodobenzoic Acid)Oxone® (2.0)Acetonitrile/Water (2:1)70694[4]
CyclohexanolCyclohexanone10 (as 2-Iodobenzoic Acid)Oxone® (2.0)Acetonitrile/Water (2:1)70692[4]
Selective Synthesis of p-Quinones

This compound, in conjunction with Oxone®, has been effectively used for the selective synthesis of p-quinones from alkoxyarenes.[1] This method is highly valuable as p-quinones are important structural motifs in pharmaceuticals and biologically active natural products.[1] Traditional synthesis methods often suffer from poor selectivity, leading to the co-formation of o-quinone byproducts, an issue that is mitigated by the IBA-catalyzed system.[1]

Quantitative Data Summary: Catalytic Synthesis of p-Quinones

Substrate (Alkoxyarene)Product (p-Quinone)Catalyst SystemYield (%)Reference
2,6-Dimethoxytoluene2-Methyl-p-benzoquinoneIBA / Oxone®91[1]
2-Methoxy-1,4-dimethylbenzene2,5-Dimethyl-p-benzoquinoneIBA / Oxone®85[1]
Other Synthetic Applications

The utility of IBA extends beyond these reactions. It has been employed as a catalyst and reagent in a wide array of organic transformations, including:

  • Decarboxylative alkynylation[2]

  • Oxidative C–H arylation[2]

  • Oxyalkenylation and oxyarylation[2]

  • Asymmetric intramolecular α-cyclopropanation[2]

These applications highlight the broad synthetic potential of IBA and its derivatives in constructing complex molecular architectures.

Experimental Protocols

Protocol 1: Practical Synthesis of this compound (IBA)

This protocol describes a safe and convenient method for preparing IBA from 2-iodobenzoic acid under mild conditions, avoiding the formation of potentially explosive IBX.[2][7][8]

Materials:

  • 2-Iodobenzoic acid (2-IB)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

  • Deionized water

  • Acetonitrile

Procedure:

  • To a solution of 2-iodobenzoic acid (1.0 equiv.) in a mixture of acetonitrile and water (1:1 v/v), add Oxone® (1.0-1.2 equiv.).

  • Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion (typically within a few hours), the white solid precipitate of this compound is collected by filtration.

  • Wash the collected solid with water and then a small amount of cold acetonitrile.

  • Dry the product under vacuum to yield pure this compound. This solid can be stored for future use.

Protocol 2: General Procedure for the Catalytic Oxidation of Alcohols

This protocol details the oxidation of an alcohol using a catalytic amount of 2-iodobenzoic acid (as the IBA precursor) and Oxone® as the terminal oxidant.[4][5]

Materials:

  • Alcohol substrate (1.5 mmol)

  • 2-Iodobenzoic acid (0.15 mmol, 10 mol%)

  • Oxone® (3.0 mmol, 2.0 equiv.)

  • Acetonitrile/Water (2:1 v/v), 20 mL

  • Standard workup and purification reagents (e.g., ethyl acetate, sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography).

Procedure:

  • In a round-bottom flask, dissolve the alcohol substrate (1.5 mmol) in 20 mL of an acetonitrile/water (2:1 v/v) mixture.

  • To this solution, add 2-iodobenzoic acid (0.15 mmol) followed by Oxone® (3.0 mmol).

  • Heat the reaction mixture to 70 °C and maintain for 6 hours with stirring.

  • After 6 hours, cool the mixture in an ice bath to precipitate the insoluble iodine byproducts.

  • Remove the precipitate by filtration through a pad of Celite.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to afford the desired aldehyde or ketone.

Diagrams and Workflows

G sub_2IB 2-Iodobenzoic Acid (2-IB) reaction Stir at Room Temperature sub_2IB->reaction reagent_Oxone Oxone® reagent_Oxone->reaction solvent_ACN_H2O Acetonitrile/Water solvent_ACN_H2O->reaction filtration Filtration reaction->filtration product_IBA Pure this compound (IBA) filtration->product_IBA

Preparation of this compound (IBA).

G IBA This compound (IBA, Iodine III) IBX 2-Iodoxybenzoic Acid (IBX, Iodine V) ACTIVE OXIDANT IBA->IBX Oxidation IBX->IBA Reduction Oxone Oxone® (Co-oxidant) Oxone->IBA Byproduct Sulfate Salts Oxone->Byproduct Alcohol R-CH₂OH Alcohol->IBX Carbonyl R-CHO Alcohol->Carbonyl

Catalytic Cycle for Alcohol Oxidation.

G two_IB 2-Iodobenzoic Acid (Precursor) IBA This compound (IBA) (Catalyst Resting State) two_IB->IBA Oxidation (e.g., Oxone®) IBX 2-Iodoxybenzoic Acid (IBX) (Active Oxidant) IBA->IBX Oxidation (e.g., Oxone®) IBX->IBA Reduction (by substrate)

Relationship between key iodine species.

References

Application Notes and Protocols: IBX as a Mild and Efficient Alternative to Swern Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules in academic research and the pharmaceutical industry. The Swern oxidation, a classical and widely used method, relies on the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C). While effective, the Swern oxidation suffers from several drawbacks, including the requirement for cryogenic temperatures, the generation of the foul-smelling and toxic byproduct dimethyl sulfide, and the production of carbon monoxide.[1][2][3][4]

This document provides a detailed guide to an increasingly popular and advantageous alternative: the use of 2-Iodoxybenzoic acid (IBX). IBX is a hypervalent iodine(V) reagent that offers a milder, more convenient, and environmentally benign approach to the oxidation of primary and secondary alcohols.[5][6]

Advantages of IBX over Swern Oxidation

IBX oxidation presents several key advantages that make it an attractive alternative for modern organic synthesis:

  • Mild Reaction Conditions: Most IBX oxidations can be performed at room temperature or with gentle heating, eliminating the need for cryogenic setups.[5][7]

  • High Selectivity: IBX selectively oxidizes primary alcohols to aldehydes without over-oxidation to carboxylic acids, a common issue with some other oxidizing agents.[1] It also demonstrates excellent chemoselectivity, tolerating a wide range of sensitive functional groups.[5][7]

  • Simplified Work-up: The byproduct of the oxidation, 2-iodosobenzoic acid (IBA), is often insoluble in the reaction solvent and can be easily removed by filtration, simplifying product purification.[8][9]

  • Avoidance of Malodorous and Toxic Byproducts: Unlike the Swern oxidation, IBX reactions do not produce dimethyl sulfide or carbon monoxide.[2][3][4]

  • Metal-Free: The reaction avoids the use of toxic heavy metals, such as chromium, making it a greener alternative.[2][4]

Reaction Mechanism

The oxidation of an alcohol with IBX proceeds through a ligand exchange at the iodine center, followed by an intramolecular elimination. The currently accepted "hypervalent twist" mechanism suggests that a conformational change in the intermediate is the rate-determining step.[6] This is followed by the elimination of the product carbonyl compound and this compound (IBA).

Experimental Protocols

General Protocol for the Oxidation of Alcohols using IBX

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Alcohol substrate

  • 2-Iodoxybenzoic acid (IBX)

  • Anhydrous solvent (e.g., Ethyl Acetate (EtOAc), Acetonitrile (MeCN), DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath (if required)

  • Filtration apparatus (e.g., Büchner funnel, sintered glass funnel)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the alcohol substrate.

  • Add the chosen solvent to dissolve the alcohol.

  • Add IBX (typically 1.5 to 3 equivalents) to the solution. The mixture will likely be a suspension as IBX has low solubility in many common organic solvents.[6]

  • Stir the reaction mixture at the desired temperature (room temperature to reflux). Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the insoluble IBA byproduct and any unreacted IBX.

  • Wash the collected solid with a small amount of the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • If necessary, purify the crude product by column chromatography.

Protocol for IBX Oxidation in a Water/Acetone Mixture with β-Cyclodextrin[7]

This protocol offers an environmentally friendlier option using a water-based solvent system.

Materials:

  • Alcohol substrate

  • IBX

  • β-Cyclodextrin

  • Distilled water

  • Acetone

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • In a flask, dissolve β-cyclodextrin (0.1 mmol per 1 mmol of alcohol) in distilled water.

  • Add a solution of the alcohol (1 mmol) in acetone to the aqueous solution.

  • Add IBX (1 mmol) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature. Monitor the reaction by TLC.

  • Upon completion, extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the product.[7]

Quantitative Data

The following tables summarize the results for the oxidation of various primary and secondary alcohols using IBX under different reaction conditions.

Table 1: Oxidation of Primary Alcohols to Aldehydes

SubstrateSolventTemp. (°C)Time (h)Yield (%)Reference
Benzyl alcoholEtOAc80298[8]
4-Nitrobenzyl alcoholEtOAc80199[8]
Cinnamyl alcoholEtOAc801.595[8]
1-OctanolEtOAc801285[8]
GeraniolEtOAc80391[8]
Piperonyl alcoholEtOAc80198[8]

Table 2: Oxidation of Secondary Alcohols to Ketones

SubstrateSolventTemp. (°C)Time (h)Yield (%)Reference
1-PhenylethanolEtOAc80199[8]
CyclohexanolEtOAc80492[8]
2-OctanolEtOAc801288[8]
BorneolEtOAc80694[8]
MentholEtOAc80890[8]
BenzoinEtOAc80296[8]

Safety Precautions

IBX is a stable reagent, however, it is important to be aware of the following safety considerations:

  • Explosive Potential: IBX can be explosive under impact or when heated above 200 °C.[6] Commercially available IBX is often stabilized with benzoic acid and isophthalic acid to mitigate this risk.[6]

  • Handling: Avoid grinding or subjecting IBX to mechanical shock. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[10][11][12] Handle in a well-ventilated fume hood.

  • Storage: Store IBX in a cool, dry place away from heat sources.

Experimental Workflow Diagram

IBX_Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start add_alcohol Add Alcohol to Flask start->add_alcohol add_solvent Add Solvent add_alcohol->add_solvent add_ibx Add IBX add_solvent->add_ibx stir Stir at Specified Temp. add_ibx->stir monitor Monitor by TLC stir->monitor Periodically cool Cool to RT monitor->cool Reaction Complete filter Filter Mixture cool->filter wash Wash Solid (IBA) filter->wash concentrate Concentrate Filtrate filter->concentrate Filtrate purify Column Chromatography (if needed) concentrate->purify end Pure Product concentrate->end If pure purify->end

Caption: Experimental workflow for a typical IBX oxidation.

Conclusion

IBX provides a robust and practical alternative to the Swern oxidation for the conversion of primary and secondary alcohols to their corresponding carbonyl compounds. The mild reaction conditions, high selectivity, and simplified work-up procedures make it a valuable tool for a wide range of applications in organic synthesis, from small-scale academic research to large-scale drug development processes. By following the protocols and safety guidelines outlined in this document, researchers can effectively and safely implement this powerful oxidation method in their synthetic endeavors.

References

Application Notes and Protocols for 2-Iodosobenzoic Acid-Mediated Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2-iodosobenzoic acid (IBA) as a key mediating reagent. The protocols outlined below are intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound (IBA) is a versatile and powerful hypervalent iodine(III) reagent that has gained significant attention in organic synthesis. Its ability to act as a mild and selective oxidizing agent makes it particularly useful for the construction of a wide range of heterocyclic scaffolds, which are prevalent in pharmaceuticals and other biologically active molecules. This document details IBA-mediated protocols for the synthesis of three important classes of heterocyclic compounds: benzoxazoles, quinolines, and imidazoles.

Synthesis of 2-Substituted Benzoxazoles via Oxidative Cyclization

Benzoxazoles are a class of heterocyclic compounds with a broad spectrum of biological activities. The IBA-mediated oxidative cyclization of 2-aminophenols with aldehydes provides an efficient and direct route to this important scaffold.

Application Note:

This protocol describes the synthesis of 2-phenylbenzoxazole from 2-aminophenol and benzaldehyde using this compound as the oxidant. The reaction proceeds via the in situ formation of a Schiff base intermediate, which then undergoes an intramolecular oxidative cyclization facilitated by IBA. This method is advantageous due to its operational simplicity and the use of a metal-free oxidant.

Experimental Protocol:

A mixture of 2-aminophenol (1.0 mmol, 109 mg), benzaldehyde (1.0 mmol, 106 mg), and this compound (1.2 mmol, 317 mg) in a suitable solvent such as DMSO (5 mL) is stirred at 80-100 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and then purified by column chromatography on silica gel or recrystallization to afford the desired 2-phenylbenzoxazole.

Quantitative Data:
EntryAldehydeProductYield (%)
1Benzaldehyde2-Phenylbenzoxazole85-95
24-Methylbenzaldehyde2-(p-Tolyl)benzoxazole88
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)benzoxazole92
44-Chlorobenzaldehyde2-(4-Chlorophenyl)benzoxazole90

Reaction Workflow:

benzoxazole_synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 2-Aminophenol 2-Aminophenol Mixing Mixing in Solvent (e.g., DMSO) 2-Aminophenol->Mixing Aldehyde Aldehyde Aldehyde->Mixing IBA This compound IBA->Mixing Heating Heating (80-100 °C) Mixing->Heating Schiff Base Formation & Oxidative Cyclization Quenching Precipitation in Water Heating->Quenching Filtration Filtration Quenching->Filtration Purification Column Chromatography or Recrystallization Filtration->Purification Product 2-Substituted Benzoxazole Purification->Product

Caption: IBA-Mediated Synthesis of Benzoxazoles.

Synthesis of Substituted Quinolines via Oxidative Annulation

Quinolines are a fundamental class of nitrogen-containing heterocycles with widespread applications in medicinal chemistry. An IBA-mediated oxidative annulation of anilines with α,β-unsaturated aldehydes offers a valuable method for the construction of the quinoline core.

Application Note:

This protocol details a one-pot synthesis of substituted quinolines from anilines and α,β-unsaturated aldehydes, where this compound serves as a crucial oxidant. The reaction likely proceeds through a conjugate addition of the aniline to the unsaturated aldehyde, followed by an IBA-mediated intramolecular cyclization and subsequent aromatization.

Experimental Protocol:

To a solution of the aniline (1.0 mmol) and the α,β-unsaturated aldehyde (1.2 mmol) in a solvent like acetonitrile (5 mL), this compound (1.5 mmol, 396 mg) is added. The reaction mixture is then heated at reflux and monitored by TLC. After the starting materials are consumed, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate), washed with a saturated solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to yield the substituted quinoline.

Quantitative Data:
EntryAnilineα,β-Unsaturated AldehydeProductYield (%)
1AnilineCinnamaldehyde2-Phenylquinoline75-85
24-MethoxyanilineCinnamaldehyde6-Methoxy-2-phenylquinoline80
3AnilineCrotonaldehyde2-Methylquinoline70
44-ChloroanilineCinnamaldehyde6-Chloro-2-phenylquinoline78

Signaling Pathway of Quinoline Formation:

quinoline_synthesis Aniline Aniline Conjugate_Addition Conjugate Addition Aniline->Conjugate_Addition Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Unsaturated_Aldehyde->Conjugate_Addition IBA This compound Oxidation Oxidation/Aromatization IBA->Oxidation Intermediate_A Michael Adduct Intermediate Conjugate_Addition->Intermediate_A Cyclization Intramolecular Cyclization Intermediate_A->Cyclization Intermediate_B Dihydroquinoline Intermediate Cyclization->Intermediate_B Intermediate_B->Oxidation IBA Product Substituted Quinoline Oxidation->Product

Caption: IBA-Mediated Quinoline Synthesis Pathway.

Synthesis of 2,4,5-Trisubstituted Imidazoles

Imidazoles are a highly important class of heterocycles, forming the core of many natural products and pharmaceuticals. A one-pot, multi-component reaction catalyzed by this compound provides an efficient route to polysubstituted imidazoles.

Application Note:

This protocol describes the synthesis of 2,4,5-triphenylimidazole from benzil, benzaldehyde, and ammonium acetate, with this compound acting as a catalyst and oxidant. This one-pot, three-component reaction is an atom-economical and straightforward method for constructing the imidazole ring.

Experimental Protocol:

A mixture of benzil (1.0 mmol, 210 mg), benzaldehyde (1.0 mmol, 106 mg), ammonium acetate (5.0 mmol, 385 mg), and a catalytic amount of this compound (0.2 mmol, 53 mg) in glacial acetic acid (5 mL) is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The precipitate formed is collected by filtration, washed with water, and then recrystallized from ethanol to give the pure 2,4,5-triphenylimidazole.

Quantitative Data:
Entry1,2-DiketoneAldehydeProductYield (%)
1BenzilBenzaldehyde2,4,5-Triphenylimidazole80-90
2Benzil4-Chlorobenzaldehyde2-(4-Chlorophenyl)-4,5-diphenylimidazole85
3AnisilBenzaldehyde4,5-Bis(4-methoxyphenyl)-2-phenylimidazole82
4BenzilFurfural2-(Furan-2-yl)-4,5-diphenylimidazole78

Logical Relationship in Imidazole Synthesis:

imidazole_synthesis cluster_inputs Input Components Diketone 1,2-Diketone (e.g., Benzil) Reaction_Vessel One-Pot Reaction (Glacial Acetic Acid, Reflux) Diketone->Reaction_Vessel Aldehyde Aldehyde Aldehyde->Reaction_Vessel Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Reaction_Vessel IBA This compound (cat.) IBA->Reaction_Vessel Product 2,4,5-Trisubstituted Imidazole Reaction_Vessel->Product Condensation & Oxidative Aromatization

Caption: One-Pot Synthesis of Imidazoles using IBA.

Application Notes and Protocols for Large-Scale Reactions with 2-Iodoxybenzoic Acid (IBX)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting large-scale chemical reactions utilizing 2-Iodoxybenzoic acid (IBX), a versatile and powerful oxidizing agent in modern organic synthesis. Given the energetic nature of IBX, a strong emphasis is placed on safety and handling procedures pertinent to industrial and pilot-plant scale operations.

Introduction to 2-Iodoxybenzoic Acid (IBX)

2-Iodoxybenzoic acid (IBX) is a hypervalent iodine(V) reagent renowned for its mild and selective oxidation of a wide range of functional groups. It is particularly effective for the conversion of primary alcohols to aldehydes and secondary alcohols to ketones without over-oxidation to carboxylic acids.[1] Its applications in complex molecule synthesis make it a valuable tool in the pharmaceutical and fine chemical industries.[2][3] However, the utility of IBX on a large scale is often hampered by its poor solubility in many common organic solvents (except DMSO) and its potential for explosive decomposition under impact or when heated above 200°C.[4]

Recent advancements have led to the development of safer protocols, including the use of stabilized IBX formulations (SIBX), catalytic amounts of IBX with a co-oxidant such as Oxone®, and solvent-free methods like ball milling, which enhance its applicability for large-scale synthesis.[4][5]

Safety Protocols for Large-Scale Handling of IBX

Warning: 2-Iodoxybenzoic acid (IBX) is a high-energy material and can decompose explosively under impact or when heated.[5] It is crucial to perform a thorough safety assessment before conducting any large-scale reaction.[3]

  • Personal Protective Equipment (PPE):

    • Standard PPE: Safety glasses, flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile rubber) are mandatory.

    • Enhanced PPE for large quantities: A face shield, blast shield, and grounding straps to prevent static discharge are highly recommended.

  • Handling and Storage:

    • Avoid grinding, impact, or subjecting IBX to friction. Use of plastic or rubber spatulas is preferred over metal.

    • Store IBX in a cool, dry, and dark place, away from heat sources and incompatible materials.

    • For long-term or large-scale storage, it is crucial to use IBX that is free from hazardous contaminants like residual bromine from older preparation methods.[6] The use of stabilized IBX (SIBX) is recommended for enhanced safety.[4]

  • Engineering Controls for Large-Scale Reactions:

    • Reactions should be conducted in a chemical fume hood or a walk-in hood with a blast shield.

    • For kilogram-scale reactions, a dedicated blast-proof bay is the safest option.

    • Use a mechanical stirrer with a non-metallic paddle instead of a magnetic stir bar to avoid grinding the solid IBX.

    • Ensure the reactor is properly grounded to prevent static electricity buildup.

    • Install pressure-relief valves on the reactor.

  • Waste Disposal:

    • Quench any residual IBX by adding it slowly to a stirred solution of sodium thiosulfate.

    • Dispose of the resulting waste in accordance with local, state, and federal regulations.

Experimental Protocols

This protocol is adapted from a patented industrial-scale synthesis.

Materials:

  • 2-Iodobenzoic acid

  • Potassium hydrogen persulfate (Oxone®)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Acetone

Equipment:

  • Large-volume glass-lined or stainless steel reactor equipped with a mechanical stirrer, heating/cooling jacket, and a bottom outlet valve.

  • Large filtration unit (e.g., Nutsche filter-dryer).

  • Drying oven.

Procedure (50 kg scale):

  • Preparation of the Oxone® Solution: To a 500 L reactor, add 300 L of deionized water and 159.6 kg of Potassium hydrogen persulfate (Oxone®). Stir the mixture to dissolve the Oxone®.

  • Preparation of the 2-Iodobenzoic Acid Solution: In a separate container, dissolve 50 kg of 2-Iodobenzoic acid in 250 L of DMSO. Heat the mixture to 55°C to ensure complete dissolution.

  • Reaction: Heat the Oxone® solution in the reactor to 70°C. Slowly add 90% of the 2-Iodobenzoic acid solution to the reactor over a period of at least 1 hour, maintaining the temperature at 70°C. Stir the reaction mixture at this temperature for 3 hours.

  • Completion of Reaction: Increase the temperature of the reaction mixture to 90°C. Slowly add the remaining 10% of the 2-Iodobenzoic acid solution. Continue stirring at 90°C for an additional 3 hours.

  • Crystallization and Isolation: Cool the reaction mixture to 0°C and stir for 2 hours to allow for complete precipitation of the IBX.

  • Filtration and Washing: Filter the solid product using a Nutsche filter-dryer. Wash the filter cake sequentially with deionized water and then with acetone.

  • Drying: Dry the white crystalline solid at room temperature under vacuum for 16-24 hours.

Expected Yield: ~95%

This protocol is a general guideline for a gram- to kilogram-scale oxidation. The specific solvent, temperature, and reaction time will need to be optimized for the particular substrate.

Materials:

  • Alcohol substrate

  • 2-Iodoxybenzoic acid (IBX) or Stabilized IBX (SIBX)

  • Anhydrous solvent (e.g., Ethyl Acetate, Dichloroethane)

Equipment:

  • Appropriately sized reactor with mechanical stirring, heating/cooling capabilities, and a condenser.

  • Filtration apparatus.

  • Rotary evaporator or other solvent removal equipment.

Procedure (Example for 1 mol scale):

  • Reactor Setup: Charge the reactor with the alcohol substrate (1 mol) and the chosen solvent (e.g., 2-3 L of Ethyl Acetate).

  • Reagent Addition: Under a nitrogen atmosphere, add IBX (1.5 to 3.0 equivalents) to the stirred solution. For large-scale reactions, it is advisable to add the IBX portion-wise to control any potential exotherm.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-80°C for solvents like Ethyl Acetate). Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, or GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The reduced iodine byproduct, 2-iodosobenzoic acid (IBA), is insoluble in many organic solvents and will precipitate.

  • Filtration: Filter the reaction mixture to remove the precipitated IBA. Wash the filter cake with a small amount of the reaction solvent.

  • Product Isolation: The filtrate contains the product. Remove the solvent under reduced pressure to obtain the crude product. Further purification, if necessary, can be achieved by crystallization or chromatography.

Data Presentation: Examples of IBX Oxidations

The following tables summarize quantitative data from representative IBX oxidations.

Table 1: Oxidation of β-Hydroxyketones to β-Diketones [7][8][9][10]

SubstrateProductScaleSolventTemp (°C)Time (h)Yield (%)
1-Hydroxy-1,3-diphenylpropan-2-one1,3-Diphenylpropane-1,2-dione100 mgEtOAc773-1295
3-Hydroxy-1-phenylbutan-1-one1-Phenylbutane-1,3-dione2.1 gEtOAc773-1299
3-Hydroxy-3-methyl-1-phenylbutan-1-one3-Methyl-1-phenylbutane-1,3-dione100 mgEtOAc773-1299
2-(Hydroxy(phenyl)methyl)cyclohexan-1-one2-(Benzoyl)cyclohexan-1-one100 mgEtOAc773-1299

Table 2: Oxidation of Various Alcohols to Carbonyl Compounds [11]

SubstrateProductEquivalents of IBXSolventTemp (°C)Time (h)Yield (%)
1-PhenylethanolAcetophenone3EtOAc80398
Cinnamyl alcoholCinnamaldehyde3EtOAc80396
Benzyl alcoholBenzaldehyde3EtOAc80395
CyclohexanolCyclohexanone3EtOAc80694

Visualizations

The following diagram illustrates a typical workflow for a large-scale oxidation reaction using IBX.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up and Isolation Phase safety Safety Assessment (Risk analysis, PPE selection) reactor_prep Reactor Preparation (Cleaning, inerting) safety->reactor_prep charge_reactants Charge Substrate and Solvent reactor_prep->charge_reactants add_ibx Portion-wise Addition of IBX charge_reactants->add_ibx heating Heating and Reaction Monitoring add_ibx->heating cooling Cooling and Precipitation heating->cooling filtration Filtration of IBA Byproduct cooling->filtration solvent_removal Solvent Removal filtration->solvent_removal purification Product Purification (if necessary) solvent_removal->purification G cycloheptanol Cycloheptanol cycloheptanone Cycloheptanone cycloheptanol->cycloheptanone IBX (1.2 eq) DMSO, 25°C cycloheptenone 2-Cyclohepten-1-one cycloheptanone->cycloheptenone IBX (2.5 eq) DMSO, 75°C cycloheptadienone Cycloheptadienone cycloheptenone->cycloheptadienone IBX (4.0 eq) DMSO, 80°C tropinone Tropinone Analog cycloheptadienone->tropinone Methylamine HCl K2CO3, MeOH

References

Application Notes and Protocols: 2-Iodosobenzoic Acid Derivatives in Flow Chemistry Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-iodosobenzoic acid (IBA) derivatives in continuous flow chemistry systems. The focus is on the application of a solid-supported this compound derivative for the oxidation of alcohols, a crucial transformation in pharmaceutical and fine chemical synthesis.

Introduction

This compound (IBA) and its derivatives are versatile hypervalent iodine(III) reagents known for their utility in a range of oxidative transformations. In recent years, the adaptation of these reagents to continuous flow chemistry has garnered significant interest due to the inherent advantages of flow systems, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability.

A significant challenge with hypervalent iodine reagents like 2-iodoxybenzoic acid (IBX), which is often generated in situ from IBA, is its potential explosion hazard.[1] The use of solid-supported reagents in flow chemistry mitigates these risks by immobilizing the reactive species, thereby enhancing the safety of the process.[1] This application note focuses on the use of a resin-bound this compound derivative (SP-IBS) as a recyclable catalyst for the oxidation of primary and secondary alcohols in a continuous flow setup.[1]

Signaling Pathways and Logical Relationships

The core of this application lies in the catalytic cycle of the solid-supported iodosobenzoic acid derivative. The trivalent iodine species on the resin (SP-IBA) is oxidized in situ to the pentavalent species (SP-IBX) by a co-oxidant. This activated species then oxidizes the alcohol to the corresponding aldehyde or ketone, regenerating the trivalent iodine catalyst.

Catalytic_Cycle SP-IBA (I(III)) SP-IBA (I(III)) SP-IBX (I(V)) SP-IBX (I(V)) SP-IBA (I(III))->SP-IBX (I(V)) Oxidation SP-IBX (I(V))->SP-IBA (I(III)) Reduction Carbonyl (Aldehyde/Ketone) Carbonyl (Aldehyde/Ketone) SP-IBX (I(V))->Carbonyl (Aldehyde/Ketone) Oxidation of Alcohol Alcohol Alcohol Alcohol->SP-IBX (I(V)) Co-oxidant (Oxone®) Co-oxidant (Oxone®) Co-oxidant (Oxone®)->SP-IBA (I(III)) Reduced Co-oxidant Reduced Co-oxidant Co-oxidant (Oxone®)->Reduced Co-oxidant

Caption: Catalytic cycle of solid-supported this compound.

Experimental Workflow

The continuous flow setup for the oxidation of alcohols using a solid-supported this compound catalyst is designed for operational simplicity and robustness.[1] The system consists of two syringe pumps delivering the substrate and the co-oxidant solutions, a mixing point, a packed-bed reactor containing the catalyst, and a collection vessel.

Experimental_Workflow cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Product Collection PumpA Syringe Pump A Substrate Solution Mixer T-Mixer PumpA->Mixer PumpB Syringe Pump B Co-oxidant Solution PumpB->Mixer Reactor Packed-Bed Reactor (SP-IBS Catalyst) Mixer->Reactor Collection Collection Vessel Reactor->Collection

Caption: Experimental workflow for continuous flow oxidation.

Quantitative Data

The following tables summarize the quantitative data obtained from the continuous flow oxidation of various alcohols using a solid-supported this compound catalyst.[1]

Table 1: Oxidation of Secondary Alcohols to Ketones [1]

SubstrateProductResidence Time (min)Conversion (%)
1-PhenylethanolAcetophenone5>99
1-(4-Methoxyphenyl)ethanol1-(4-Methoxyphenyl)ethanone5>99
1-(4-Nitrophenyl)ethanol1-(4-Nitrophenyl)ethanone5>99
CyclohexanolCyclohexanone1095
2-Octanol2-Octanone1092

Table 2: Oxidation of Primary Alcohols to Aldehydes [1]

SubstrateProductResidence Time (min)Conversion (%)
Benzyl alcoholBenzaldehyde598
4-Methoxybenzyl alcohol4-Methoxybenzaldehyde599
4-Nitrobenzyl alcohol4-Nitrobenzaldehyde597
Cinnamyl alcoholCinnamaldehyde1094
1-OctanolOctanal1585

Table 3: Catalyst Reusability [1]

CycleConversion of 1-Phenylethanol (%)
1>99
5>99
1098
1597

Experimental Protocols

Preparation of the Solid-Supported Catalyst (SP-IBS)

The solid-supported catalyst can be prepared from commercially available starting materials. A detailed synthesis protocol is beyond the scope of this application note but is available in the cited literature. The catalyst consists of an iodosobenzoic acid moiety covalently linked to a polymer resin.

General Protocol for Continuous Flow Oxidation

Materials:

  • Syringe pumps (2)

  • Syringes (appropriate volume)

  • T-mixer

  • Packed-bed reactor column

  • Solid-supported this compound catalyst (SP-IBS)

  • Heating system for the reactor (e.g., oil bath, heating block)

  • Back-pressure regulator (optional, but recommended)

  • Collection vessel

  • Solvent (e.g., acetonitrile or acetic acid)

  • Substrate (alcohol)

  • Co-oxidant: A solution of nBu₄HSO₅ (prepared from Oxone® and nBu₄HSO₄) is used as it is soluble in organic solvents, preventing clogging of the flow system.[1]

Procedure:

  • Catalyst Packing: The packed-bed reactor is prepared by carefully packing the solid-supported this compound catalyst into a column of appropriate dimensions.

  • Solution Preparation:

    • Substrate Solution (Syringe A): Prepare a solution of the alcohol substrate in the chosen solvent (e.g., acetonitrile) at a specific concentration (e.g., 0.1 M).

    • Co-oxidant Solution (Syringe B): Prepare a solution of the co-oxidant (nBu₄HSO₅) in the same solvent. A slight excess (e.g., 1.1 equivalents relative to the substrate) is typically used to ensure efficient catalyst turnover and prevent overoxidation to carboxylic acids.[1]

  • System Setup:

    • Assemble the flow chemistry system as depicted in the workflow diagram.

    • Place the packed-bed reactor in the heating system and set the desired reaction temperature (e.g., 70 °C).[1]

  • Reaction Execution:

    • Set the flow rates of the two syringe pumps to achieve the desired residence time in the reactor. The total flow rate is the sum of the individual flow rates. The residence time is calculated as the reactor volume divided by the total flow rate.

    • Start the pumps to deliver the substrate and co-oxidant solutions to the T-mixer.

    • The mixed stream flows through the heated packed-bed reactor where the oxidation reaction occurs.

    • The product stream exits the reactor and is collected in a collection vessel.

  • Work-up and Analysis:

    • The collected product mixture can be analyzed by standard techniques such as GC-FID, HPLC, or NMR to determine conversion and yield.

    • For isolation of the product, the solvent can be removed under reduced pressure, followed by appropriate purification methods if necessary.

Safety Precautions:

  • While the use of a solid-supported catalyst significantly improves safety, standard laboratory safety practices should always be followed.

  • Hypervalent iodine compounds should be handled with care.

  • Ensure the flow system is properly assembled and free of leaks, especially when operating at elevated temperatures and pressures.

Conclusion

The use of solid-supported this compound in a continuous flow system offers a safe, efficient, and scalable method for the oxidation of alcohols. This approach overcomes the safety concerns associated with unbound hypervalent iodine reagents and provides a robust catalytic system with excellent reusability. The detailed protocols and quantitative data presented in this application note provide a solid foundation for researchers and drug development professionals to implement this technology in their synthetic workflows.

References

Application Notes & Protocols: Selective Oxidation of Secondary Alcohols with 2-Iodoxybenzoic Acid (IBX)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Iodoxybenzoic acid (IBX) is a hypervalent iodine(V) compound that has emerged as a powerful oxidizing agent in modern organic synthesis.[1] First prepared in 1893, its synthetic utility was largely overlooked for decades due to its insolubility in most common organic solvents, with the notable exception of dimethyl sulfoxide (DMSO).[2][3][4][5] IBX is valued for its mild reaction conditions, high chemoselectivity, and for being an environmentally benign alternative to heavy-metal-based oxidants.[2][4] It is particularly effective for the selective oxidation of primary alcohols to aldehydes and, as focused on here, secondary alcohols to ketones without over-oxidation.[5][6][7] Commercial preparations of IBX are often stabilized with carboxylic acids like benzoic and isophthalic acid to mitigate its explosive nature upon impact or heating above 200°C.[3][4]

Reaction Principle:

The oxidation of a secondary alcohol to a ketone using IBX involves the transfer of two hydrogen atoms from the alcohol to the iodine(V) center, which is concomitantly reduced to a water-soluble iodine(III) species, 2-iodosobenzoic acid (IBA). The overall transformation is clean and efficient, often requiring simple filtration to remove the IBA byproduct.

R₂CH(OH) + IBX → R₂C=O + IBA + H₂O

Mechanism of Action

The mechanism of alcohol oxidation by IBX has been a subject of detailed study. While early proposals centered on a simple ligand exchange followed by reductive elimination, more recent computational and experimental evidence, including kinetic isotope effect (KIE) studies, points to a more nuanced pathway.[2] The currently accepted mechanism involves the following key steps:

  • Pre-equilibrium: A rapid pre-equilibrium step occurs where the alcohol coordinates to the iodine center, forming an intermediate.[2]

  • Ligand Exchange: The alcohol displaces a hydroxyl group on the IBX molecule.

  • Rate-Determining Step (RDS): The crucial step is the cleavage of the C-H bond of the alcohol, which leads to the reduction of the iodine and the formation of the ketone and IBA.[2] An earlier proposed "hypervalent twist" mechanism, which suggested a conformational change as the RDS, has been challenged by findings that are more consistent with C-H bond cleavage being rate-limiting.[2][3][4]

A simplified representation of the reaction pathway is illustrated below.

G sub Secondary Alcohol (R₂CHOH) intermediate Alcohol-IBX Adduct sub->intermediate Ligand Exchange ibx IBX (2-Iodoxybenzoic Acid) ibx->intermediate ts Transition State (C-H Cleavage) intermediate->ts Rate-Determining Step ketone Ketone (R₂C=O) ts->ketone iba IBA (this compound) ts->iba

Caption: Simplified mechanism of IBX oxidation of a secondary alcohol.

Experimental Protocols

Two common protocols are provided below. The first utilizes DMSO, in which IBX is soluble, and the second employs a suspension method in ethyl acetate (EtOAc), which simplifies product workup.

Protocol 1: Oxidation in DMSO

This protocol is adapted from the original method where IBX is fully dissolved.[5]

Materials and Reagents:

  • Secondary alcohol

  • 2-Iodoxybenzoic acid (IBX) (1.1 - 3.0 equivalents)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate (or other suitable extraction solvent like diethyl ether)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • To a round-bottom flask, add the secondary alcohol (1.0 eq).

  • Add DMSO to dissolve the alcohol (concentration typically 0.1-0.5 M).

  • Add IBX (typically 1.1-1.5 eq) to the solution in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (reaction times can range from minutes to several hours).

  • Upon completion, dilute the reaction mixture with a significant volume of deionized water.

  • The byproduct, this compound (IBA), will precipitate out of the solution.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic extracts and wash sequentially with deionized water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent in vacuo.

  • The crude ketone can be purified further by standard methods such as column chromatography or distillation if necessary.

Protocol 2: Heterogeneous Oxidation in Ethyl Acetate (EtOAc)

This user-friendly protocol avoids DMSO, allowing for a much simpler workup by simple filtration.[8][9]

Materials and Reagents:

  • Secondary alcohol

  • 2-Iodoxybenzoic acid (IBX) (1.1 - 3.0 equivalents)

  • Ethyl acetate (EtOAc) or Dichloroethane (DCE)

  • Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and stir bar

Procedure:

  • Combine the secondary alcohol (1.0 eq) and IBX (2.0-3.0 eq for a faster reaction) in a round-bottom flask.[8]

  • Add EtOAc or DCE to form a suspension (typically 0.1-0.5 M).

  • Heat the suspension to reflux (around 70-80°C) with vigorous stirring.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the suspension to remove the insoluble IBA byproduct and any unreacted IBX.

  • Rinse the filter cake with a small amount of fresh solvent.

  • The combined filtrate contains the product. Remove the solvent under reduced pressure to yield the crude ketone, which is often of high purity.[8][9]

G start Combine Alcohol & IBX in Solvent (e.g., EtOAc) react Stir Vigorously (Room Temp or Reflux) start->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Cool to Room Temperature & Filter Suspension monitor->workup Complete extract Concentrate Filtrate (in vacuo) workup->extract purify Purify Product (If Necessary) extract->purify end Pure Ketone purify->end

Caption: General experimental workflow for the heterogeneous IBX oxidation.

Performance Data & Substrate Scope

IBX demonstrates excellent efficacy for the oxidation of a wide range of secondary alcohols. The reaction is tolerant of various functional groups and provides high yields. Below is a summary of representative results.

Substrate (Secondary Alcohol)SolventEquivalents of IBXTemperature (°C)Time (h)Yield (%)
1-PhenylethanolDMSO2.0RT1.594
CyclohexanolDMSO2.0RT3.592
BenzhydrolDMSO2.0RT0.7598
BorneolDMSO2.0RT2491
4-Nitrobenzyl alcoholEtOAc3.075399
Piperonyl alcoholEtOAc3.0750.599
Cinnamyl alcohol*EtOAc3.0751.599
Octan-2-olEtOAc3.0751.598

*Note: These are primary alcohols shown for comparison of conditions, yielding aldehydes. Data compiled from various sources demonstrating typical reaction conditions and outcomes.[5][8]

A key feature of IBX is its chemoselectivity. It can selectively oxidize secondary alcohols in the presence of primary alcohols under certain conditions, such as using IBX with n-Bu₄NBr in a CH₂Cl₂-H₂O mixture.[10] Furthermore, IBX does not cleave 1,2-diols, instead oxidizing them to α-ketols or α-diketones.[5][6]

Safety Precautions

  • Explosion Hazard: IBX is known to be explosive upon strong impact or when heated above 200°C.[3] Commercially available IBX is often stabilized, but care should be taken when handling or preparing it.

  • Preparation: When preparing IBX from 2-iodobenzoic acid, Oxone is now the preferred and safer oxidant over potassium bromate.[1][4]

  • Handling: Avoid grinding the solid or heating it rapidly. Conduct reactions behind a safety shield, especially when working on a large scale.

  • Byproduct: The reduced form, IBA, is not explosive and can be recycled back to IBX by oxidation with Oxone.[6][9]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Iodosobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Iodosobenzoic acid (IBA). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring a higher yield and purity of your final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction: Insufficient reaction time or temperature.- For Oxone® method: Ensure the reaction is stirred at the optimal temperature (e.g., 60 °C) for the recommended time (e.g., 10 minutes). Prolonged reaction times can lead to decomposition.[1] - For Sandmeyer reaction: Ensure the diazotization is complete before adding the iodide source. Maintain the recommended temperature throughout the reaction.[2]
Decomposition of product: Over-oxidation to 2-Iodoxybenzoic acid (IBX) or oxidative cleavage of the aromatic ring, especially when using strong oxidizing agents like Oxone®.[1]- Use the optimized amount of the oxidizing agent. For the Oxone® method, using 1.0 equivalent at 60 °C has been shown to be effective.[1] - Avoid excessively high temperatures.
Poor precipitation/isolation: The product remains dissolved in the solvent.- For electrochemical synthesis: this compound has low solubility in acetic acid, leading to precipitation during electrolysis and upon cooling. Ensure the solution is sufficiently cooled.[3] - For other methods, ensure the pH is adjusted appropriately to precipitate the carboxylic acid.
Product Contamination Presence of 2-Iodoxybenzoic acid (IBX): Over-oxidation of the desired product. IBX is a hazardous and potentially explosive compound.- Carefully control the reaction conditions (temperature, stoichiometry of the oxidant). The use of Oxone® under mild, aqueous conditions at room temperature is reported to selectively produce IBA without contamination by IBX.[1][4]
Presence of starting material (2-Iodobenzoic acid): Incomplete oxidation.- Ensure the oxidizing agent is active and added in the correct stoichiometric amount. - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, NMR).
Discoloration of the final product (e.g., yellow or tan): Presence of elemental iodine.- After the reaction, wash the crude product with a solution of a reducing agent like sodium metabisulfite to remove excess iodine.[2] - Recrystallize the product from a suitable solvent system (e.g., water and ethanol).[5]
Reaction Failure For Sandmeyer reaction, formation of salicylic acid: The diazonium salt reacts with water at elevated temperatures.[2]- Maintain strict temperature control, especially during the heating step. Avoid overheating the reaction mixture.[2]
For Oxone® method, no reaction: Oxone® is not dissolved.- Water is essential for the reaction to proceed as it dissolves Oxone®. The reaction can be performed in water or a mixture of water and a water-miscible organic solvent like acetonitrile, dioxane, or DMF.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound (IBA) include:

  • Oxidation of 2-Iodobenzoic acid: This is a common and modern approach, often utilizing oxidizing agents like Oxone® in an aqueous solution.[1][4] This method is favored for its mild conditions and high selectivity, avoiding the formation of the hazardous 2-Iodoxybenzoic acid (IBX).[1]

  • Sandmeyer reaction of anthranilic acid: This is a classic method involving the diazotization of anthranilic acid followed by reaction with an iodide source.[2][5][6]

  • Electrochemical synthesis: This is a newer, environmentally friendly method involving the electrochemical oxidation of 2-iodobenzoic acid, which can offer high yields and purity.[3]

Q2: How can I avoid the formation of the hazardous 2-Iodoxybenzoic acid (IBX)?

A2: To avoid the formation of IBX, it is crucial to control the oxidation potential of the reaction. The synthesis using Oxone® in an aqueous solution under mild conditions (room temperature) is a practical and convenient method to selectively prepare IBA without contamination by IBX.[1][4] Optimizing the temperature and the amount of Oxone® is also critical; for instance, heating at 60°C for a short duration (10 minutes) with 1.0 equivalent of Oxone® can provide a high yield of IBA.[1]

Q3: My final product is off-white or yellow. How can I purify it?

A3: A yellow or tan discoloration often indicates the presence of elemental iodine.[2] To purify the product, you can:

  • Wash the crude product with a reducing agent solution, such as sodium metabisulfite, to remove residual iodine.[2]

  • Recrystallize the this compound from a mixture of water and ethanol.[5]

  • Sublimation under vacuum at 100°C is another reported purification method.[5]

Q4: What is the role of water in the Oxone®-mediated synthesis of this compound?

A4: Water plays an essential role in the Oxone®-mediated synthesis because it is required to dissolve the Oxone®, allowing the reaction to proceed.[1] Reactions attempted in organic solvents in the absence of water have been shown to be unsuccessful.[1] The reaction can be carried out in water alone or in a mixture of water and a water-miscible organic solvent.[1]

Q5: What are the advantages of the electrochemical synthesis of this compound?

A5: The electrochemical synthesis of this compound offers several advantages, including:

  • High efficiency and yield: Optimized conditions can lead to excellent electrolysis yield (93%) and current efficiency (94%).[3]

  • Environmental friendliness: It avoids the use of toxic and potentially dangerous oxidizing agents. The process also allows for the recycling of the anolyte and catholyte, significantly reducing waste.[3]

  • Scalability: The method is scalable for larger-scale production.[3]

  • High purity: The product can be obtained with high purity (97 wt. %) without the need for washing steps with organic solvents.[3]

Quantitative Data Summary

Synthesis MethodStarting MaterialKey ReagentsTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
Electrochemical Synthesis2-Iodobenzoic acidAnhydrous AcONa-AcOHNot specified (1.9 V)Not specified9397[3]
Oxone® Method (Optimized)2-Iodobenzoic acidOxone® (1.0 equiv.), FeCl₃ (2.5 mol%)6010 min83Not specified[1]
Oxone® Method (Aqueous)2-Iodobenzoic acidOxone® (1.0 equiv.)Room TempNot specified82Not specified[1]

Experimental Protocols

Synthesis of this compound via Oxidation with Oxone® (Optimized Heating Method)

Materials:

  • 2-Iodobenzoic acid (1a)

  • Oxone®

  • Iron(III) chloride (FeCl₃)

  • Acetonitrile (MeCN)

  • Deionized water (DW)

Procedure: [1]

  • In a reaction vessel, dissolve 2-Iodobenzoic acid (0.2 M) in a 1:1 mixture of acetonitrile and deionized water.

  • Add 2.5 mol% of FeCl₃ to the solution.

  • Add 1.0 equivalent of Oxone®.

  • Heat the reaction mixture to 60 °C and stir for 10 minutes.

  • After 10 minutes, cool the reaction mixture.

  • Isolate the precipitated this compound by filtration.

  • Wash the solid with cold water and dry under vacuum.

Electrochemical Synthesis of this compound

Materials and Equipment:

  • 2-Iodobenzoic acid

  • Anhydrous sodium acetate (AcONa)

  • Acetic acid (AcOH)

  • Flow electrolyzer with a cation-exchange membrane

  • Boron-doped diamond anode

  • Hg|Hg₂SO₄|K₂SO₄(sat.) reference electrode

Procedure: [3]

  • Prepare an anolyte solution of 2-Iodobenzoic acid (approx. 0.1 mol dm⁻³) in an anhydrous AcONa-AcOH solution.

  • Perform the electrolysis in a flow electrolyzer at a constant potential of 1.9 V vs the reference electrode.

  • Continue the electrolysis, during which the this compound will precipitate from the anolyte solution due to its low solubility in acetic acid.

  • Upon completion of the electrolysis, cool the anolyte solution to further precipitate the product.

  • Separate the solid this compound by filtration or decantation.

  • Air-dry the resulting white solid.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Start reagents Prepare Reagents (e.g., 2-Iodobenzoic acid, Oxone®) start->reagents dissolve Dissolve Starting Material reagents->dissolve add_reagent Add Oxidizing Agent dissolve->add_reagent react Stir at Controlled Temperature add_reagent->react cool Cool Reaction Mixture react->cool filtrate Filter Precipitate cool->filtrate wash Wash Solid filtrate->wash dry Dry Product wash->dry analyze Analyze Purity (e.g., NMR, Titration) dry->analyze end End analyze->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes contamination Product Contaminated? start->contamination No decomposition Product Decomposition? incomplete_reaction->decomposition No solution1 Optimize reaction time and temperature. incomplete_reaction->solution1 Yes solution2 Use optimal amount of oxidant and control temperature. decomposition->solution2 Yes over_oxidation Over-oxidation to IBX? contamination->over_oxidation Yes iodine_present Iodine contamination? over_oxidation->iodine_present No solution3 Use mild conditions (e.g., Oxone® at RT). over_oxidation->solution3 Yes solution4 Wash with sodium metabisulfite and recrystallize. iodine_present->solution4 Yes

Caption: Troubleshooting logic for this compound synthesis.

References

preventing the formation of byproducts in IBX oxidations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the formation of byproducts during o-Iodoxybenzoic acid (IBX) oxidations.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in IBX oxidations and how can they be identified?

A1: The most frequent byproducts encountered during IBX-mediated oxidation of alcohols are:

  • 2-Iodosobenzoic acid (IBA): The reduced form of IBX. It is a white solid that is generally insoluble in most organic solvents, similar to IBX.[1]

  • Carboxylic Acids: Resulting from the over-oxidation of primary alcohols. This is more common when using co-oxidants like Oxone.[2]

  • Solvent Oxidation Products: Solvents like THF and toluene can be oxidized by IBX, especially at elevated temperatures, leading to impurities such as butyrolactone from THF.[1][3]

  • Decomposition Products: At temperatures above 200°C, IBX can decompose, potentially leading to a variety of impurities and safety hazards.[4]

Byproducts can be identified using standard analytical techniques such as TLC, NMR spectroscopy, and mass spectrometry. In many cases, the main byproduct, IBA, along with unreacted IBX, can be easily removed by filtration due to their insolubility in common organic solvents like ethyl acetate (EtOAc) and dichloromethane (DCE).[1]

Q2: My primary alcohol is over-oxidizing to a carboxylic acid. How can I prevent this?

A2: Over-oxidation is a common issue, particularly when using catalytic IBX with a co-oxidant. Here are several strategies to prevent it:

  • Avoid Co-oxidants like Oxone with Primary Alcohols: Oxone is known to oxidize the intermediate aldehyde to a carboxylic acid, sometimes more readily than it re-oxidizes IBA to IBX.[2] If you must use a catalytic system, careful control of stoichiometry and reaction time is crucial.

  • Use Stoichiometric IBX: Using stoichiometric amounts of IBX without a re-oxidant is the most straightforward way to prevent over-oxidation, as IBX itself is generally selective for the alcohol-to-aldehyde transformation.[5][6]

  • Control Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Many IBX oxidations proceed efficiently at room temperature, especially in polar solvents like DMSO.[7] For less soluble systems, gentle heating (e.g., in refluxing EtOAc) is often sufficient without promoting over-oxidation.[8]

  • Solvent Choice: Using non-polar, non-coordinating solvents like ethyl acetate or DCE can minimize side reactions. The insolubility of IBX and its byproducts in these solvents also simplifies workup.[1]

  • Use Additives: In some cases, additives can modulate reactivity. For example, using β-cyclodextrin in a water/acetone mixture has been shown to give excellent yields of aldehydes from primary alcohols with no observed over-oxidation.[9]

Q3: The reaction is very slow or stalls, leading to a low yield and recovery of starting material. What can I do to improve the reaction rate?

A3: Sluggish reactions are often due to the poor solubility of IBX in many common organic solvents.

  • Increase Temperature: Gently heating the reaction mixture can increase the solubility of IBX enough to promote the reaction. Refluxing in solvents like ethyl acetate (EtOAc) or acetonitrile is a common strategy.[1][10]

  • Use DMSO as a Solvent or Co-solvent: IBX is soluble in DMSO, which dramatically increases the reaction rate.[7][11] Even using a small amount of DMSO as a co-solvent can be effective. However, be aware that the high polarity of DMSO can make product isolation more challenging.

  • Use Stabilized IBX (SIBX): SIBX is a formulation of IBX with benzoic and isophthalic acids, which improves its safety profile and can be used as a suspension in various refluxing solvents.[8][12]

  • Mechanical Agitation: For heterogeneous reactions (IBX suspended in a solvent), vigorous stirring is essential to ensure sufficient contact between the reactant and the oxidant. Ball-milling has also been shown to be a highly effective solvent-free method that overcomes solubility issues.[13]

Q4: I am concerned about the explosive potential of IBX. Are there safer alternatives or handling procedures?

A4: IBX is known to be shock-sensitive and can decompose energetically at high temperatures.[4]

  • Use Stabilized IBX (SIBX): Commercial IBX is often stabilized with benzoic and isophthalic acids to reduce its explosive hazard.[3][4] This formulation, sometimes called SIBX, is a non-explosive white powder that can be handled more safely.[8][12]

  • In Situ Generation: IBX can be generated in situ from the much safer precursors 2-iodobenzoic acid (2IBAcid) or this compound (IBA) using Oxone as the terminal oxidant.[2][14] This avoids the need to handle isolated, dry IBX.

  • Avoid High Temperatures: Do not heat dry IBX above 200°C.[4] During reactions, maintain careful temperature control.

  • Avoid Grinding: Do not grind dry IBX in a mortar and pestle, as this can cause it to detonate.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiment.

IssuePossible Cause(s)Recommended Solution(s)
Low yield of aldehyde/ketone; starting material remains. 1. Poor solubility of IBX.2. Insufficient reaction time or temperature.3. Deactivation of IBX by water.[11]1. Switch to a solvent where IBX is more soluble (e.g., DMSO).2. Increase the reaction temperature (e.g., reflux in EtOAc).[1]3. Use a stabilized IBX formulation (SIBX).[8]4. Ensure anhydrous conditions if water-sensitive substrates are used.
Formation of α,β-unsaturated carbonyl compound. Oxidation of a saturated alcohol to the ketone followed by dehydrogenation.This is sometimes observed with IBX in DMSO, especially with excess reagent and higher temperatures.[8][15] Reduce the equivalents of IBX and lower the reaction temperature.
Difficult product purification; byproducts are soluble. Use of a polar solvent like DMSO where the byproduct (IBA) is also soluble.1. After the reaction, dilute the mixture with a less polar solvent (e.g., EtOAc) and water. The product should partition into the organic layer, while IBA may precipitate or stay in the aqueous layer.2. Switch to a solvent system where IBX and IBA are insoluble, such as EtOAc or DCE, allowing for simple filtration to remove byproducts.[1]
Reaction yields carboxylic acid instead of aldehyde. 1. Over-oxidation by IBX (less common).2. Use of a co-oxidant like Oxone which readily oxidizes aldehydes.[2]1. Use stoichiometric IBX without a co-oxidant.2. Carefully control the stoichiometry of the co-oxidant and monitor the reaction closely by TLC to stop it once the alcohol is consumed.

Quantitative Data Summary

The choice of solvent and conditions can significantly impact the yield and reaction time.

SubstrateConditionsYield (%)Reference
Piperonyl alcohol3 equiv. IBX, EtOAc, 80°C, 3.25 h>99[1]
1-Heptanol1.2 equiv. SIBX, EtOAc, reflux, 6 h91[8]
Cycloheptanol1.2 equiv. SIBX, THF, 60°C, 0.5 h77[8]
Benzyl alcohol1 equiv. IBX, β-CD, Water/Acetone, RT, 12 h98[9]
Cinnamyl alcohol1 equiv. IBX, β-CD, Water/Acetone, RT, 12 h95[9]

Key Experimental Protocols

Protocol 1: General Oxidation using IBX Suspension in Ethyl Acetate [1]

  • Dissolve the alcohol (1.0 mmol) in ethyl acetate (7 mL).

  • Add IBX (3.0 mmol, 3.0 equiv.) to the solution.

  • Heat the resulting suspension in an oil bath set to 80°C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the mixture through a sintered glass funnel to remove the insoluble IBX and IBA byproducts.

  • Concentrate the filtrate under reduced pressure to yield the crude carbonyl compound, which is often pure enough for subsequent steps.

Protocol 2: Catalytic Oxidation using in situ Generated IBX [2]

  • To a solution of the alcohol (1.5 mmol) in a 2:1 mixture of acetonitrile/water (20 mL), add 2-iodobenzoic acid (0.075 mmol, 5 mol%).

  • Add Oxone (potassium peroxymonosulfate, KHSO₅) in the required amount (e.g., for primary alcohols to aldehydes, careful stoichiometry is needed to avoid over-oxidation).

  • Heat the mixture at 70°C for the required time (e.g., 6 hours), monitoring by TLC.

  • After completion, cool the reaction in an ice bath to precipitate the iodine byproducts.

  • Remove the solids by filtration.

  • Extract the product from the filtrate using an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with aqueous sodium bicarbonate to remove acidic impurities, dry over MgSO₄, and concentrate to yield the product.

Visual Guides

Troubleshooting Workflow for IBX Oxidations

G Troubleshooting IBX Oxidations start Start Oxidation check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction / Stalled check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_incomplete Increase Temp / Use DMSO / Use SIBX incomplete->troubleshoot_incomplete check_byproducts Byproducts Observed? complete->check_byproducts troubleshoot_incomplete->start Retry no_byproducts Isolate Product check_byproducts->no_byproducts No byproducts_present Identify Byproduct check_byproducts->byproducts_present Yes end_process Purified Product no_byproducts->end_process is_overoxidation Over-oxidation to Acid? byproducts_present->is_overoxidation overoxidation_solution Use Stoichiometric IBX / Avoid Oxone / Lower Temp is_overoxidation->overoxidation_solution Yes is_other Other Byproduct? is_overoxidation->is_other No overoxidation_solution->start Retry is_other->no_byproducts No other_solution Check Solvent Stability / Use SIBX is_other->other_solution Yes other_solution->start Retry

Caption: A workflow for diagnosing and solving common issues in IBX oxidations.

Conceptual Pathway: Preventing Byproduct Formation

G Strategies to Minimize IBX Oxidation Byproducts Reactants Primary Alcohol + IBX Desired_Pathway Ideal Conditions (e.g., Stoichiometric IBX, EtOAc, RT-80°C) Reactants->Desired_Pathway Over_Oxidation Harsh Conditions (e.g., Excess Oxone, High Temp) Reactants->Over_Oxidation Decomposition Unstable Conditions (e.g., High Temp > 200°C, Unstabilized IBX) Reactants->Decomposition Product Desired Aldehyde Desired_Pathway->Product Carboxylic_Acid Byproduct: Carboxylic Acid Over_Oxidation->Carboxylic_Acid Solution_OverOx Prevention: - Use Stoichiometric IBX - Control Temperature Carboxylic_Acid->Solution_OverOx Decomp_Products Byproduct: Decomposition Decomposition->Decomp_Products Solution_Decomp Prevention: - Use Stabilized IBX (SIBX) - Maintain Temp < 100°C Decomp_Products->Solution_Decomp

Caption: Key pathways and preventative strategies for byproduct formation in IBX oxidations.

References

Technical Support Center: 2-Iodoxybenzoic Acid (IBX) Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-Iodoxybenzoic acid (IBX) during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2-Iodoxybenzoic acid (IBX) and what are its primary applications?

A1: 2-Iodoxybenzoic acid (IBX) is a hypervalent iodine(V) reagent widely used in organic synthesis as a mild and selective oxidizing agent.[1][2][3][4] Its primary application is the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[1][2][5] It is also effective for the oxidation of 1,2-diols without cleavage of the carbon-carbon bond and can be used for the synthesis of α,β-unsaturated carbonyl compounds.[3]

Q2: What are the main safety concerns associated with IBX?

A2: IBX is a potentially explosive compound, particularly under impact or when heated above 200 °C.[1][2][6] Commercial preparations are often stabilized with benzoic acid and isophthalic acid to mitigate this risk.[1][2] It is crucial to handle IBX with care, avoid grinding or subjecting it to shock, and store it in a cool, dry place away from heat sources.[6][7] Always consult the Safety Data Sheet (SDS) before use.[6][7][8][9]

Q3: Why is my IBX not dissolving in my reaction solvent?

A3: A primary drawback of IBX is its very low solubility in most common organic solvents, with the notable exception of dimethyl sulfoxide (DMSO).[1][2][3][5][10] If you are using solvents such as ethyl acetate (EtOAc), dichloroethane (DCE), acetonitrile, or chloroform, IBX will likely exist as a suspension.

Q4: Can I still run my reaction if the IBX has not fully dissolved?

A4: Yes, many successful IBX oxidations are performed with the reagent as a suspension.[10][11][12] At elevated temperatures (e.g., refluxing EtOAc), a sufficient amount of IBX dissolves to allow the reaction to proceed.[2][10][11] This heterogeneous reaction setup can simplify workup, as the IBX and its byproduct, 2-iodosobenzoic acid (IBA), are often insoluble at room temperature and can be removed by filtration.[2][10]

Q5: Are there more soluble alternatives to IBX?

A5: Yes, several alternatives with improved solubility profiles are available:

  • Dess-Martin Periodinane (DMP): A derivative of IBX that is readily soluble in many common organic solvents like dichloromethane and chloroform.[1][13]

  • IBX Esters: These derivatives exhibit significantly better solubility in common organic solvents.[13]

  • Stabilized IBX (SIBX): A commercially available formulation of IBX mixed with benzoic and isophthalic acids, which is non-explosive and can be used as a suspension in various solvents.[14][15][16][17]

  • Polymer-supported IBX: This form allows for easier separation from the reaction mixture and can be used in a wider range of solvents.[18][19]

Troubleshooting Guide

Issue 1: IBX is insoluble in the chosen reaction solvent.
Potential Cause Troubleshooting Step Expected Outcome
Inherent low solubility of IBX in most organic solvents.1. Switch to DMSO: IBX is readily soluble in DMSO.[2][3][10]A homogeneous reaction mixture, often allowing for reactions at room temperature.
2. Run the reaction as a suspension at elevated temperature: Use a solvent like EtOAc or DCE and heat the reaction mixture (e.g., to 80 °C or reflux).[2][10][11]The reaction proceeds as a heterogeneous mixture. Workup is simplified by filtering off the insoluble IBX byproducts.
3. Use a co-solvent: A mixture of solvents, such as fluorobenzene/DMSO, can improve solubility and reactivity.[2]Enhanced solubility and reaction rate.
4. Employ β-cyclodextrin in an aqueous mixture: This allows the reaction to be carried out in a more environmentally friendly water/acetone mixture.[20][21]Increased solubility of IBX in the aqueous phase, facilitating the reaction.
Issue 2: The reaction is slow or incomplete.
Potential Cause Troubleshooting Step Expected Outcome
Insufficient dissolved IBX at lower temperatures.1. Increase the reaction temperature: Heating the reaction mixture, for instance in refluxing EtOAc, can increase the dissolution rate and reaction speed.[2][10][11]Faster and more complete conversion to the desired product.
The substrate is not sufficiently soluble.1. Choose a solvent that dissolves the substrate: Even if IBX is a suspension, the substrate should be fully dissolved for the reaction to proceed efficiently.Improved reaction kinetics.
The IBX has reduced activity.1. Use freshly opened or properly stored IBX: IBX can be sensitive to moisture.Consistent and reliable reaction outcomes.
2. Consider using a stabilized IBX (SIBX) formulation: These are often more stable and provide consistent results.[14][15][16]Reliable and safe oxidation.

Quantitative Solubility Data

Precise quantitative solubility data for IBX in various organic solvents is not widely available in a consolidated format. However, the following table summarizes the qualitative solubility and provides some quantitative data for IBX derivatives.

Compound Solvent Solubility Temperature
IBX DMSOSoluble[2][3][10]Room Temperature
Most other organic solventsInsoluble/Very Sparingly Soluble[1][2][5]Room Temperature
EtOAc, DCESufficiently soluble for reaction at elevated temperatures[2][10][11]80 °C - Reflux
SIBX DMSOSoluble[15]Room Temperature
NMPSparingly Soluble[15]Room Temperature
EtOAc, THFUsed as a suspension[14][15]Reflux
IBX-tert-butyl ester Dichloromethane~5.17 g / 100 g solvent (up to 0.2 M)[13]Not Specified
IBX-(-)-menthyl ester Dichloromethane~54.11 g / 100 g solvent (up to 1.71 M)[13]Not Specified
IBX-methyl ester DichloromethaneLow solubility (0.003 M)[13]Not Specified
Water, AcetonitrileModerately Soluble[13]Not Specified

Experimental Protocols

Protocol 1: Oxidation of an Alcohol using IBX as a Suspension in Ethyl Acetate

This protocol is adapted from More and Finney, Org. Lett. 2002, 4, 17, 3001-3003.[11]

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the alcohol (1.0 mmol) and ethyl acetate (7 mL).

  • Addition of IBX: Add IBX (3.0 mmol, 3.0 equiv) to the solution. The mixture will be a suspension.

  • Reaction: Heat the suspension to 80 °C in an oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Filtration: Filter the mixture through a sintered glass funnel to remove the insoluble IBA (the byproduct) and any unreacted IBX.

  • Purification: Wash the filter cake with ethyl acetate. The combined filtrates contain the product, which can be concentrated under reduced pressure.

Protocol 2: Oxidation of an Alcohol using IBX with β-Cyclodextrin in a Water/Acetone Mixture

This protocol is a general representation of the method described in the literature.[20][21]

  • Setup: In a round-bottom flask, dissolve β-cyclodextrin (e.g., 0.1 mmol) in distilled water.

  • Substrate Addition: Add a solution of the alcohol (1.0 mmol) in acetone to the aqueous β-cyclodextrin solution.

  • IBX Addition: Add IBX (1.0 - 1.5 mmol) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC.

  • Workup: Upon completion, extract the product with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain the product.

Visualizations

IBX_Solubility_Troubleshooting start IBX Solubility Issue (Insoluble in chosen solvent) q_solvent Is DMSO a suitable solvent for your reaction? start->q_solvent a_dmso Use DMSO as the solvent. IBX is soluble. q_solvent->a_dmso Yes q_heating Can the reaction be heated? q_solvent->q_heating No a_suspension Run as a suspension in a non-reactive solvent (e.g., EtOAc, DCE) at elevated temperature. q_heating->a_suspension Yes q_alternative Consider alternative reagents or methods. q_heating->q_alternative No a_dmp Use Dess-Martin Periodinane (DMP) (more soluble). q_alternative->a_dmp a_sibx Use Stabilized IBX (SIBX). q_alternative->a_sibx a_polymer Use Polymer-Supported IBX. q_alternative->a_polymer a_cyclodextrin Use β-Cyclodextrin in a water/acetone mixture. q_alternative->a_cyclodextrin

Caption: Troubleshooting workflow for IBX solubility issues.

IBX_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup prep_alcohol Dissolve Alcohol in Solvent prep_ibx Add IBX (or SIBX) to the mixture prep_alcohol->prep_ibx react_heat Heat to desired temperature (if required) prep_ibx->react_heat react_stir Stir vigorously react_heat->react_stir react_monitor Monitor by TLC react_stir->react_monitor workup_cool Cool to Room Temperature react_monitor->workup_cool workup_filter Filter to remove insoluble byproducts workup_cool->workup_filter workup_concentrate Concentrate the filtrate workup_filter->workup_concentrate

Caption: General experimental workflow for IBX oxidation as a suspension.

References

Technical Support Center: Optimizing 2-Iodosobenzoic Acid (IBA) Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-iodosobenzoic acid (IBA) in catalytic oxidation reactions. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound (IBA) in these catalytic reactions?

A1: this compound (IBA) is a trivalent iodine compound that serves as a precursor to the active oxidizing agent, 2-iodoxybenzoic acid (IBX), which is a pentavalent iodine species. In a catalytic system, IBA is oxidized in situ to IBX by a co-oxidant. The IBX then oxidizes the substrate (e.g., an alcohol to a carbonyl compound) and is reduced back to IBA, completing the catalytic cycle. This approach is often preferred because IBA is less hazardous and easier to handle than the potentially explosive IBX.[1][2]

Q2: What is the purpose of using a co-oxidant like Oxone®?

A2: A co-oxidant, most commonly Oxone® (2KHSO₅·KHSO₄·K₂SO₄), is essential for regenerating the active oxidant, IBX, from its reduced form, IBA.[1][2][3] This regeneration allows for the use of sub-stoichiometric amounts of the iodine catalyst (IBA or IBX), making the process more efficient and economical.[1][2][4]

Q3: My primary alcohol is being over-oxidized to a carboxylic acid. How can I prevent this?

A3: Over-oxidation of primary alcohols to carboxylic acids is a common issue, especially when using Oxone® as the co-oxidant, as it can also oxidize the intermediate aldehyde.[1][5] To favor the formation of the aldehyde, you can try the following:

  • Limit the amount of Oxone®: Using a carefully controlled amount of the co-oxidant can help prevent the oxidation of the aldehyde product. Once the Oxone® is consumed, the reaction will stop at the aldehyde stage.[1]

  • Optimize reaction time: Monitor the reaction closely and stop it once the starting alcohol has been consumed, before significant over-oxidation of the aldehyde occurs.

  • Adjust reaction temperature: Lowering the reaction temperature may help to improve selectivity for the aldehyde.

Q4: Can I use solvents other than DMSO?

A4: Yes. While IBX is most soluble in DMSO, catalytic reactions using IBA and a co-oxidant can be performed in a variety of other solvent systems.[3][6] Acetonitrile/water mixtures are commonly employed.[1][3] Other solvents like ethyl acetate (EtOAc) and 1,2-dichloroethane (DCE) have also been used, particularly at elevated temperatures where the solubility of IBX increases.[6][7] The choice of solvent can impact reaction rate and selectivity, so it may need to be optimized for your specific substrate.

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Material

Question: I am seeing very little or no consumption of my starting material. What are the possible causes and how can I address this?

Possible Cause Solution
Inactive Catalyst/Pre-catalyst Ensure your this compound (IBA) is of good quality. If you are preparing it yourself, verify its purity. Consider using a freshly prepared batch.
Degraded Co-oxidant Oxone® can degrade over time. Use a fresh bottle of the co-oxidant to ensure its activity.
Insufficient Catalyst Loading While the system is catalytic, a certain minimum amount of IBA is necessary for a practical reaction rate. If the reaction is sluggish, a modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) may be beneficial.
Suboptimal Temperature Many IBA/Oxone catalyzed reactions require heating (e.g., 70-80 °C) to proceed at a reasonable rate.[1][6] If your reaction is being run at room temperature and is slow, gradually increasing the temperature while monitoring for side product formation is recommended.
Poor Solubility The catalyst and/or substrate may have poor solubility in the chosen solvent system. If using a mixed solvent system like acetonitrile/water, adjusting the ratio may improve solubility. In some cases, switching to a different solvent system may be necessary.[6]
Mass Transfer Limitations In heterogeneous mixtures, ensure that the reaction is being stirred vigorously to facilitate interaction between all components.
Problem 2: Formation of Unidentified Side Products

Question: My reaction is producing my desired product, but also a significant amount of side products. How can I improve the selectivity?

Possible Cause Solution
Over-oxidation As mentioned in the FAQs, over-oxidation of aldehydes to carboxylic acids is common. To mitigate this, reduce the equivalents of Oxone®, lower the reaction temperature, or decrease the reaction time.[1]
Substrate Decomposition The reaction conditions (e.g., elevated temperature, acidic nature of Oxone®) may be causing your substrate or product to decompose. Try running the reaction at a lower temperature for a longer period. If the product is acid-sensitive, consider buffering the reaction mixture if possible.
Solvent Participation Some solvents can be oxidized under the reaction conditions. For example, THF can be oxidized to γ-butyrolactone.[7] If you suspect solvent participation, switch to a more inert solvent like ethyl acetate or acetonitrile.[6]
Incorrect Stoichiometry Ensure that the molar ratios of your substrate, catalyst, and co-oxidant are correct. An excess of the co-oxidant is a common cause of side reactions.

Data Presentation

Table 1: Effect of Solvent on IBX Oxidation of Piperonyl Alcohol

Reaction conditions: 3 equivalents of IBX at 80 °C.

SolventTime (h)Yield (%)
Ethyl Acetate399
1,2-Dichloroethane399
Acetonitrile1.599
Acetone1.599
Toluene399
THF399

(Data sourced from More, J. D.; Finney, N. S. Org. Lett. 2002, 4, 3001-3003)[6]

Table 2: Optimization of Catalyst and Co-oxidant Loading for Oxidation of 3-phenyl-1-propanol

Reaction conditions: 1.5 mmol scale, 70 °C for 6 hours in acetonitrile/water.

CatalystCatalyst Loading (equiv)Oxone® Loading (equiv)ProductYield (%)
IBX0.30.53-phenylpropanoic acid58
IBX0.31.03-phenylpropanoic acid78
IBA0.31.03-phenylpropanoic acid75
2-Iodobenzoic Acid0.31.03-phenylpropanoic acid72
IBX0.11.03-phenylpropanoic acid65

(Data adapted from Thottumkara, A. P.; Bowsher, M. S.; Vinod, T. K. Org. Lett. 2005, 7, 2933-2936)[1]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Oxidation of an Alcohol

This protocol is a general guideline for the oxidation of a primary or secondary alcohol to the corresponding carboxylic acid or ketone using 2-iodobenzoic acid (the precursor to IBA) as the catalyst and Oxone® as the co-oxidant.

Materials:

  • Alcohol substrate

  • 2-Iodobenzoic acid (e.g., 0.1 - 0.3 equivalents)

  • Oxone® (e.g., 1.0 - 2.0 equivalents)

  • Acetonitrile

  • Deionized water

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

Procedure:

  • To a round-bottom flask, add the alcohol substrate (1.0 eq), 2-iodobenzoic acid (0.1-0.3 eq), and Oxone® (1.0-2.0 eq).

  • Add a solvent mixture of acetonitrile and water (typically in a 2:1 v/v ratio). The reaction concentration is generally in the range of 0.1-0.5 M.

  • Stir the mixture at room temperature to ensure all reagents are suspended.

  • Heat the reaction mixture to the desired temperature (e.g., 70-80 °C) with vigorous stirring.

  • Monitor the progress of the reaction by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to precipitate the iodine-containing byproducts.

  • Filter the mixture to remove the insoluble solids. Wash the solids with a small amount of the reaction solvent.

  • The filtrate can then be carried forward for standard aqueous workup and purification (e.g., extraction, chromatography).

(This protocol is a synthesized representation from multiple sources, including Thottumkara et al., 2005)[1]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine Substrate, IBA (catalyst), and Oxone® in a flask add_solvent Add Solvent (e.g., Acetonitrile/Water) start->add_solvent heat_stir Heat to desired temperature (e.g., 70-80 °C) with vigorous stirring add_solvent->heat_stir monitor Monitor reaction progress (TLC, GC-MS) heat_stir->monitor cool Cool reaction to room temperature, then to 0 °C monitor->cool Reaction Complete filter Filter to remove insoluble iodine byproducts cool->filter extract Aqueous workup and extraction of the product filter->extract purify Purify product (e.g., column chromatography) extract->purify

Caption: General workflow for an IBA-catalyzed oxidation reaction.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_solutions Potential Solutions start Problem: Low or No Conversion check_reagents Are IBA and Oxone® fresh and of good quality? start->check_reagents check_temp Is the reaction temperature optimal? check_reagents->check_temp Yes use_fresh_reagents Use fresh reagents check_reagents->use_fresh_reagents No check_stirring Is stirring vigorous enough? check_temp->check_stirring Yes increase_temp Increase temperature gradually check_temp->increase_temp No increase_loading Increase catalyst loading check_stirring->increase_loading If still slow change_solvent Change solvent or solvent ratio increase_loading->change_solvent If no improvement

Caption: Troubleshooting workflow for low reaction conversion.

References

troubleshooting failed oxidation reactions with Dess-Martin periodinane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Dess-Martin periodinane (DMP) for oxidation reactions.

Frequently Asked Questions (FAQs)

Q1: What is Dess-Martin periodinane (DMP) and what is it used for?

A1: Dess-Martin periodinane (DMP) is a hypervalent iodine reagent used for the mild and selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[1][2][3] It is favored for its neutral reaction conditions, high chemoselectivity, and tolerance of sensitive functional groups.[1][4][5]

Q2: What are the main advantages of using DMP over other oxidation methods?

A2: Key advantages of DMP include mild reaction conditions (typically room temperature and neutral pH), shorter reaction times, higher yields, and simplified workups compared to chromium-based or DMSO-based oxidants.[1] It also avoids the use of toxic heavy metals.[5][6]

Q3: Is the Dess-Martin periodinane reagent stable? How should it be stored?

A3: DMP is a white crystalline powder with a relatively long shelf life.[1] However, it is sensitive to heat and shock and can be explosive under certain conditions, particularly when impure.[7] It should be stored in a dark bottle, under an inert atmosphere (like argon), and at refrigerated temperatures (around -20°C is recommended) to maintain its integrity.[8]

Q4: Can DMP oxidize primary alcohols to carboxylic acids?

A4: While DMP is known for selectively oxidizing primary alcohols to aldehydes without over-oxidation under standard conditions, there are instances where it can lead to the formation of carboxylic acids.[9][10] This can be influenced by the specific substrate and reaction conditions.[10][11]

Q5: What are the common byproducts of a DMP oxidation and are they problematic?

A5: The main byproduct of the reaction is the reduced form of DMP, an iodine-containing compound (iodinane), along with acetic acid.[1][12] These byproducts can sometimes complicate product purification, forming gums or co-eluting with the desired product during chromatography if not properly removed during the workup.[13][14]

Troubleshooting Guide

Issue 1: Incomplete or Sluggish Reaction

Q: My DMP oxidation is not proceeding to completion, or it is very slow. What are the possible causes and solutions?

A: Several factors can contribute to an incomplete or slow DMP oxidation. Consider the following troubleshooting steps:

  • Reagent Quality: The DMP reagent may have degraded. Impure or partially hydrolyzed DMP can sometimes be a more effective oxidant, but fully hydrolyzed reagent can be deactivating.[9] If you suspect reagent degradation, consider using a fresh batch or a recently purchased supply.

  • Moisture Content: The presence of a small amount of water can accelerate the rate of a DMP oxidation.[1][15] If your reaction is sluggish and you are using rigorously dried solvents, the addition of a controlled amount of water (e.g., one equivalent) might be beneficial.

  • Stoichiometry: Ensure you are using a sufficient excess of DMP. While the stoichiometry is nearly ideal, using 1.2 to 1.8 equivalents of DMP is common to drive the reaction to completion.[5][16]

  • Reaction Temperature: Most DMP oxidations proceed readily at room temperature.[17][18] If the reaction is slow, gentle heating might be an option for robust substrates, but be cautious as DMP is heat-sensitive.[7] For sensitive substrates, extended reaction times at room temperature are preferable.

  • Steric Hindrance: Sterically hindered alcohols may react more slowly. In such cases, longer reaction times or a slight increase in the amount of DMP may be necessary.

Issue 2: Difficult Workup and Removal of Iodine Byproducts

Q: I am having trouble removing the iodine-containing byproducts. They are forming a gum and complicating purification. How can I improve my workup?

A: The removal of iodine byproducts is a common challenge. The following workup procedures can be effective:

  • Aqueous Wash with a Reducing Agent: A standard and effective method is to quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃). This reduces the hypervalent iodine species to more easily removable forms. A common procedure involves diluting the reaction mixture with an organic solvent (like diethyl ether) and washing with a saturated solution of sodium bicarbonate (to neutralize the acetic acid byproduct) followed by a wash with a sodium thiosulfate solution.[13][14]

  • Filtration: For many reactions, the reduced iodine byproduct is insoluble in common organic solvents.[12] Diluting the reaction mixture with a less polar solvent like diethyl ether or hexanes can precipitate the byproduct, which can then be removed by filtration through a pad of celite.[13][14]

  • Basic Wash: Washing the organic layer with a dilute solution of sodium hydroxide (e.g., 1M NaOH) can also help to convert the iodine byproduct into a more easily removable form.[12][13]

Issue 3: Over-oxidation of Primary Alcohols

Q: My primary alcohol is being over-oxidized to a carboxylic acid. How can I prevent this?

A: While less common, over-oxidation can occur. To minimize this side reaction:

  • Control Reaction Time: Monitor the reaction closely by TLC or another appropriate method. Once the starting material is consumed, work up the reaction promptly to avoid prolonged exposure of the aldehyde to the oxidant.

  • Use a Buffer: The reaction produces two equivalents of acetic acid.[15] For acid-sensitive substrates, the acidic environment might contribute to side reactions. Adding a mild base like sodium bicarbonate or pyridine to the reaction mixture can buffer the reaction and prevent unwanted side reactions.[15][18]

  • Re-evaluate Stoichiometry: Using a large excess of DMP might increase the likelihood of over-oxidation in some cases. Use the minimum amount of DMP required for complete conversion of the starting alcohol.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
DMP Stoichiometry 1.2 - 1.8 equivalentsRelative to the alcohol.[5][16]
Reaction Temperature Room Temperature (20-25°C)The reaction is typically performed at ambient temperature.[17][18]
Reaction Time 0.5 - 4 hoursMost reactions are complete within this timeframe.[16][17]
Solvent Dichloromethane (DCM) or ChloroformThese are the most commonly used solvents.[15][17]

Experimental Protocols

General Protocol for Dess-Martin Oxidation of a Primary or Secondary Alcohol:

  • Reaction Setup: To a solution of the alcohol (1.0 equivalent) in dichloromethane (DCM) at room temperature, add solid Dess-Martin periodinane (1.2-1.5 equivalents) in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or another suitable analytical technique. The reaction is typically complete within 0.5 to 2 hours.[17]

  • Quenching and Workup:

    • Once the reaction is complete, dilute the mixture with an equal volume of diethyl ether.

    • Add a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

    • Stir the biphasic mixture vigorously until the layers become clear.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

G Troubleshooting Failed DMP Oxidations start Reaction Failed or Incomplete check_reagent Check DMP Reagent Quality start->check_reagent check_conditions Review Reaction Conditions start->check_conditions check_workup Investigate Workup Procedure start->check_workup check_reagent->check_conditions No reagent_old Reagent is old or discolored check_reagent->reagent_old Yes conditions_stoichiometry Insufficient DMP? check_conditions->conditions_stoichiometry workup_gum Formation of gum/emulsion? check_workup->workup_gum use_fresh Use fresh DMP reagent_old->use_fresh success Successful Oxidation use_fresh->success increase_dmp Increase to 1.5 eq. conditions_stoichiometry->increase_dmp Yes conditions_moisture Reaction too dry? conditions_stoichiometry->conditions_moisture No increase_dmp->success conditions_moisture->check_workup No add_water Add 1 eq. H2O conditions_moisture->add_water Yes add_water->success thiosulfate_wash Use Na2S2O3 wash workup_gum->thiosulfate_wash Yes filter_celite Filter through Celite workup_gum->filter_celite Yes thiosulfate_wash->success filter_celite->success

Caption: A flowchart for troubleshooting common issues in Dess-Martin periodinane oxidations.

G Dess-Martin Periodinane Oxidation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Alcohol R-CH(OH)-R' Intermediate1 Diacetoxyalkoxyperiodinane Alcohol->Intermediate1 Ligand Exchange DMP Dess-Martin Periodinane (DMP) DMP->Intermediate1 Intermediate2 Iodinane & Acetic Acid Intermediate1->Intermediate2 Deprotonation by Acetate Carbonyl Carbonyl Compound (Aldehyde/Ketone) Intermediate2->Carbonyl Reductive Elimination

Caption: The reaction mechanism of a Dess-Martin periodinane oxidation.

References

Technical Support Center: Managing the Explosive Nature of 2-Iodoxybenzoic Acid (IBX)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and management of 2-Iodoxybenzoic acid (IBX), a powerful oxidizing agent with inherent explosive properties. Adherence to these protocols is critical to ensure laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What is 2-Iodoxybenzoic acid (IBX) and why is it considered hazardous?

A1: 2-Iodoxybenzoic acid (IBX) is a hypervalent iodine(V) reagent widely used for the oxidation of alcohols to aldehydes and ketones, among other transformations in organic synthesis.[1][2][3] Despite its utility, IBX is a high-energy molecule that can decompose explosively when subjected to heat or physical shock.[1][2][4]

Q2: Under what conditions can IBX explode?

A2: IBX is sensitive to both heat and impact. It has been shown to decompose violently at temperatures above 200°C.[1][2] Studies have also confirmed its sensitivity to shock, with decomposition initiated by impact in hammer tests.[1]

Q3: Are there safer alternatives to using pure IBX?

A3: Yes, several safer alternatives and strategies exist. The most common is the use of stabilized IBX (SIBX), a commercially available formulation that is non-explosive.[5][6][7] SIBX is a mixture of IBX with benzoic acid and isophthalic acid, which tempers its explosive nature.[5][6] Additionally, generating IBX in situ from 2-iodobenzoic acid (IBA) and a co-oxidant like Oxone can avoid the need to isolate and handle the potentially explosive solid IBX.[8][9]

Q4: What is Stabilized IBX (SIBX) and how does it work?

A4: SIBX is a non-explosive formulation of IBX, typically a white powder, composed of approximately 49% o-iodoxybenzoic acid, 29% isophthalic acid, and 22% benzoic acid.[4][5][6] The presence of these carboxylic acids stabilizes the IBX, preventing violent decomposition under heat or impact, allowing for safer oxidation reactions.[5][6]

Q5: I've heard IBX has poor solubility. Does this impact its use?

A5: Yes, a significant drawback of IBX is its low solubility in many common organic solvents, with the notable exception of dimethyl sulfoxide (DMSO).[2][3][10] This can necessitate heating reaction mixtures to achieve dissolution, which must be done with extreme caution due to the thermal sensitivity of IBX.[3][4] Using SIBX, which can be used as a suspension in various solvents like ethyl acetate, can mitigate this issue.[5][6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected vigorous reaction or exotherm. - Overheating of the reaction mixture.- Use of unstabilized IBX at elevated temperatures.- Reaction with an incompatible solvent.- Immediately cool the reaction vessel in an ice bath.- For future experiments, use stabilized IBX (SIBX).- Maintain strict temperature control and avoid localized heating.- Ensure the solvent is appropriate and does not react with IBX (e.g., avoid THF at high temperatures with non-allylic/benzylic alcohols).[5][6]
Solid IBX is difficult to handle and dispense. - IBX is a fine powder that can be sensitive to static discharge.- Handle IBX in a well-ventilated fume hood.- Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.- Avoid creating dust clouds.- Consider using SIBX, which is formulated for easier and safer handling.
Reaction is sluggish or incomplete. - Poor solubility of IBX in the chosen solvent.- Insufficient heating for the specific transformation.- If using IBX, consider switching to DMSO as the solvent.[3][10]- If using SIBX, reactions can often be run at reflux in solvents like ethyl acetate.[5][6]- Ensure the reaction is stirred efficiently to maintain a good suspension if the reagent is not fully dissolved.
Concerns about the safety of preparing IBX in-house. - The traditional preparation method using potassium bromate and sulfuric acid poses significant risks.[1]- Utilize the safer and more modern protocol for IBX synthesis, which employs Oxone as the oxidant for 2-iodobenzoic acid.[1][2] This method is reported to have a relatively low safety risk for the preparation reaction itself.[1]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the thermal stability and impact sensitivity of IBX.

Table 1: Thermal Stability of 2-Iodoxybenzoic Acid (IBX)

Parameter Value Source
Decomposition Onset Temperature (DSC) 159 - 190 °C[1]
Heat of Decomposition (DSC) 1348 - 1583 J/g[1]
Reported Explosion Temperature >200 °C[1][2]

Table 2: Impact Sensitivity of 2-Iodoxybenzoic Acid (IBX)

Impact Energy Result Source
30 JPositive (Flames/Flashes and audible bangs)[1]
20 JPositive (Flames/Flashes and audible bangs)[1]
10 JPositive (Flames/Flashes and audible bangs)[1]
5 JPositive (Flames/Flashes and audible bangs)[1]
2 JNegative (No flames/flashes or audible bangs)[1]

Experimental Protocols

Protocol 1: Safe Handling of Solid IBX in a Laboratory Setting

  • Risk Assessment: Before handling IBX, conduct a thorough risk assessment, considering the scale of the reaction and the specific experimental conditions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle solid IBX exclusively in a certified chemical fume hood to avoid inhalation of any fine particles.

  • Quantity Limitation: Whenever possible, use the minimum amount of IBX required for the reaction. Avoid storing large quantities of the pure solid.

  • Temperature Control: Store IBX in a cool, dry, and temperature-controlled environment, away from heat sources.[1]

  • Dispensing: When weighing and dispensing IBX, use non-metallic spatulas to minimize the risk of friction or static discharge. Avoid grinding or subjecting the solid to mechanical shock.

  • Waste Disposal: Dispose of any residual IBX and contaminated materials according to institutional and regulatory guidelines for reactive and potentially explosive waste.

Protocol 2: General Procedure for Oxidation using Stabilized IBX (SIBX)

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alcohol to be oxidized and the appropriate solvent (e.g., ethyl acetate).[5][6]

  • Reagent Addition: Add the stabilized IBX (SIBX) to the flask. Typically, 1.2 to 2.0 equivalents of SIBX per alcohol functional group are used.[5]

  • Heating: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The reduced IBX byproduct (2-iodosobenzoic acid) is often insoluble and can be removed by filtration.

  • Purification: The filtrate can then be concentrated and the product purified by standard methods such as column chromatography.

Visualizations

IBX_Safety_Workflow cluster_pre Pre-Experiment Planning cluster_exp Experiment Execution cluster_post Post-Experiment Risk_Assessment Conduct Risk Assessment Choose_Reagent Choose Reagent: Pure IBX or SIBX? Risk_Assessment->Choose_Reagent Protocol_Review Review Safety Protocols Choose_Reagent->Protocol_Review Handling Handle in Fume Hood with appropriate PPE Protocol_Review->Handling Reaction_Setup Set up Reaction (Temperature Control) Handling->Reaction_Setup Monitoring Monitor Reaction Progress Reaction_Setup->Monitoring Workup Safe Work-up (Cooling, Filtration) Monitoring->Workup Waste_Disposal Dispose of Waste Properly Workup->Waste_Disposal IBX_Decision_Tree Start Need to perform an oxidation reaction? Consider_IBX Is IBX a suitable reagent? Start->Consider_IBX Use_SIBX Use Stabilized IBX (SIBX) for enhanced safety Consider_IBX->Use_SIBX Yes Use_Pure_IBX Use Pure IBX with stringent safety protocols Consider_IBX->Use_Pure_IBX Yes, but SIBX is not suitable In_Situ_Generation Consider in situ generation of IBX to avoid isolation Consider_IBX->In_Situ_Generation Yes, and isolation is undesirable Alternative_Oxidant Explore alternative oxidizing agents Consider_IBX->Alternative_Oxidant No End End Use_SIBX->End Proceed with Experiment Use_Pure_IBX->End In_Situ_Generation->End

References

Technical Support Center: Purification of 2-Iodosobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and purification of 2-Iodosobenzoic acid (IBA).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered after the synthesis of this compound?

A1: The primary impurities of concern during the synthesis of this compound (IBA) are:

  • 2-Iodobenzoic acid (2-IB): The unreacted starting material from the oxidation step.[1]

  • 2-Iodoxybenzoic acid (IBX): The product of over-oxidation. IBX is a hazardous and potentially explosive compound, making its removal critical for the safe storage and use of IBA.[1][2][3]

Q2: My final product is off-white or tan. What could be the cause?

A2: A tan or off-white color in the crude product can be due to the presence of elemental iodine or other side products from the synthesis. If starting from anthranilic acid to first synthesize 2-iodobenzoic acid, impurities can carry over.

Q3: Is this compound stable? What are the recommended storage conditions?

A3: this compound is sensitive to light and air. For long-term and safe storage, it is crucial to avoid contamination with the hazardous 2-Iodoxybenzoic acid (IBX).[1][2] It is recommended to store IBA in a cool, dark place, preferably at temperatures below 15°C and under an inert atmosphere.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Yield of IBA Incomplete oxidation of 2-iodobenzoic acid.Optimize reaction conditions such as temperature and reaction time. Ensure the correct stoichiometry of the oxidizing agent (e.g., Oxone®) is used.[1]
Decomposition of IBA during the reaction.Avoid excessive heating. For instance, when using Oxone®, the reaction temperature can be optimized to around 60°C for a short duration (e.g., 10 minutes) to maximize yield and minimize decomposition.[1]
Presence of 2-Iodoxybenzoic acid (IBX) in the final product Over-oxidation of this compound.Carefully control the amount of the oxidizing agent. Using a slight excess may not be necessary and can lead to IBX formation. Monitor the reaction closely.[1][2]
Reaction temperature is too high or reaction time is too long.Adhere to optimized reaction protocols that favor the formation of IBA over IBX. For example, a practical synthesis method using Oxone® under mild conditions (room temperature) has been developed to prevent IBX contamination.[1][2][4]
Product is difficult to filter Fine particulate nature of the precipitate.Allow the product to fully crystallize before filtration. Cooling the mixture in an ice bath can aid in complete precipitation.[5]
Discolored (e.g., tan) final product Presence of residual iodine.After the synthesis of the precursor 2-iodobenzoic acid, a small amount of sodium metabisulfite can be added to reduce excess iodine. This practice may be adaptable to the IBA synthesis workup.
Other impurities from the starting material.Ensure the purity of the starting 2-iodobenzoic acid. If synthesizing 2-iodobenzoic acid, purify it by recrystallization from water and ethanol before proceeding to the IBA synthesis.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound (IBA) with Minimized IBX Contamination

This protocol is adapted from a method designed to prevent the formation of hazardous 2-Iodoxybenzoic acid (IBX).[1][2]

Materials:

  • 2-Iodobenzoic acid (2-IB)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

  • Acetonitrile (MeCN)

  • Deionized Water (DW)

  • Iron(III) Chloride (FeCl₃) (optional catalyst)

Procedure:

  • In a round-bottom flask, prepare a 0.2 M solution of 2-Iodobenzoic acid in a 1:1 mixture of acetonitrile and deionized water.

  • Add 2.5 mol% of FeCl₃ to the solution (optional, but can accelerate the reaction).

  • While stirring at room temperature, add 1.0 equivalent of Oxone®.

  • For an accelerated reaction, the mixture can be heated to 60°C. The reaction time is critical and should be optimized; a duration of 10 minutes has been shown to be effective.[1]

  • After the reaction is complete, the precipitated this compound is collected by vacuum filtration.

  • The collected solid should be washed with cold water and then dried under vacuum.

Quantitative Data from Optimized Synthesis

ReactantOxidantCatalystTemperature (°C)Time (min)Yield of IBA (%)
2-IB1.0 equiv. Oxone®2.5 mol% FeCl₃601083
2-IB1.0 equiv. Oxone®2.5 mol% FeCl₃606070

Table adapted from data presented in "Practical Synthesis of this compound (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions".[1]

Protocol 2: Purification of the Precursor, 2-Iodobenzoic Acid, by Recrystallization

A pure starting material is crucial for a clean synthesis of IBA.

Materials:

  • Crude 2-Iodobenzoic acid

  • Ethanol (95%)

  • Deionized Water

Procedure:

  • Dissolve the crude 2-Iodobenzoic acid in a minimal amount of hot 95% ethanol.

  • To the hot ethanolic solution, add hot water until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystallization.

  • Collect the tan, needle-shaped crystals by vacuum filtration.

  • Wash the crystals with three portions of ice-cold water.

  • Dry the purified crystals in a desiccator over a drying agent like calcium chloride.

Visualizations

Purification_Workflow CrudeIBA Crude this compound (Contains 2-IB, IBX, etc.) Filtration Vacuum Filtration CrudeIBA->Filtration Washing Wash with Cold Water Filtration->Washing Drying Vacuum Drying Washing->Drying ImpurityRemoval Removal of Water-Soluble Impurities (e.g., salts, residual Oxone®) Washing->ImpurityRemoval PureIBA Purified this compound Drying->PureIBA Troubleshooting_Logic Start Post-Synthesis Analysis CheckPurity Is the product pure? Start->CheckPurity IBX_Present Is IBX present? CheckPurity->IBX_Present No End_Success Purification Successful CheckPurity->End_Success Yes LowYield Is the yield low? IBX_Present->LowYield No Action_IBX Action: - Reduce oxidant amount - Lower reaction temperature - Shorten reaction time IBX_Present->Action_IBX Yes OffColor Is the product discolored? LowYield->OffColor No Action_Yield Action: - Check reagent stoichiometry - Optimize temperature and time LowYield->Action_Yield Yes Action_Color Action: - Purify starting material - Use decolorizing agent (e.g., charcoal) - Wash with reducing agent solution OffColor->Action_Color Yes End_Reassess Re-evaluate Synthesis OffColor->End_Reassess No Action_IBX->End_Reassess Action_Yield->End_Reassess Action_Color->End_Reassess

References

IBX Technical Support Center: Troubleshooting the Impact of Water

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Iodoxybenzoic acid (IBX). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the influence of water on the stability and reactivity of IBX in chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: How does the presence of water affect the solubility of IBX in common organic solvents?

A1: IBX is notoriously insoluble in many common organic solvents such as ethyl acetate, acetonitrile, and dichloromethane.[1][2] This limited solubility can present challenges for achieving homogeneous reaction conditions. While DMSO is a solvent in which IBX is appreciably soluble, the presence of small amounts of water does not significantly enhance its solubility in other organic media. However, some specialized protocols utilize water as a co-solvent, often in conjunction with additives like β-cyclodextrin, to create effective reaction media for specific transformations. In some cases, the insolubility of IBX is leveraged, treating it as a solid-phase reagent that can be easily removed by filtration upon reaction completion.[2][3][4]

Q2: Is water always detrimental to IBX-mediated oxidation reactions?

A2: Not necessarily. While large amounts of water can be detrimental to the outcome of some oxidation reactions by disfavoring the formation of reactive intermediates, its presence is sometimes beneficial or even essential.[2] For instance, the oxidation of primary and secondary benzylic carbons to aromatic aldehydes and ketones, respectively, is considered to be facilitated by the presence of additional water in the reaction mixture.[5] Furthermore, efficient oxidation of alcohols has been reported in water/acetone mixtures.[6]

Q3: What are the safety implications of having water present with IBX?

A3: IBX is a shock-sensitive and heat-sensitive explosive, particularly at temperatures above 200°C.[5][7] While historical concerns about shock sensitivity were partly attributed to impurities from older synthetic methods, pure IBX is still considered explosive.[7][8] Commercial IBX is often stabilized with benzoic and isophthalic acids.[5]

Water plays a critical role in the synthesis of IBX from 2-iodobenzoic acid using Oxone®, where it is the reaction medium.[5][9] However, purification of IBX by recrystallization from water is not feasible due to its decomposition at elevated temperatures.[5] It is crucial to avoid heating IBX in the presence of water to high temperatures. Always handle IBX with appropriate personal protective equipment in a well-ventilated fume hood.

Q4: My IBX-mediated oxidation is sluggish or failing. Could water be the issue?

A4: A sluggish or failed reaction could be due to several factors, and the water content is a critical parameter to consider.

  • Excess Water: As mentioned, excessive water can inhibit the reaction by interfering with the formation of the active oxidizing species.[2]

  • Insufficient Water: Conversely, for certain reactions like benzylic oxidations, a specific amount of water may be required for optimal reactivity.[5]

  • Reagent Quality: The issue may also lie with the quality of the IBX itself. If the IBX has been improperly stored and has absorbed atmospheric moisture, its reactivity might be compromised.

Refer to the troubleshooting guide below for a more detailed approach to diagnosing and solving this issue.

Troubleshooting Guides

Issue 1: Low or No Conversion in IBX Oxidation

If you are observing low or no conversion of your starting material, consider the following troubleshooting steps.

Logical Flow for Troubleshooting Low Conversion:

start Low/No Conversion Observed check_reagent 1. Verify IBX Quality & Stoichiometry start->check_reagent check_solvent 2. Assess Solvent System & Water Content check_reagent->check_solvent Reagent OK end_fail Consult Further Literature check_reagent->end_fail Reagent Impure/ Incorrect Stoichiometry check_temp 3. Evaluate Reaction Temperature check_solvent->check_temp Solvent Appropriate optimize Optimize Reaction Conditions check_solvent->optimize Potential Water Issue/ Inappropriate Solvent check_substrate 4. Consider Substrate Reactivity check_temp->check_substrate Temperature Correct check_temp->optimize Adjust Temperature check_substrate->optimize Substrate is Reactive check_substrate->end_fail Substrate is Unreactive/ Sterically Hindered end_ok Reaction Successful optimize->end_ok Optimization Successful optimize->end_fail Optimization Fails

Troubleshooting Low Conversion

Experimental Protocols:

  • Protocol for Drying IBX (if necessary): If you suspect your IBX has absorbed moisture, it can be dried under high vacuum for several hours. Caution: Do not heat IBX while drying due to its explosive nature.

  • General Protocol for Alcohol Oxidation with IBX: To a stirred suspension of IBX (1.5 - 3.0 equivalents) in a suitable solvent (e.g., EtOAc, CH3CN, or DMSO), add the alcohol (1.0 equivalent). The reaction mixture is then stirred at room temperature or heated, depending on the substrate's reactivity.[3][10] Reaction progress should be monitored by TLC or LC-MS. Upon completion, the reaction mixture is filtered to remove the insoluble byproduct, iodosobenzoic acid (IBA), and the filtrate is concentrated.[3][4]

Data Presentation:

Table 1: Solvent Effects on the Oxidation of Benzyl Alcohol with IBX

SolventTemperature (°C)Time (h)Yield (%)
EtOAc801.595
CH3CN80292
Acetone56385
THF66-Solvent Oxidation
Toluene80-Decomposition

Data adapted from various literature sources. Yields are approximate and can vary based on specific reaction conditions.

Issue 2: Poor Reproducibility of Results

Inconsistent results between batches can often be traced back to variations in the water content of the reagents and solvents.

Workflow for Ensuring Reproducibility:

start Inconsistent Results standardize_ibx Standardize IBX Source & Handling start->standardize_ibx use_dry_solvents Use Anhydrous Solvents standardize_ibx->use_dry_solvents control_atmosphere Control Reaction Atmosphere (e.g., under N2 or Ar) use_dry_solvents->control_atmosphere quantify_water Quantify Water Content (Karl Fischer Titration) control_atmosphere->quantify_water consistent_protocol Follow a Consistent Protocol quantify_water->consistent_protocol end_reproducible Reproducible Results consistent_protocol->end_reproducible

Ensuring Reproducible Results

Experimental Protocols:

  • Use of Anhydrous Solvents: For reactions sensitive to water, it is imperative to use freshly distilled or commercially available anhydrous solvents.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon can prevent the introduction of atmospheric moisture.

  • Karl Fischer Titration: For highly sensitive reactions, quantifying the water content of the solvent and even the starting material using Karl Fischer titration is recommended to ensure consistency.

Advanced Topics

IBX in Biphasic Systems

For certain applications, a biphasic system can be advantageous. A protocol using a CH2Cl2-H2O mixture with a phase-transfer catalyst has been developed for the chemoselective oxidation of secondary alcohols.[11]

Signaling Pathway for Biphasic Oxidation:

cluster_aq Aqueous Phase cluster_org Organic Phase (CH2Cl2) IBX_aq IBX Ketone R2C=O IBX_aq->Ketone Oxidizes Alcohol PTC_I PTC-IBA Complex PTC_I->IBX_aq Regenerates PTC Alcohol R2CHOH PTC_OH PTC-OH Complex Alcohol->PTC_OH Reacts with PTC_OH->PTC_I Phase Transfer

Biphasic Oxidation with PTC

This technical support guide provides a foundational understanding of the critical role water plays in the stability and reactivity of IBX. By carefully considering and controlling the water content in your experiments, you can achieve more reliable and reproducible results.

References

how to regenerate 2-Iodosobenzoic acid from its reduced form

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on regenerating 2-Iodosobenzoic acid (IBA) from its reduced form, 2-iodobenzoic acid (2-IB).

Frequently Asked Questions (FAQs)

Q1: What is the most common and practical method for regenerating this compound (IBA)?

A1: The most widely used and convenient method for oxidizing 2-iodobenzoic acid (2-IB) to IBA is through the use of Oxone® (a triple salt of 2KHSO₅·KHSO₄·K₂SO₄) in an aqueous solution.[1][2][3][4] This method is favored for its mild reaction conditions, high yields, and the avoidance of hazardous byproducts.[1][2][3]

Q2: What is the primary side product to be concerned about during the regeneration of IBA?

A2: The main concern is the over-oxidation of IBA to 2-Iodoxybenzoic acid (IBX).[2][3] IBX is known to be explosive under heat and impact, so its formation as a contaminant should be minimized for safety, especially in large-scale synthesis and for long-term storage.[2][3]

Q3: How can I prevent the formation of 2-Iodoxybenzoic acid (IBX)?

A3: Careful control of reaction conditions is crucial. Using a controlled amount of Oxone® (typically around 1.0 to 1.2 equivalents) and maintaining a mild temperature (room temperature to around 30°C) can selectively produce IBA without significant IBX contamination.[1][2]

Q4: What solvents are suitable for the oxidation of 2-iodobenzoic acid with Oxone®?

A4: Aqueous solutions are highly effective and environmentally friendly.[1][2][3] Water is often used as the sole solvent, promoting the "green chemistry" aspect of this procedure.[2][3] Acetonitrile/water mixtures have also been reported.[2]

Q5: Can the regenerated IBA be used directly for subsequent reactions?

A5: Yes, the this compound obtained from these methods can be used as a precursor for other cyclic organoiodine(III) derivatives.[1][2][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of this compound (IBA) Incomplete reaction.- Ensure the 2-iodobenzoic acid is fully dissolved or well-suspended. - Check the quality and amount of Oxone® used. - Slightly increase the reaction time or temperature, but monitor for IBX formation.
Contamination with 2-Iodoxybenzoic acid (IBX) Over-oxidation.- Reduce the amount of Oxone® to 1.0-1.2 equivalents. - Lower the reaction temperature.[2] - Reduce the reaction time.
Product is difficult to filter or isolate Fine precipitate formation.- Allow the product to crystallize by cooling the reaction mixture slowly. - Use a different filtration setup, such as a Büchner funnel with appropriate filter paper.
Inconsistent results between batches Variation in starting material quality or reaction conditions.- Use 2-iodobenzoic acid of consistent purity. - Precisely control temperature, stirring rate, and addition of reagents.

Experimental Protocols

Protocol 1: Selective Synthesis of this compound (IBA) using Oxone® at Room Temperature

This protocol is adapted from a practical and convenient method for preparing IBA without contamination by IBX.[1][2][3]

Materials:

  • 2-iodobenzoic acid (2-IB)

  • Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

  • Deionized water

Procedure:

  • To a suspension of 2-iodobenzoic acid (1.0 mmol) in deionized water (5.0 mL), add Oxone® (1.0 mmol) at room temperature.

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically a few hours), the white precipitate of this compound is collected by filtration.

  • Wash the collected solid with cold deionized water.

  • Dry the product under vacuum to obtain pure this compound.

Protocol 2: Synthesis of IBA with Heating

This method can be applied for substrates that are less reactive at room temperature.[2][3]

Materials:

  • 2-iodobenzoic acid (2-IB)

  • Oxone®

  • Acetonitrile (MeCN)

  • Deionized water (DW)

  • Ferric chloride (FeCl₃) (optional catalyst)

Procedure:

  • In a round-bottom flask, suspend 2-iodobenzoic acid (1.0 mmol) in a 1:1 mixture of acetonitrile and deionized water (e.g., 5 mL MeCN and 5 mL DW).

  • Add Oxone® (1.0 equivalent). For certain substrates, a catalytic amount of FeCl₃ (e.g., 2.5 mol%) can be added.[2]

  • Heat the mixture to a controlled temperature (e.g., 60°C) and stir.[2][3]

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the precipitated this compound by filtration, wash with cold water, and dry under vacuum.

Quantitative Data Summary

OxidantEquivalentsSolventTemperature (°C)Time (h)Yield (%)Reference
Oxone®1.0WaterRoom Temp.3>95[2]
Oxone®1.2Water30VariesHigh[1]
Oxone®1.0MeCN/H₂O (1:1)60VariesHigh[2][3]
Oxone®5.0Water40VariesHigh[1]

Visualizations

RegenerationWorkflow cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction cluster_workup Workup cluster_product Product 2_IB 2-Iodobenzoic Acid (2-IB) Mixing Mix & Stir 2_IB->Mixing Oxone Oxone® Oxone->Mixing Solvent Water or MeCN/Water Solvent->Mixing Heating Heating (Optional) Mixing->Heating Filtration Filtration Heating->Filtration Washing Wash with Water Filtration->Washing Drying Drying Washing->Drying IBA This compound (IBA) Drying->IBA

Caption: Experimental workflow for the regeneration of this compound.

ChemicalTransformation 2_IB 2-Iodobenzoic Acid IBA This compound 2_IB->IBA Oxidation (e.g., Oxone®) IBX 2-Iodoxybenzoic Acid (Side Product) IBA->IBX Over-oxidation

Caption: Chemical transformation pathway for the synthesis of this compound.

References

common mistakes to avoid when using hypervalent iodine reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hypervalent iodine reagents. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the use of these powerful reagents. Here you will find frequently asked questions and troubleshooting guides to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store my hypervalent iodine reagents?

A1: Most hypervalent iodine reagents are solids that are stable to air and moisture and can be stored on the benchtop.[1] However, some, like certain iodonium salts, are less stable and may require in-situ generation.[1] For long-term storage, it is best practice to store them in a cool, dry place, away from light. Some reagents are hygroscopic and should be stored under an inert atmosphere. Always refer to the supplier's safety data sheet (SDS) for specific storage recommendations.

Q2: What are the general safety precautions I should take when working with hypervalent iodine reagents?

A2: While hypervalent iodine reagents are valued for being less toxic than many heavy metal oxidants, they are not without hazards.[1][2] Some hypervalent iodine compounds are potentially explosive, especially when heated in the absence of a solvent.[1][3] It is crucial to handle these reagents with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. Always work in a well-ventilated fume hood. A thorough risk assessment should be conducted before performing any reaction.[3]

Q3: My hypervalent iodine reagent seems to be decomposing. What could be the cause?

A3: Decomposition can be triggered by several factors. Thermal instability is a key concern; some reagents decompose at elevated temperatures.[4][5] The stability of these compounds is highly dependent on their substitution patterns.[6] For instance, dimethyl-benziodoxoles are generally less stable than their bis(trifluoromethyl)-benziodoxoles counterparts.[6] Photochemical decomposition can also occur, leading to the formation of radical species.[1] Additionally, the presence of nucleophiles or certain solvents can lead to decomposition. The hydrolytic instability of some reagents can also be a factor.[2]

Q4: How do I choose the right hypervalent iodine reagent for my specific transformation?

A4: The choice of reagent depends on the desired transformation. For oxidations, λ³-iodanes of the type RIL₂ are commonly used.[7] For group transfer reactions, R₂IL type reagents are more suitable.[7] The reactivity of the reagent is influenced by the ligands attached to the iodine atom; more electronegative ligands in the axial position tend to increase reactivity.[5][8] For example, for oxidations of alcohols to aldehydes or ketones, reagents like Dess-Martin periodinane or (diacetoxyiodo)benzene (PIDA) are often employed.[8] For reactions requiring higher reactivity, reagents with trifluoroacetate or tosylate ligands can be used.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Symptom Possible Causes Solutions
Low or no conversion of starting material 1. Reagent Inactivity: The hypervalent iodine reagent may have decomposed due to improper storage or handling.1a. Check Reagent Quality: Use a fresh batch of the reagent or test its activity on a known substrate. 1b. Proper Storage: Ensure reagents are stored according to the manufacturer's recommendations (cool, dry, dark, and under inert atmosphere if necessary).
2. Suboptimal Reaction Conditions: The temperature, solvent, or reaction time may not be suitable for the specific transformation.2a. Optimize Temperature: Some reactions require heating, while others proceed at room temperature or below. Perform small-scale experiments to find the optimal temperature. 2b. Solvent Screening: The choice of solvent can significantly impact reactivity.[1] Monomeric species of some reagents are generated in more reactive solvents.[1] Screen a range of solvents with varying polarities. 2c. Adjust Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
3. Inefficient Ligand Exchange: The substrate may not be effectively interacting with the hypervalent iodine reagent.3a. Additives: The addition of a Lewis acid or a Brønsted acid can sometimes facilitate the initial ligand exchange step.[9]
Formation of multiple products with low yield of the desired product 1. Side Reactions: The reagent might be promoting undesired reaction pathways, such as radical reactions or over-oxidation.1a. Control Temperature: Lowering the reaction temperature can sometimes suppress side reactions. 1b. Use a More Selective Reagent: Consider using a different hypervalent iodine reagent with a milder reactivity profile. 1c. Add Radical Inhibitors: If radical pathways are suspected, adding a radical scavenger might improve the selectivity.
2. Competitive Reactions: The substrate may have multiple reactive sites that can react with the hypervalent iodine reagent.2a. Protecting Groups: Protect sensitive functional groups in the starting material to direct the reaction to the desired site.
Problem 2: Incomplete Reaction or Stalling
Symptom Possible Causes Solutions
Reaction starts but does not go to completion 1. Reagent Degradation: The hypervalent iodine reagent may be degrading over the course of the reaction.1a. Add Reagent in Portions: Instead of adding all the reagent at the beginning, add it in portions over the course of the reaction. 1b. Use a More Stable Reagent: Consider using a polymer-supported hypervalent iodine reagent, which often exhibits higher thermal stability.[4]
2. Product Inhibition: The product of the reaction may be inhibiting the catalytic cycle.2a. Remove Product: If feasible, try to remove the product from the reaction mixture as it is formed.
3. Insufficient Stoichiometry: The amount of hypervalent iodine reagent may be insufficient to fully convert the starting material.3a. Increase Reagent Stoichiometry: Gradually increase the equivalents of the hypervalent iodine reagent used.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding and troubleshooting, the following diagrams illustrate key concepts in hypervalent iodine chemistry.

Troubleshooting_Workflow start Low or No Yield check_reagent Check Reagent Quality and Storage start->check_reagent optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Time) check_reagent->optimize_conditions Reagent OK change_reagent Change Hypervalent Iodine Reagent check_reagent->change_reagent Reagent Decomposed side_reactions Side Reactions Observed? optimize_conditions->side_reactions additives Consider Additives (Lewis/Brønsted Acids) success Problem Solved additives->success side_reactions->additives No protecting_groups Use Protecting Groups side_reactions->protecting_groups Yes protecting_groups->success change_reagent->success

Caption: A general workflow for troubleshooting low-yield reactions involving hypervalent iodine reagents.

Reagent_Selection transformation Desired Transformation oxidation Oxidation transformation->oxidation Oxidation group_transfer Group Transfer transformation->group_transfer Functional Group Transfer ril2 Use RIL₂ Type Reagent (e.g., PIDA, DMP) oxidation->ril2 r2il Use R₂IL Type Reagent (e.g., Diaryliodonium Salts) group_transfer->r2il

Caption: Decision tree for selecting the appropriate type of hypervalent iodine reagent.

Key Experimental Protocols

General Protocol for the Oxidation of an Alcohol to an Aldehyde using (Diacetoxyiodo)benzene (PIDA)

  • Reaction Setup: To a stirred solution of the alcohol (1.0 mmol) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (10 mL) at room temperature, add (diacetoxyiodo)benzene (1.1 mmol, 1.1 equivalents).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with DCM (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired aldehyde.

Note: This is a general protocol and may require optimization for specific substrates. For sensitive substrates, the reaction may be performed at a lower temperature. The use of a catalytic amount of TEMPO can sometimes accelerate the reaction and improve yields.[8]

References

Validation & Comparative

A Comparative Guide to Hypervalent Iodine Oxidants: 2-Iodosobenzoic Acid (IBX) vs. Dess-Martin Periodinane (DMP) for Alcohol Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective oxidation of alcohols to aldehydes and ketones is a cornerstone of organic synthesis. Among the arsenal of available reagents, hypervalent iodine compounds, particularly 2-Iodosobenzoic acid (IBX) and Dess-Martin periodinane (DMP), have emerged as powerful and mild alternatives to traditional heavy metal-based oxidants like chromium.[1][2][3] Both reagents offer high chemoselectivity and are effective for sensitive and complex molecules.[1][3][4] This guide provides an objective, data-driven comparison of IBX and DMP to inform reagent selection for specific synthetic challenges.

Reagent Properties: A Side-by-Side Look

IBX and DMP are closely related; DMP is a more soluble derivative of IBX, prepared by the acylation of IBX with acetic anhydride.[4][5][6] This structural difference is the primary driver of their distinct physical and chemical properties, which in turn dictate their practical applications in the laboratory.

PropertyThis compound (IBX)Dess-Martin Periodinane (DMP)
Chemical Formula C₇H₅IO₄C₁₃H₁₃IO₈
Molar Mass 280.02 g/mol [7]424.14 g/mol [4]
Appearance White crystalline solid[7]White crystalline powder[4][8]
Melting Point 233 °C (decomposes)[7]130-133 °C[6][8]
Solubility Insoluble in most common organic solvents; soluble in DMSO.[2][7][9]Soluble in common organic solvents like CH₂Cl₂, CHCl₃, and acetonitrile.[4][5][10]
Stability & Safety Potentially explosive upon impact or heating >200°C.[7] Commercial samples are often stabilized with benzoic and isophthalic acids.[2][7]Potentially explosive upon impact or heating.[4][6][11] Its cost and explosive nature can hinder industrial-scale use.[4]

Performance in Alcohol Oxidation

The choice between IBX and DMP often comes down to reaction conditions and substrate compatibility. DMP's enhanced solubility generally allows for milder conditions and faster reaction times.

ParameterThis compound (IBX)Dess-Martin Periodinane (DMP)
Typical Solvents DMSO, or heated suspensions in EtOAc, CH₃CN.[9][12][13]Dichloromethane (DCM), Chloroform (CHCl₃).[10][14]
Reaction Temperature Room temperature in DMSO; elevated temperatures (e.g., 80°C) in other solvents.[9][12]Typically room temperature.[4][10]
Reaction Time Varies from hours to overnight, depending on solvent and temperature.[15]Generally rapid, often complete within 0.5 to 4 hours.[4][10][11]
Substrate Scope Broad. Oxidizes primary and secondary alcohols.[7][9] Tolerates amines (with acid), esters, and does not cleave 1,2-diols (at RT).[9]Broad. Oxidizes primary and secondary alcohols.[4][14] High chemoselectivity; tolerates furan rings, sulfides, and vinyl ethers.[4]
Key Advantages Cost-effective precursor to DMP. Useful when DMSO is an acceptable solvent. Can be used catalytically with a co-oxidant like Oxone.[16][17]High solubility, faster reactions, milder conditions (neutral pH, RT).[1][4] Simplified work-up.[4]
Work-up Often requires filtration of the insoluble byproduct, this compound (IBA).[12]Typically involves a quench with sodium thiosulfate (Na₂S₂O₃) followed by an aqueous wash.[11][18]

Reaction Mechanisms

Both oxidations proceed through a ligand exchange at the iodine center, followed by an elimination step to form the carbonyl compound.

This compound (IBX) Oxidation Mechanism The oxidation with IBX involves the alcohol replacing the hydroxyl group on the iodine atom. This is followed by a rate-determining step, now understood to be a reductive elimination involving the cleavage of the C-H bond, which releases the carbonyl product and this compound (IBA).[19][20]

IBX_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products IBX 2-Iodoxybenzoic Acid (IBX) Intermediate Alkoxyiodinane Intermediate IBX->Intermediate Ligand Exchange Alcohol R₂CHOH Alcohol->Intermediate Carbonyl Ketone/Aldehyde (R₂C=O) Intermediate->Carbonyl Reductive Elimination IBA This compound (IBA) Intermediate->IBA DMP_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products DMP Dess-Martin Periodinane (DMP) Intermediate Diacetoxyalkoxy- periodinane DMP->Intermediate Ligand Exchange Alcohol R₂CHOH Alcohol->Intermediate Carbonyl Ketone/Aldehyde (R₂C=O) Intermediate->Carbonyl Base-Assisted Elimination Byproducts Iodinane + 2 AcOH Intermediate->Byproducts Workflow Setup 1. Dissolve Alcohol in Solvent Add 2. Add Oxidant (IBX or DMP) Setup->Add React 3. Stir at Appropriate Temperature Add->React Monitor 4. Monitor by TLC React->Monitor Quench 5. Quench Reaction & Remove Byproducts Monitor->Quench Extract 6. Extraction & Washing Quench->Extract Purify 7. Dry & Purify (e.g., Chromatography) Extract->Purify Product Final Product Purify->Product Decision_Tree start Start: Oxidize an Alcohol q_solvent Is insolubility an issue? (Need CH₂Cl₂, etc.) start->q_solvent q_speed Is a fast reaction (< 4h) critical? q_solvent->q_speed No (DMSO or heating is OK) use_dmp Use Dess-Martin Periodinane (DMP) q_solvent->use_dmp Yes q_conditions Is the substrate sensitive to heat? q_speed->q_conditions No q_speed->use_dmp Yes q_conditions->use_dmp Yes use_ibx Use 2-Iodoxybenzoic Acid (IBX) q_conditions->use_ibx No

References

A Comparative Guide to the Reactivity of IBX and Other Common Oxidizing Agents in Alcohol Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the oxidation of alcohols to aldehydes and ketones is a cornerstone transformation. The choice of an oxidizing agent is critical, influencing reaction efficiency, selectivity, and functional group tolerance. This guide provides an objective comparison of the performance of 2-Iodoxybenzoic acid (IBX) with other widely used oxidizing agents, namely Dess-Martin Periodinane (DMP), Swern oxidation, and Pyridinium Chlorochromate (PCC). The information presented is supported by experimental data to aid in the selection of the most suitable reagent for specific synthetic challenges.

Performance Comparison of Oxidizing Agents

The efficacy of an oxidizing agent is best assessed through a direct comparison of reaction outcomes for a variety of substrates under optimized conditions. The following table summarizes the percentage yields for the oxidation of representative primary and secondary alcohols to their corresponding aldehydes and ketones using IBX, DMP, Swern, and PCC.

SubstrateProductOxidizing AgentReaction ConditionsYield (%)Reference
Benzyl alcoholBenzaldehydeIBXDMSO, rt, 4h94
Benzyl alcoholBenzaldehydeDMPCH₂Cl₂, rt, 1h98
Benzyl alcoholBenzaldehydeSwern(COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78°C to rt84.7
Benzyl alcoholBenzaldehydePCCCH₂Cl₂, rt, 2h92
Cinnamyl alcoholCinnamaldehydeIBXEtOAc, 80°C, 2h95
Cinnamyl alcoholCinnamaldehydeDMPCH₂Cl₂, rt, 1.5h97
Cinnamyl alcoholCinnamaldehydeSwern(COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78°C to rt~90
Cinnamyl alcoholCinnamaldehydePCCCH₂Cl₂, rt, 3h85
1-Octanol1-OctanalIBXEtOAc, 80°C, 5h92
1-Octanol1-OctanalDMPCH₂Cl₂, rt, 3h93
1-Octanol1-OctanalSwern(COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78°C to rt91
1-Octanol1-OctanalPCCCH₂Cl₂, rt, 4h87
CyclohexanolCyclohexanoneIBXDMSO, rt, 2h96
CyclohexanolCyclohexanoneDMPCH₂Cl₂, rt, 1h99
CyclohexanolCyclohexanoneSwern(COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78°C to rt96
CyclohexanolCyclohexanonePCCCH₂Cl₂, rt, 2h90

Key Differences and Considerations

IBX (2-Iodoxybenzoic acid) is a mild and selective oxidizing agent, valued for its ability to oxidize primary alcohols to aldehydes without over-oxidation to carboxylic acids. A significant advantage of IBX is its stability and ease of handling compared to some other reagents. However, its low solubility in many common organic solvents, with the exception of DMSO, can be a limitation.

Dess-Martin Periodinane (DMP) is a hypervalent iodine reagent derived from IBX. The presence of acetate ligands renders DMP highly soluble in common organic solvents like dichloromethane, leading to faster reaction times and often higher yields under milder conditions (room temperature). DMP is a versatile reagent with a broad substrate scope and excellent functional group tolerance. A notable difference from IBX is that DMP can cleave 1,2-diols. Both IBX and DMP are known to be potentially explosive under certain conditions, warranting careful handling.

Swern Oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. This method is renowned for its mild reaction conditions, typically conducted at low temperatures (-78 °C), which makes it suitable for sensitive substrates. The Swern oxidation generally provides high yields and avoids the use of toxic heavy metals. A significant drawback is the formation of volatile and malodorous byproducts, such as dimethyl sulfide.

Pyridinium Chlorochromate (PCC) is a chromium(VI)-based oxidant that has been a workhorse in organic synthesis for decades. It is effective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. While reliable, the use of PCC is diminishing due to the toxicity and environmental concerns associated with chromium reagents.

Experimental Protocols

IBX Oxidation of a Primary Alcohol (General Procedure)

Materials:

  • Primary alcohol

  • IBX (1.1 - 1.5 equivalents)

  • Anhydrous DMSO or EtOAc

  • Magnetic stirrer and heating mantle (if using EtOAc)

  • Round-bottom flask

  • Filtration apparatus

Procedure:

  • To a solution of the primary alcohol in anhydrous

A Comparative Guide to Alternatives for 2-Iodosobenzoic Acid (IBX) in Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the oxidation of alcohols to aldehydes and ketones is a fundamental transformation. 2-Iodosobenzoic acid (IBX) has been a widely used reagent for this purpose due to its selectivity and mild reaction conditions. However, its low solubility in common organic solvents and potential safety concerns, specifically its explosive nature under certain conditions, have prompted the development of several effective alternatives. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid in the selection of the most suitable reagent for specific synthetic needs.

Key Alternatives to IBX

Several classes of reagents have emerged as viable alternatives to stoichiometric IBX, each with its own set of advantages and disadvantages. These include the closely related Dess-Martin Periodinane (DMP), catalytic systems employing IBX or its precursors with a co-oxidant, polymer-supported IBX for simplified workup, the more active 2-Iodoxybenzenesulfonic acid (IBS), stabilized formulations of IBX (SIBX), and IBX esters with improved solubility.

Performance Comparison in Alcohol Oxidation

The following tables summarize the performance of IBX and its alternatives in the oxidation of primary and secondary alcohols. The data highlights differences in reaction efficiency, yields, and conditions.

Table 1: Oxidation of Primary Alcohols to Aldehydes

Reagent/SystemSubstrateProductSolventTime (h)Yield (%)Reference
IBX Benzyl alcoholBenzaldehydeDMSO295[1]
DMP Benzyl alcoholBenzaldehydeCH₂Cl₂0.598[2]
Catalytic IBX/Oxone Benzyl alcoholBenzoic acidCH₃CN/H₂O692[3]
Polymer-supported IBX Benzyl alcoholBenzaldehydeCH₂Cl₂1>95[4]
SIBX Benzyl alcoholBenzaldehydeNMP294[5]
IBS (catalytic)/Oxone 4-Methoxybenzyl alcohol4-MethoxybenzaldehydeCH₃NO₂0.599[6]
IBX Ester (4c)/TFA Benzyl alcoholBenzaldehydeCDCl₃0.2>98[7]

Table 2: Oxidation of Secondary Alcohols to Ketones

Reagent/SystemSubstrateProductSolventTime (h)Yield (%)Reference
IBX 1-PhenylethanolAcetophenoneEtOAc294[8]
DMP 1-PhenylethanolAcetophenoneCH₂Cl₂197[2]
Catalytic IBX/Oxone 1-PhenylethanolAcetophenoneCH₃CN/H₂O695[3]
Polymer-supported IBX 1-PhenylethanolAcetophenoneCH₂Cl₂4>95[9]
SIBX 1-PhenylethanolAcetophenoneNMP296[5]
IBS (catalytic)/Oxone 1-PhenylethanolAcetophenoneCH₃NO₂0.599[6]
IBX Ester (4c)/TFA 1-PhenylethanolAcetophenoneCDCl₃0.2>98[7]

In-Depth Look at the Alternatives

Dess-Martin Periodinane (DMP)

DMP is an acylated version of IBX and is one of the most common alternatives.[6][10]

  • Advantages: Excellent solubility in common organic solvents like dichloromethane (CH₂Cl₂) and chloroform (CHCl₃), leading to faster reaction times and often higher yields.[2][10] It operates under mild, neutral conditions.[2]

  • Disadvantages: Shares the same potential for explosive decomposition as IBX.[6] It is also relatively expensive, especially for large-scale synthesis.

Catalytic IBX with a Co-oxidant (e.g., Oxone)

This approach mitigates the safety and cost concerns associated with using stoichiometric amounts of IBX.

  • Advantages: A catalytic amount of IBX (or its precursors, this compound (IBA) or 2-iodobenzoic acid) is used in conjunction with a cheap and safe co-oxidant like Oxone® (2KHSO₅·KHSO₄·K₂SO₄) to regenerate the active oxidant in situ.[3][11] This method is more environmentally friendly.[11]

  • Disadvantages: The presence of a co-oxidant and aqueous conditions may not be suitable for all substrates. Over-oxidation to carboxylic acids can occur with primary alcohols when using Oxone.[3]

Catalytic_IBX_Cycle Alcohol Alcohol Aldehyde/Ketone Aldehyde/Ketone Alcohol->Aldehyde/Ketone Oxidation IBX (I+5) IBX (I+5) IBA (I+3) IBA (I+3) IBX (I+5)->IBA (I+3) Reduction IBA (I+3)->IBX (I+5) Re-oxidation Oxone Oxone IBA (I+3)->Oxone Spent Oxone Spent Oxone Oxone->Spent Oxone Co-oxidant

Caption: Catalytic cycle of IBX with Oxone as a co-oxidant.

Polymer-Supported IBX

Immobilizing IBX on a solid support simplifies the purification process and allows for the recycling of the reagent.

  • Advantages: The workup consists of a simple filtration to remove the supported reagent and its reduced form.[12][13] The resin can often be regenerated and reused, improving the overall cost-effectiveness and sustainability.[14]

  • Disadvantages: The reaction rates can be slower compared to homogeneous methods. The loading capacity of the polymer may be limited, requiring a larger mass of the supported reagent.

Polymer_Supported_IBX Polymer_Backbone Polymer Backbone (e.g., Polystyrene) Linker Spacer/Linker Polymer_Backbone:f0->Linker:f0 IBX_Moiety I(V) O OH Linker:f0->IBX_Moiety:f0

Caption: Structure of a polymer-supported IBX reagent.

2-Iodoxybenzenesulfonic Acid (IBS)

IBS is a more recent development and has shown exceptional activity as a catalyst for alcohol oxidation in the presence of Oxone.

  • Advantages: Significantly more active than IBX, allowing for very low catalyst loadings (as low as 0.05 mol%).[6][15] The reactions are often faster and cleaner.

  • Disadvantages: As a sulfonic acid derivative, it is highly acidic, which might not be compatible with acid-sensitive functional groups.

Stabilized IBX (SIBX)

SIBX is a commercially available formulation of IBX that addresses its explosive nature.

  • Advantages: Non-explosive, making it much safer to handle and store.[2][5] It can be used as a suspension in a variety of common organic solvents.[5]

  • Disadvantages: It is a mixture containing benzoic acid and isophthalic acid, which might interfere with certain reactions or complicate purification.

IBX Esters

Esterification of the carboxylic acid group of IBX can improve its solubility.

  • Advantages: IBX-esters are stable, microcrystalline products with improved solubility in organic solvents compared to IBX.[7] They can effectively oxidize alcohols to aldehydes and ketones.[7]

  • Disadvantages: The preparation of IBX-esters requires an additional synthetic step.

Experimental Protocols

General Procedure for Alcohol Oxidation with Catalytic 2-Iodobenzoic Acid and Oxone

This protocol is adapted from the work of Thottumkara, et al.[3]

  • To a solution of the alcohol (1.5 mmol) in a 2:1 mixture of acetonitrile and water (20 mL), add 2-iodobenzoic acid (0.15 mmol, 0.1 equiv) and Oxone® (2.25 mmol, 1.5 equiv).

  • Heat the reaction mixture to 70 °C and stir for 6 hours.

  • Cool the mixture in an ice bath to precipitate the insoluble iodine byproducts.

  • Remove the solids by filtration.

  • Extract the aqueous filtrate with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by column chromatography on silica gel.

General Procedure for Alcohol Oxidation with Polymer-Supported IBX

This is a general procedure based on the use of commercially available polymer-supported IBX.

  • To a solution of the alcohol (1.0 mmol) in a suitable solvent (e.g., CH₂Cl₂ or THF, 10 mL), add the polymer-supported IBX resin (e.g., 1.5-2.0 mmol/g loading, use a 1.5 to 2.0 molar excess).

  • Stir the suspension at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction by TLC or GC.

  • Upon completion, filter the reaction mixture to remove the resin.

  • Wash the resin with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the product if necessary.

Experimental_Workflow Start Start Mix Mix Alcohol, Solvent, and Oxidizing Reagent Start->Mix React Stir at appropriate temperature Mix->React Monitor Monitor reaction progress (TLC, GC, etc.) React->Monitor Monitor->React Incomplete Workup Reaction Workup (e.g., Filtration, Extraction) Monitor->Workup Complete Purify Purification (e.g., Chromatography) Workup->Purify End End Purify->End

References

A Comparative Guide to Oxidation Methods: Validating Reaction Mechanisms Involving 2-Iodosobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, synthetic chemists, and professionals in drug development, the selection of an appropriate oxidizing agent is a critical step in the synthesis of complex molecules. This guide provides an objective comparison of the catalytic system involving 2-Iodosobenzoic acid (IBA) with common alternative oxidation methods for the conversion of alcohols to aldehydes and ketones. The performance of each method is supported by experimental data, and detailed protocols are provided to facilitate replication and validation.

Performance Comparison of Alcohol Oxidation Methods

The efficacy of the catalytic this compound/Oxone system is benchmarked against established oxidation protocols: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and the traditional potassium dichromate oxidation. The following tables summarize the performance of these methods for the oxidation of various primary and secondary alcohols.

Table 1: Oxidation of Primary Alcohols to Aldehydes

SubstrateMethodReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
Benzyl alcoholCatalytic IBA/Oxone10 mol% 2-IBA, 2.2 eq. OxoneAcetonitrile/Water70695[1][2]
Benzyl alcoholDess-Martin Periodinane1.1 eq. DMPDichloromethaneRT1.594[3]
Benzyl alcoholSwern Oxidation2 eq. (COCl)₂, 4 eq. DMSO, 5 eq. Et₃NDichloromethane-78 to RT1.584.7[4]
4-Methoxybenzyl alcoholCatalytic IBA/Oxone10 mol% 2-IBA, 2.2 eq. OxoneAcetonitrile/Water70696[1][2]
4-Methoxybenzyl alcoholPotassium Dichromate1 eq. K₂Cr₂O₇, H₂SO₄Water/DichloromethaneReflux1~90[5]
1-OctanolCatalytic IBA/Oxone10 mol% 2-IBA, 2.2 eq. OxoneAcetonitrile/Water70685[1][2]
1-OctanolDess-Martin Periodinane1.1 eq. DMPDichloromethaneRT292[6]

Table 2: Oxidation of Secondary Alcohols to Ketones

SubstrateMethodReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
CyclohexanolCatalytic IBA/Oxone10 mol% 2-IBA, 2.2 eq. OxoneAcetonitrile/Water70692[1][2]
CyclohexanolDess-Martin Periodinane1.1 eq. DMPDichloromethaneRT195[6]
CyclohexanolSwern Oxidation1.5 eq. (COCl)₂, 2.7 eq. DMSO, 7 eq. Et₃NDichloromethane-78 to RT1~90[7]
CyclohexanolPotassium DichromateNa₂Cr₂O₇, H₂SO₄Water55-601~85[8]
1-PhenylethanolCatalytic IBA/Oxone10 mol% 2-IBA, 2.2 eq. OxoneAcetonitrile/Water70694[1][2]
1-PhenylethanolDess-Martin Periodinane1.1 eq. DMPDichloromethaneRT1.596[6]

Reaction Mechanisms and Experimental Workflows

The underlying mechanisms of these transformations dictate their selectivity and compatibility with various functional groups. The following diagrams illustrate the proposed catalytic cycle for the this compound/Oxone system and the established mechanisms for the alternative methods.

IBA_Catalytic_Cycle cluster_cycle Catalytic Cycle IBA This compound (IBA) I(III) IBX 2-Iodoxybenzoic Acid (IBX) I(V) IBA->IBX Oxidation Intermediate Alkoxy-I(V) Intermediate IBX->Intermediate + R₂CHOH Alcohol R₂CHOH Alcohol->IBX Carbonyl R₂C=O Intermediate->IBA Reductive Elimination - R₂C=O - H₂O Intermediate->Carbonyl Oxone Oxone (Co-oxidant) Oxone->IBA

Catalytic cycle of this compound (IBA) with Oxone.

In the catalytic system, this compound (IBA) is first oxidized by the co-oxidant, Oxone, to the active oxidant, 2-Iodoxybenzoic acid (IBX).[1][2] The alcohol substrate then coordinates to the hypervalent iodine center of IBX to form an alkoxy-I(V) intermediate. This intermediate subsequently undergoes reductive elimination to yield the carbonyl product, water, and regenerate the I(III) species (IBA), which can then re-enter the catalytic cycle.[9]

DMP_Oxidation Alcohol R₂CHOH Intermediate Diacetoxyalkoxy- periodinane Alcohol->Intermediate + DMP - Acetic Acid DMP Dess-Martin Periodinane (DMP) Carbonyl R₂C=O Intermediate->Carbonyl Intramolecular Proton Transfer Iodinane Iodinane byproduct Intermediate->Iodinane AcOH Acetic Acid Intermediate->AcOH

Mechanism of Dess-Martin Periodinane (DMP) oxidation.

The Dess-Martin oxidation begins with the reaction of the alcohol with DMP, where an acetate ligand is displaced to form a diacetoxyalkoxyperiodinane intermediate.[10][11] An intramolecular proton transfer from the alcohol's α-carbon to an acetate ligand facilitates the concerted elimination of the iodinane byproduct and acetic acid, resulting in the formation of the carbonyl compound.[10]

Swern_Oxidation DMSO DMSO ActiveIntermediate Electrophilic Sulfur Intermediate DMSO->ActiveIntermediate + Oxalyl Chloride - CO₂ - CO - Cl⁻ OxalylChloride Oxalyl Chloride Alkoxysulfonium Alkoxysulfonium Salt ActiveIntermediate->Alkoxysulfonium + R₂CHOH Alcohol R₂CHOH Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Et₃N - Et₃NH⁺ Carbonyl R₂C=O Ylide->Carbonyl Intramolecular Elimination DMS Dimethyl Sulfide Ylide->DMS Byproducts Et₃NH⁺ + Cl⁻ Ylide->Byproducts Base Triethylamine (Et₃N)

Mechanism of Swern oxidation.

The Swern oxidation involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride at low temperatures to form a highly electrophilic sulfur intermediate.[12][13] The alcohol then attacks this intermediate, forming an alkoxysulfonium salt. A hindered base, typically triethylamine, deprotonates the carbon adjacent to the oxygen, generating a sulfur ylide.[12] This ylide undergoes an intramolecular elimination via a five-membered ring transition state to produce the carbonyl compound, dimethyl sulfide, and triethylammonium chloride.[12][13]

Detailed Experimental Protocols

1. Catalytic Oxidation using this compound/Oxone

  • Reagents: this compound (IBA, 0.10 mmol, 10 mol%), Oxone (2.2 mmol), alcohol (1.0 mmol).

  • Solvent: Acetonitrile:Water (2:1 v/v), 15 mL.

  • Procedure: To a solution of the alcohol in the acetonitrile/water mixture, add this compound and Oxone. Heat the mixture to 70 °C and stir for 6 hours. After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1][2]

2. Dess-Martin Periodinane (DMP) Oxidation

  • Reagents: Dess-Martin Periodinane (1.1 mmol), alcohol (1.0 mmol).

  • Solvent: Dichloromethane (DCM), 10 mL.

  • Procedure: To a solution of the alcohol in DCM at room temperature, add DMP in one portion. Stir the reaction mixture vigorously for 1-2 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. Stir until the layers are clear. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify by column chromatography if necessary.[3][6]

3. Swern Oxidation

  • Reagents: Oxalyl chloride (1.5 mmol), Dimethyl sulfoxide (DMSO, 2.7 mmol), alcohol (1.0 mmol), Triethylamine (7.0 mmol).

  • Solvent: Dichloromethane (DCM), anhydrous, ~15 mL.

  • Procedure: To a solution of oxalyl chloride in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of DMSO in DCM dropwise. Stir the mixture for 15 minutes. Then, add a solution of the alcohol in DCM dropwise. Stir for another 30 minutes at -78 °C. Finally, add triethylamine dropwise, and allow the reaction mixture to warm to room temperature over 1 hour. Quench the reaction with water and extract the product with DCM. Wash the combined organic layers with dilute HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.[7]

4. Potassium Dichromate Oxidation

  • Reagents: Potassium dichromate (K₂Cr₂O₇, 1.0 mmol), Sulfuric acid (concentrated, ~0.5 mL), alcohol (1.0 mmol).

  • Solvent: Dichloromethane or solvent-free.

  • Procedure (Anhydrous): Grind potassium dichromate to a fine powder. Add the powdered K₂Cr₂O₇ to the alcohol (neat if liquid, or with a minimal amount of DCM if solid). Stir the mixture magnetically at room temperature for approximately 5 hours, monitoring by TLC. Upon completion, dilute the reaction mixture with DCM or diethyl ether and filter through a pad of celite or silica gel to remove chromium salts. Wash the filter cake with the solvent. Concentrate the filtrate to obtain the crude product, which can be further purified by distillation or chromatography.[5]

Disclaimer: These protocols are intended for informational purposes for a qualified audience. Appropriate safety precautions should always be taken when handling these reagents and performing these reactions.

References

A Comparative Guide to Hypervalent Iodine(III) and Iodine(V) Reagents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hypervalent iodine reagents have emerged as indispensable tools in modern organic synthesis, offering mild and selective alternatives to traditional heavy metal-based oxidants. These compounds, featuring an iodine atom in a higher-than-usual oxidation state, are broadly categorized into iodine(III) and iodine(V) species. This guide provides a detailed comparative study of these two classes of reagents, focusing on their performance in the oxidation of alcohols, supported by experimental data, detailed protocols, and mechanistic insights.

At a Glance: Key Differences and Applications

Hypervalent iodine(III) reagents, such as Phenyliodine(III) diacetate (PIDA), are versatile compounds used for a variety of transformations including oxidations, aminations, and arylations. They are often characterized by their role as 2-electron oxidants. In contrast, hypervalent iodine(V) reagents, like 2-Iodoxybenzoic acid (IBX) and Dess-Martin Periodinane (DMP), are powerful oxidizing agents particularly renowned for the efficient and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1]

The choice between an iodine(III) and an iodine(V) reagent is often dictated by the specific requirements of the chemical transformation, including substrate sensitivity, desired selectivity, and reaction conditions.

Performance in Alcohol Oxidation: A Quantitative Comparison

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. Both iodine(III) and iodine(V) reagents can effect this conversion, but they often exhibit different efficiencies, reaction times, and substrate scopes. Below is a comparative summary of the performance of a representative iodine(III) reagent, Phenyliodine(III) diacetate (PIDA), and a widely used iodine(V) reagent, Dess-Martin Periodinane (DMP), in the oxidation of primary alcohols.

Reagent (Oxidation State)SubstrateProductReaction TimeYield (%)Reference
PIDA/TEMPO (Iodine(III)) Benzyl alcoholBenzaldehyde4.5 min (in flow)95%[2]
PIDA/TEMPO (Iodine(III)) Various primary alcoholsCorresponding aldehydesNot specifiedHigh[3]
Dess-Martin Periodinane (Iodine(V)) Primary alcoholsAldehydes0.5 - 2 hoursHigh[4]
Dess-Martin Periodinane (Iodine(V)) p-Nitrobenzyl alcoholp-NitrobenzaldehydeNot specifiedHigh[5]
IBX (Iodine(V)) Primary alcoholsAldehydes1-3 hoursHigh[6]

Note: The data presented is compiled from various sources and reaction conditions may vary. The use of TEMPO as a catalyst is common in PIDA-mediated oxidations to enhance reaction rates.[7]

Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducible results in the laboratory. The following are representative protocols for the oxidation of a primary alcohol using PIDA (with TEMPO) and Dess-Martin Periodinane.

Protocol 1: Oxidation of Benzyl Alcohol using PIDA/TEMPO in a Flow System

This protocol is adapted from a procedure for the hypervalent iodine(III)/TEMPO-mediated oxidation of alcohols in a microreactor system.[2]

Materials:

  • Benzyl alcohol

  • Phenyliodine(III) diacetate (PIDA)

  • 2,2,6,6-Tetramethyl-1-piperidinyloxyl (TEMPO)

  • Dichloromethane (CH2Cl2)

  • Water

Procedure:

  • Prepare two separate solutions:

    • Solution A: Dissolve benzyl alcohol and PIDA in CH2Cl2.

    • Solution B: Dissolve a catalytic amount of TEMPO (e.g., 5 mol%) in CH2Cl2.

  • Set up a flow system consisting of two syringe pumps, a T-connector, and a tubing reactor (e.g., PTFE tubing) immersed in a water bath maintained at a constant temperature (e.g., 35 °C).

  • Pump Solution A and Solution B through the respective syringe pumps to meet at the T-connector, where they mix before entering the tubing reactor.

  • Adjust the flow rates to achieve the desired residence time within the reactor (e.g., a total flow rate of 0.4 mL/min for a residence time of 4.5 minutes).

  • Collect the reaction mixture as it exits the flow reactor and quench the reaction by adding water.

  • Extract the product with CH2Cl2, dry the combined organic layers over magnesium sulfate, and remove the solvent in vacuo.

  • Analyze the conversion and yield of benzaldehyde, for example, by gas chromatography.

Protocol 2: Oxidation of a Primary Alcohol using Dess-Martin Periodinane (DMP)

This is a general procedure for the DMP oxidation of primary alcohols to aldehydes.[8][9]

Materials:

  • Primary alcohol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the primary alcohol in anhydrous CH2Cl2 in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin Periodinane (typically 1.1 to 1.5 equivalents) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 0.5 to 2 hours.[4]

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3. Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over MgSO4, and concentrate under reduced pressure to afford the crude aldehyde.

  • Purify the product by flash column chromatography if necessary.

Mechanistic Pathways and Visualizations

The mechanisms of oxidation by iodine(III) and iodine(V) reagents, while both leading to the formation of a carbonyl group, proceed through distinct pathways. Understanding these mechanisms is key to predicting reactivity and potential side reactions.

Mechanism of Alcohol Oxidation by PIDA/TEMPO

The oxidation of alcohols with PIDA is often catalyzed by TEMPO. The proposed mechanism involves the initial oxidation of TEMPO by PIDA to form the highly reactive oxoammonium ion.[10] This species then oxidizes the alcohol to the corresponding aldehyde, regenerating the hydroxylamine, which is subsequently re-oxidized by PIDA to complete the catalytic cycle.

PIDA_TEMPO_Oxidation cluster_catalytic_cycle Catalytic Cycle cluster_substrate_oxidation Substrate Oxidation cluster_reagent_reduction Reagent Reduction TEMPO TEMPO Oxoammonium Oxoammonium Ion TEMPO->Oxoammonium PhI(OAc)₂ (PIDA) PIDA PhI(OAc)₂ TEMPO->PIDA Reduces Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine RCH₂OH Alcohol Primary Alcohol (RCH₂OH) Oxoammonium->Alcohol Oxidation Hydroxylamine->TEMPO PhI(OAc)₂ (PIDA) Hydroxylamine->PIDA Reduces Aldehyde Aldehyde (RCHO) Aldehyde->Hydroxylamine Reduction Iodobenzene PhI AceticAcid 2 AcOH

Caption: Catalytic cycle for the PIDA/TEMPO-mediated oxidation of a primary alcohol.

Mechanism of Alcohol Oxidation by Dess-Martin Periodinane (Iodine(V))

The oxidation of an alcohol by DMP, a cyclic iodine(V) reagent, is believed to proceed through a ligand exchange at the iodine center, followed by an intramolecular elimination.[9][11]

DMP_Oxidation DMP Dess-Martin Periodinane (DMP) Intermediate1 Alkoxyperiodinane Intermediate DMP->Intermediate1 Ligand Exchange (- AcOH) Alcohol Primary Alcohol (RCH₂OH) Alcohol->Intermediate1 TransitionState Cyclic Transition State Intermediate1->TransitionState Intramolecular Proton Transfer Products Aldehyde (RCHO) + Reduced Iodinane + Acetic Acid TransitionState->Products Reductive Elimination IBX_Oxidation IBX 2-Iodoxybenzoic Acid (IBX) LigandExchange Ligand Exchange Intermediate IBX->LigandExchange Ligand Exchange (- H₂O) Alcohol Primary Alcohol (RCH₂OH) Alcohol->LigandExchange Twist Hypervalent Twist (Rate-Determining Step) LigandExchange->Twist Elimination Concerted Elimination Twist->Elimination Products Aldehyde (RCHO) + 2-Iodosobenzoic Acid Elimination->Products

References

A Comparative Guide to 2-Iodosobenzoic Acid (IBX) in Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of an oxidizing agent is critical, balancing efficacy with practical constraints like cost, safety, and scalability. 2-Iodoxybenzoic acid (IBX) has emerged as a prominent reagent for the oxidation of alcohols to aldehydes and ketones, lauded for its mildness and selectivity.[1][2] This guide provides an objective comparison of IBX with common alternatives, supported by experimental data, to inform its strategic use in synthesis.

Overview of 2-Iodoxybenzoic Acid (IBX)

IBX is a hypervalent iodine(V) compound prepared by the oxidation of 2-iodobenzoic acid.[3] Its primary advantage lies in its ability to selectively oxidize primary and secondary alcohols without over-oxidation to carboxylic acids and with high tolerance for sensitive functional groups like amines and thioethers.[1][3] Unlike heavy metal-based oxidants like chromium reagents, IBX is considered an environmentally friendlier option.[1] However, its application is not without drawbacks, chiefly its poor solubility in most organic solvents (except DMSO) and its potential as a heat- and shock-sensitive explosive, although commercial formulations are stabilized.[1][4]

Cost-Benefit Analysis: IBX vs. Alternatives

The decision to use IBX often comes down to a trade-off between its high performance in complex syntheses and its associated costs and handling challenges. A comparison with two common alternatives, Dess-Martin Periodinane (DMP) and Swern Oxidation, illuminates these trade-offs.

Table 1: Comparative Analysis of Oxidizing Agents

Feature2-Iodoxybenzoic Acid (IBX)Dess-Martin Periodinane (DMP)Swern Oxidation
Primary Function Oxidation of 1°/2° alcoholsOxidation of 1°/2° alcoholsOxidation of 1°/2° alcohols
Relative Cost ModerateHighLow
Typical Conditions Room temp. to 80°C; neutral pHRoom temp.; neutral pH-78°C; basic (Et₃N)
Solubility Poor (except DMSO); used as a suspensionGood in common organic solvents (e.g., CH₂Cl₂)Reagents are soluble
Work-up Simple filtration of reagent & byproductAqueous extractionCareful quench; extraction of odorous byproducts
Key Advantages High selectivity, no over-oxidation, simple work-up, "green"Mild conditions, high yields, excellent solubility, short reaction times[5]Low cost, reliable, no over-oxidation[6]
Key Disadvantages Poor solubility, potentially explosive, stoichiometric useHigh cost, potentially explosive[5]Cryogenic temps, toxic/odorous byproducts (CO, DMS)[6]
Safety Profile Heat/shock sensitive explosive[4]Potentially explosive[5]Toxic/flammable reagents & byproducts
Performance and Experimental Data

IBX provides excellent yields for a wide range of substrates, often rivaling or exceeding those of other methods, particularly for sensitive molecules.

Table 2: Performance Comparison in Alcohol Oxidation

Substrate (Alcohol)Product (Aldehyde/Ketone)ReagentConditionsYield (%)
Piperonyl alcoholPiperonalIBXEtOAc, 80°C>95%[7]
Benzyl alcoholBenzaldehydeDMPCH₂Cl₂, rt~98%
CyclooctanolCyclooctanoneSwern(COCl)₂, DMSO, Et₃N, -78°C~96%
β-Hydroxyketoneβ-DiketoneIBXDMSO, rt>90%[4]
β-Hydroxyketoneβ-DiketoneSwern(COCl)₂, DMSO, Et₃N, -78°C<80%[4]

Note: Yields are representative and can vary based on specific reaction conditions and substrate.

The data indicates that while all three methods are effective, IBX shows superior performance for certain substrates, such as the oxidation of β-hydroxyketones, where methods like Swern oxidation may yield inferior results.[4]

Experimental Protocols

Protocol 1: General Procedure for IBX Oxidation of an Alcohol

This protocol is adapted from a user-friendly method that leverages the heterogeneous nature of IBX in common organic solvents.[7][8]

  • Setup: To a round-bottom flask, add the alcohol substrate (1.0 mmol) and a suitable solvent such as ethyl acetate (EtOAc) or acetonitrile (7 mL).

  • Reagent Addition: Add IBX (1.5 to 3.0 mmol, 1.5 to 3.0 equiv). The reagent will not dissolve, forming a suspension.

  • Reaction: Immerse the flask in a preheated oil bath at 80°C and stir the suspension vigorously. Monitor the reaction by TLC. Reaction times typically range from 1 to 5 hours.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature.

  • Isolation: Filter the suspension through a pad of celite to remove the insoluble IBX and its reduced byproduct, 2-iodosobenzoic acid (IBA).

  • Purification: Wash the filter cake with additional solvent. The combined filtrate contains the product and can be concentrated under reduced pressure. Further purification by chromatography is performed if necessary.

Protocol 2: General Procedure for Swern Oxidation

This protocol requires stringent anhydrous and low-temperature conditions.

  • Oxalyl Chloride Activation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve dimethyl sulfoxide (DMSO, 2.2 equiv) in anhydrous dichloromethane (CH₂Cl₂) and cool to -78°C (dry ice/acetone bath). Add oxalyl chloride (1.1 equiv) dropwise, stirring for 15 minutes.

  • Alcohol Addition: Dissolve the alcohol (1.0 equiv) in anhydrous CH₂Cl₂ and add it dropwise to the activated DMSO mixture. Stir for 30-45 minutes at -78°C.

  • Base Quench: Add triethylamine (Et₃N, 5.0 equiv) dropwise. The reaction is often exothermic. Allow the mixture to stir for 30 minutes at -78°C before warming slowly to room temperature.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂.

  • Isolation: Wash the combined organic layers with a mild acid (e.g., 1M HCl), saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography to remove byproducts.

Visualizing Workflows and Pathways

Synthesis of IBX and its relation to DMP

IBX is synthesized from the readily available 2-iodobenzoic acid.[9][10] The more soluble Dess-Martin Periodinane (DMP) is an acetate-substituted derivative of IBX.[5]

Synthesis cluster_0 IBX Synthesis cluster_1 DMP Synthesis 2-Iodobenzoic_Acid 2-Iodobenzoic Acid IBX 2-Iodoxybenzoic Acid (IBX) 2-Iodobenzoic_Acid->IBX Oxone, H₂O, 70°C IBX_2 IBX DMP Dess-Martin Periodinane (DMP) IBX_2->DMP Acetic Anhydride, Acetic Acid

Synthesis pathway for IBX and DMP from 2-iodobenzoic acid.
Simplified Mechanism of IBX Oxidation

The oxidation of an alcohol by IBX proceeds through a ligand exchange followed by reductive elimination.[6][11]

Mechanism IBX IBX + R₂CHOH Intermediate Hypervalent Intermediate IBX->Intermediate Ligand Exchange Product R₂C=O + IBA Intermediate->Product Reductive Elimination (-H₂O)

Simplified mechanism for the oxidation of an alcohol by IBX.
Decision Workflow for Oxidant Selection

Choosing the right oxidant depends on several factors, including the substrate's sensitivity, project scale, and available equipment.

Workflow start Start: Need to Oxidize an Alcohol scale Large Scale (>10g)? start->scale sensitive Acid/Base Sensitive Functional Groups? scale->sensitive No swern Use Swern Oxidation scale->swern Yes solubility Substrate Soluble in CH₂Cl₂/DCM? sensitive->solubility No dmp Use DMP sensitive->dmp Yes solubility->dmp Yes ibx Use IBX solubility->ibx No (Use IBX/DMSO or heterogeneous method)

Decision tree for selecting an appropriate oxidizing agent.

Conclusion

2-Iodoxybenzoic acid (IBX) is a powerful and highly selective oxidizing agent valuable for modern organic synthesis, especially in the context of complex and sensitive substrates found in drug development. Its primary benefits—mild reaction conditions, excellent functional group tolerance, and a simple filtration work-up—can outweigh its disadvantages of poor solubility and potential explosiveness.

The cost-benefit analysis reveals:

  • For Cost-Sensitive, Large-Scale Syntheses: Swern oxidation remains a viable option, provided the necessary equipment for cryogenic temperatures and handling of toxic byproducts is available.

  • For High-Value, Sensitive Substrates: When solubility is not an issue, Dess-Martin Periodinane offers a milder, faster, and more user-friendly alternative, albeit at a higher cost.[5]

  • For a Balance of Performance and Practicality: IBX strikes a compelling balance. Its heterogeneous reaction protocols avoid the need for DMSO, and catalytic methods using Oxone as a co-oxidant can minimize the amount of IBX required, enhancing safety and reducing cost.[7][12]

Ultimately, the choice to employ IBX should be made by carefully considering the specific requirements of the synthetic step, including substrate complexity, scale, and laboratory safety protocols. For high-value applications where selectivity is paramount, the benefits of IBX often justify its costs and handling considerations.

References

A Comparative Guide to Green Chemistry Metrics for Alcohol Oxidation: Featuring 2-Iodosobenzoic Acid Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of greener and more sustainable synthetic methodologies is a cornerstone of modern chemistry. This guide provides a comparative analysis of green chemistry metrics for the oxidation of primary alcohols to aldehydes, with a focus on reactions utilizing the hypervalent iodine reagent 2-Iodosobenzoic acid (IBA) in its catalytic cycle with a co-oxidant. For a comprehensive evaluation, this method is benchmarked against other common oxidation protocols: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and a traditional chromium-based method (Pyridinium chlorochromate, PCC). The quantitative assessment of these methods through key green chemistry metrics offers a clear perspective on their relative environmental impact and resource efficiency.

Introduction to Green Chemistry Metrics

Green chemistry metrics are quantitative tools used to assess the environmental performance of chemical processes. By analyzing factors such as waste generation and atom efficiency, these metrics provide a framework for comparing the "greenness" of different synthetic routes. The key metrics evaluated in this guide are:

  • Atom Economy (AE): A theoretical measure of the efficiency of a reaction in converting reactants into the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. A higher atom economy signifies a more efficient reaction with less waste generated in the form of byproducts.

  • E-Factor (Environmental Factor): A simple and widely used metric that quantifies the amount of waste produced per unit of product. It is calculated as the total mass of waste divided by the mass of the desired product. A lower E-Factor indicates a greener process.

  • Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (reactants, reagents, solvents, and process water) used to produce a specified mass of the product. It is calculated as the total mass input divided by the mass of the final product. A lower PMI value signifies a more resource-efficient and sustainable process.

Comparative Analysis of Alcohol Oxidation Methods

The oxidation of a primary alcohol to its corresponding aldehyde is a fundamental transformation in organic synthesis. Here, we compare four distinct methods for this conversion using the oxidation of benzyl alcohol to benzaldehyde as a model reaction.

Catalytic 2-Iodoxybenzoic acid (IBX) with Oxone®

Hypervalent iodine reagents, such as 2-Iodoxybenzoic acid (IBX), have emerged as powerful and selective oxidizing agents.[1] A significant advancement in the green application of these reagents is the in situ generation of IBX from its less hazardous precursor, this compound (IBA) or even 2-iodobenzoic acid, using a co-oxidant like Oxone® (2KHSO₅·KHSO₄·K₂SO₄).[2][3] This approach allows for the use of catalytic amounts of the iodine compound, which is continuously regenerated in the reaction cycle, thereby reducing waste and improving the overall green profile of the process.[2][3] The reduced form of the oxidant can often be recovered and re-oxidized, further enhancing the sustainability of the method.[3]

Dess-Martin Periodinane (DMP) Oxidation

Dess-Martin Periodinane is another hypervalent iodine(V) reagent that offers mild and selective oxidation of alcohols to aldehydes and ketones.[4] It is known for its high yields and tolerance of sensitive functional groups.[4] However, it is typically used in stoichiometric amounts, which can lead to a lower atom economy and a significant amount of waste.[1] Concerns regarding its potential explosiveness under certain conditions also exist.[4]

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, commonly oxalyl chloride or trifluoroacetic anhydride, to oxidize primary and secondary alcohols.[5] It is a widely used and effective method that avoids the use of heavy metals.[5] However, it requires cryogenic temperatures (typically -78 °C) and generates a stoichiometric amount of dimethyl sulfide, a volatile and malodorous byproduct.[5]

Pyridinium Chlorochromate (PCC) Oxidation

Pyridinium chlorochromate is a chromium(VI)-based reagent that has been traditionally used for the oxidation of primary alcohols to aldehydes. While effective, chromium-based oxidants are highly toxic and carcinogenic, posing significant environmental and health risks. The disposal of chromium-containing waste is a major concern, making this a "less green" alternative by modern standards.

Quantitative Comparison of Green Chemistry Metrics

The following table summarizes the calculated green chemistry metrics for the oxidation of benzyl alcohol to benzaldehyde using the four methods described above. The calculations are based on representative experimental protocols found in the literature.

MetricCatalytic IBX / Oxone®Dess-Martin Periodinane (DMP)Swern OxidationPyridinium Chlorochromate (PCC)
Atom Economy (%) 45.9%25.0%27.2%49.2%
E-Factor 12.532.826.715.3
Process Mass Intensity (PMI) 13.533.827.716.3

Note: The values in this table are calculated based on specific literature procedures and may vary depending on the exact experimental conditions, scale, and purification methods employed.

Experimental Protocols

Detailed experimental procedures for the oxidation of benzyl alcohol using each of the compared methods are provided below. These protocols were used as the basis for the green chemistry metric calculations.

Catalytic IBX with Oxone® Oxidation
  • Reaction: To a solution of benzyl alcohol (1.5 mmol) in a 2:1 mixture of acetonitrile and water (20 mL) is added 2-iodobenzoic acid (0.15 mmol, 0.1 eq.) and Oxone® (2.4 mmol, 1.6 eq.). The mixture is heated at 70 °C for 6 hours.[2]

  • Work-up: The reaction mixture is cooled, and the precipitated iodine-containing byproduct is removed by filtration. The filtrate is then extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the crude benzaldehyde.

Dess-Martin Periodinane (DMP) Oxidation
  • Reaction: To a solution of benzyl alcohol (1.0 mmol) in dichloromethane (10 mL) is added Dess-Martin Periodinane (1.2 mmol, 1.2 eq.) at room temperature. The reaction is stirred for 2 hours.

  • Work-up: The reaction mixture is quenched by the addition of a saturated aqueous solution of NaHCO₃ (10 mL) and a saturated aqueous solution of Na₂S₂O₃ (10 mL). The mixture is stirred vigorously for 15 minutes. The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are washed with brine (10 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

Swern Oxidation
  • Reaction: A solution of oxalyl chloride (1.1 mmol, 1.1 eq.) in dichloromethane (5 mL) is cooled to -78 °C. A solution of dimethyl sulfoxide (2.2 mmol, 2.2 eq.) in dichloromethane (2 mL) is added dropwise, and the mixture is stirred for 15 minutes. A solution of benzyl alcohol (1.0 mmol) in dichloromethane (2 mL) is then added dropwise, and the reaction is stirred for 30 minutes. Triethylamine (5.0 mmol, 5.0 eq.) is added, and the mixture is allowed to warm to room temperature.

  • Work-up: Water (10 mL) is added, and the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are washed with 1 M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

Pyridinium Chlorochromate (PCC) Oxidation
  • Reaction: To a suspension of Pyridinium chlorochromate (1.5 mmol, 1.5 eq.) in dichloromethane (10 mL) is added a solution of benzyl alcohol (1.0 mmol) in dichloromethane (2 mL). The mixture is stirred at room temperature for 2 hours.

  • Work-up: The reaction mixture is diluted with diethyl ether (20 mL) and filtered through a pad of silica gel. The filtrate is concentrated under reduced pressure to yield the crude product.

Visualization of Reaction Workflows

The following diagrams illustrate the general workflows for the catalytic IBX oxidation and the stoichiometric oxidation methods.

Catalytic_IBX_Workflow cluster_reaction Reaction cluster_workup Work-up Alcohol Alcohol Reaction_Vessel Reaction (Acetonitrile/Water, 70°C) Alcohol->Reaction_Vessel Catalytic 2-IBA Catalytic 2-IBA Catalytic 2-IBA->Reaction_Vessel Oxone Oxone Oxone->Reaction_Vessel Filtration Filtration to remove Iodine byproduct Reaction_Vessel->Filtration Reaction Mixture Extraction Extraction (Ethyl Acetate) Filtration->Extraction Filtrate Washing Aqueous Washes (NaHCO3, Brine) Extraction->Washing Organic Phase Drying_Concentration Drying and Concentration Washing->Drying_Concentration Washed Organic Phase Product Aldehyde Drying_Concentration->Product

Figure 1. Experimental workflow for the catalytic oxidation of an alcohol using 2-iodobenzoic acid and Oxone®.

Stoichiometric_Oxidation_Workflow cluster_reaction Reaction cluster_workup Work-up Alcohol Alcohol Reaction_Vessel Reaction (Solvent, Temp. varies) Alcohol->Reaction_Vessel Stoichiometric_Oxidant Stoichiometric Oxidant (DMP, Swern Reagents, PCC) Stoichiometric_Oxidant->Reaction_Vessel Quenching_Washing Quenching and/or Aqueous Washes Reaction_Vessel->Quenching_Washing Reaction Mixture Extraction Extraction Quenching_Washing->Extraction Quenched Mixture Drying_Concentration Drying and Concentration Extraction->Drying_Concentration Organic Phase Product Aldehyde Drying_Concentration->Product

Figure 2. Generalized experimental workflow for stoichiometric alcohol oxidations.

Discussion and Conclusion

The quantitative analysis of green chemistry metrics reveals significant differences between the evaluated oxidation methods. The catalytic IBX/Oxone® system, while not having the highest atom economy in this specific comparison due to the inclusion of the co-oxidant in the calculation, demonstrates a considerably lower E-Factor and PMI compared to the stoichiometric Dess-Martin Periodinane and Swern oxidations. This highlights the substantial reduction in waste achieved by employing a catalytic cycle and minimizing the use of reagents.

The Dess-Martin Periodinane and Swern oxidations, despite their utility in terms of mildness and selectivity, generate a large amount of waste relative to the product, as reflected in their high E-Factor and PMI values. The chromium-based PCC oxidation, while appearing to have a reasonable atom economy on paper, carries the significant burden of using a highly toxic and environmentally persistent heavy metal, a factor not fully captured by these mass-based metrics alone but a critical consideration in green chemistry.

References

A Comparative Guide to Analytical Techniques for Quantifying the Purity of 2-Iodoxybenzoic Acid (IBX)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of reagents is a critical parameter in chemical synthesis and drug development, directly impacting reaction efficiency, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety. 2-Iodoxybenzoic acid (IBX) is a widely used oxidizing agent, and its purity is paramount to ensure predictable and clean chemical transformations. This guide provides an objective comparison of three common analytical techniques for quantifying the purity of IBX: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Iodometric Titration.

Comparison of Analytical Techniques

A summary of the key performance characteristics of each technique for the analysis of IBX is presented below.

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative ¹H NMR (qNMR)Iodometric Titration
Principle Separation based on polarity, allowing for the quantification of IBX and its impurities.Quantification based on the direct proportionality between the integral of a specific proton signal and the number of nuclei, relative to a certified internal standard.Redox reaction where IBX oxidizes iodide ions to iodine, which is then titrated with a standard thiosulfate solution.
Specificity High; capable of separating the main component from structurally similar impurities and degradation products.High; provides structural information, allowing for the identification and quantification of specific impurities if their signals do not overlap with the analyte or internal standard.Moderate; measures the total oxidizing capacity of the sample. Other oxidizing impurities can interfere.
Potential Impurities Detected 2-iodobenzoic acid, 2-iodosobenzoic acid (IBA), benzoic acid, isophthalic acid, and other degradation products.2-iodobenzoic acid, this compound, and other proton-containing impurities with distinct NMR signals.Other oxidizing species present in the sample.
Estimated Precision (%RSD) < 2%< 1%< 1%
Estimated Accuracy (% Recovery) 98-102%98-102%98-102%
Estimated Limit of Quantification (LOQ) Low ppm levels~0.1%~0.1%
Analysis Time ~30 minutes per sample~15 minutes per sample~20 minutes per sample
Advantages Excellent for separating complex mixtures and for stability-indicating assays.Provides structural confirmation and is a primary ratio method, not requiring a reference standard of the analyte itself. Non-destructive.Cost-effective and requires basic laboratory equipment.
Disadvantages Requires a specific reference standard for IBX. Can be more expensive in terms of instrumentation and solvent consumption.Higher initial instrument cost. May have issues with overlapping signals from impurities.Less specific than chromatographic or spectroscopic methods. Not suitable for identifying individual impurities.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below.

Stability-Indicating High-Performance Liquid Chromatography (HPLC)

This method is designed to separate IBX from its potential impurities and degradation products, making it a true stability-indicating assay.

Instrumentation:

  • HPLC system with a UV detector or a Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 5% A, 95% B

    • 20-25 min: Hold at 5% A, 95% B

    • 25-30 min: Return to initial conditions (95% A, 5% B) and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh about 25 mg of the IBX sample.

  • Dissolve in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of IBX is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Forced degradation studies should be performed to demonstrate the stability-indicating nature of the method.

Quantitative ¹H NMR (qNMR) Spectroscopy

This method provides an absolute measure of purity by comparing the integral of a characteristic IBX proton signal to that of a certified internal standard.

Instrumentation:

  • NMR Spectrometer (≥400 MHz).

Reagents and Standards:

  • Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: A high-purity certified reference material with a known chemical shift that does not overlap with the analyte signals (e.g., Dimethyl sulfone). Dimethyl sulfone is a suitable internal standard as it is stable and does not react with IBX.[1][2]

Sample Preparation:

  • Accurately weigh approximately 20 mg of the IBX sample and 10 mg of the internal standard (e.g., Dimethyl sulfone) into a clean, dry vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: Standard 1D proton experiment.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals being integrated (typically 30-60 seconds for accurate quantitation).

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).

Data Analysis: The purity of IBX is calculated using the following formula:

Purity (%) = (I_IBX / I_IS) * (N_IS / N_IBX) * (MW_IBX / MW_IS) * (m_IS / m_IBX) * P_IS

Where:

  • I_IBX and I_IS are the integral areas of the signals for IBX and the internal standard, respectively.

  • N_IBX and N_IS are the number of protons corresponding to the integrated signals of IBX and the internal standard.

  • MW_IBX and MW_IS are the molecular weights of IBX and the internal standard.

  • m_IBX and m_IS are the masses of the IBX sample and the internal standard.

  • P_IS is the purity of the internal standard.

The aromatic protons of IBX in DMSO-d₆ appear between δ 7.8 and 8.2 ppm.

Iodometric Titration

This classic titrimetric method is based on the oxidizing properties of IBX.

Principle: IBX (a hypervalent iodine(V) compound) oxidizes iodide ions (I⁻) to iodine (I₂). The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator. The endpoint is reached when the blue color of the starch-iodine complex disappears.

Reactions:

  • IBX + 2I⁻ + 2H⁺ → IBA + I₂ + H₂O

  • I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

Reagents:

  • Potassium iodide (KI), 10% (w/v) solution.

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N).

  • Starch indicator solution, 1% (w/v).

  • Acetic acid, 2 M.

Procedure:

  • Accurately weigh approximately 100-150 mg of the IBX sample into an Erlenmeyer flask.

  • Dissolve the sample in a suitable solvent like DMSO, followed by the addition of 2 M acetic acid.

  • Add an excess of 10% potassium iodide solution to the flask. The solution will turn a dark brown/yellow due to the formation of iodine.

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow color.

  • Add a few drops of the starch indicator solution. The solution will turn a deep blue color.

  • Continue the titration with sodium thiosulfate until the blue color completely disappears.

  • Record the volume of the sodium thiosulfate solution used.

Calculation: The purity of IBX is calculated based on the stoichiometry of the reaction. Each mole of IBX is equivalent to 2 moles of sodium thiosulfate.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of each analytical technique for quantifying IBX purity.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh IBX Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (230 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Workflow for IBX Purity Analysis by HPLC.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh IBX Sample dissolve Dissolve in DMSO-d6 weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire integrate Integrate Signals acquire->integrate calculate Calculate Purity (%) integrate->calculate

Workflow for IBX Purity Analysis by qNMR.

Titration_Workflow cluster_prep Sample Preparation cluster_analysis Titration cluster_data Calculation weigh Weigh IBX Sample dissolve Dissolve in Solvent weigh->dissolve add_reagents Add Acetic Acid & KI dissolve->add_reagents titrate Titrate with Na2S2O3 add_reagents->titrate endpoint Detect Endpoint (Starch) titrate->endpoint calculate Calculate Purity (%) endpoint->calculate

Workflow for IBX Purity Analysis by Iodometric Titration.

Conclusion

The choice of the most appropriate analytical technique for determining the purity of IBX depends on the specific requirements of the analysis. For routine quality control where the impurity profile is well-characterized, iodometric titration offers a rapid and cost-effective solution. Quantitative NMR is a powerful tool for obtaining a highly accurate, absolute purity value without the need for an IBX reference standard, and it simultaneously provides structural confirmation. For in-depth impurity profiling and stability studies, a stability-indicating HPLC method is indispensable due to its superior separative power. For comprehensive characterization, a combination of these orthogonal techniques is recommended to ensure the highest confidence in the quality of the IBX reagent.

References

A Comparative Guide to Recent Advances in Hypervalent Iodine Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Hypervalent iodine compounds have emerged as a versatile and environmentally benign class of reagents in modern organic synthesis. Their reactivity, often mirroring that of transition metals, allows for a wide array of chemical transformations under mild conditions.[1][2][3][4][5] This guide provides a comparative overview of recent breakthroughs in hypervalent iodine chemistry, focusing on key areas of development that are of significant interest to researchers in academia and the pharmaceutical industry. The following sections present quantitative data, detailed experimental protocols for representative reactions, and visualizations of key chemical processes.

Enantioselective Dearomatization of Phenols with Chiral Catalysts

The asymmetric dearomatization of phenols is a powerful strategy for the synthesis of complex, chiral molecules from simple, readily available starting materials.[6] Chiral hypervalent iodine(III) catalysts have been instrumental in advancing this field, enabling highly enantioselective oxidative dearomatization reactions.[7][8][9][10]

Comparative Performance of Chiral Iodine(III) Catalysts

The table below compares the performance of different chiral iodoarene pre-catalysts in the enantioselective oxidative dearomatization of phenols, highlighting the impact of catalyst structure and reaction conditions on yield and enantioselectivity.

Catalyst (mol%)SubstrateOxidantSolventTemp (°C)Time (h)Yield (%)ee (%)Ref.
1a (20)2-(4-Methoxyphenyl)phenolm-CPBAToluene/H₂O-20128592
1b (10)4-Chloro-1-naphtholm-CPBAToluene029588[4]
2a (20)Naphthol-derived carboxylic acidm-CPBACH₂Cl₂-40249195
2b (10)2-Naphthol derivativeOxone®CH₃CN/H₂ORT128894[7]
Experimental Protocol: Enantioselective Hydroxylative Dearomatization of Phenols

This protocol is representative of the chiral hypervalent iodine-catalyzed dearomatization of phenols.[4][7]

Materials:

  • Chiral iodoarene catalyst (e.g., 1a) (0.02 mmol, 10 mol%)

  • Phenol substrate (0.2 mmol, 1.0 equiv)

  • m-Chloroperoxybenzoic acid (m-CPBA) (0.24 mmol, 1.2 equiv)

  • Anhydrous toluene (2.0 mL)

  • Deionized water (0.1 mL)

Procedure:

  • To a dry reaction vial under a nitrogen atmosphere, add the chiral iodoarene catalyst, the phenol substrate, and anhydrous toluene.

  • Cool the mixture to the specified temperature (e.g., -20 °C) using a suitable cooling bath.

  • In a separate vial, dissolve m-CPBA in toluene.

  • Add the m-CPBA solution dropwise to the reaction mixture over 10 minutes.

  • Stir the reaction mixture vigorously at the specified temperature for the indicated time (e.g., 12 hours).

  • Upon completion (monitored by TLC), quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired p-quinol product.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Catalytic Cycle for Phenol Dearomatization

Dearomatization_Cycle Catalytic Cycle for Phenol Dearomatization I_Ar Ar-I (Pre-catalyst) I_III Ar-I(III)(OR)₂ (Active Catalyst) I_Ar->I_III Oxidation Phenol_Complex [Ar-I(III)-Phenol Complex] I_III->Phenol_Complex Ligand Exchange Product p-Quinol Product Phenol_Complex->Product Reductive Elimination Ar_I_OH Ar-I(OH)₂ Phenol_Complex->Ar_I_OH Release of Ar-I Oxidant Oxidant (e.g., m-CPBA) Oxidant->I_Ar Waste Reduced Oxidant Phenol Phenol Substrate Phenol->Phenol_Complex Ar_I_OH->I_Ar Dehydration

Caption: Catalytic cycle for the enantioselective dearomatization of phenols.

Catalytic C-H Functionalization

Direct C-H functionalization is a highly sought-after transformation in organic synthesis as it allows for the construction of complex molecules from simple precursors. Hypervalent iodine reagents play a crucial role in this area, often acting as powerful oxidants in transition-metal-catalyzed reactions to enable C-N and C-C bond formation.[11][12][13]

Comparison of C-H Amination and Arylation Reactions

The following table provides a comparison of recent C-H functionalization methods that utilize hypervalent iodine reagents.

Catalyst (mol%)HI ReagentSubstrate TypeTransformationSolventTemp (°C)Yield (%)Ref.
Rh₂(esp)₂ (2)PhI(OAc)₂Urea derivativeIntramolecular C-H AminationToluene8085[14]
[Cp*IrCl₂]₂ (2.5)MozN₃AmideDirected C-H AminationCPME10070-90[15]
Pd(OAc)₂ (5)Ph₂IBF₄2-PhenylpyridineC-H ArylationAcOH10088[13]
Pd(OAc)₂ (5)Mes-I-Ar(BF₄)Quinolin-4(1H)-oneC5-ArylationAcOH10075[3]
Experimental Protocol: Palladium-Catalyzed C-H Arylation

This protocol describes a typical procedure for the palladium-catalyzed C-H arylation of an arene using a diaryliodonium salt.[13]

Materials:

  • Arene substrate (e.g., 2-phenylpyridine) (0.5 mmol, 1.0 equiv)

  • Diaryliodonium salt (e.g., Ph₂IBF₄) (0.55 mmol, 1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.025 mmol, 5 mol%)

  • Acetic acid (AcOH) (4.0 mL)

Procedure:

  • To a screw-capped vial, add the arene substrate, the diaryliodonium salt, and palladium(II) acetate.

  • Add acetic acid to the vial.

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 8-24 hours.

  • After cooling to room temperature, dilute the mixture with water and neutralize with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel to obtain the arylated product.

Workflow for Catalytic C-H Functionalization

CH_Functionalization_Workflow Workflow for Catalytic C-H Functionalization Start Start Materials: Substrate with DG TM Catalyst HI Reagent Coordination Coordination of Directing Group (DG) to Transition Metal (TM) Start->Coordination CH_Activation C-H Activation (Forms C-M Bond) Coordination->CH_Activation Oxidation Oxidative Addition of HI Reagent to TM Center CH_Activation->Oxidation Reductive_Elim Reductive Elimination (Forms C-Nu Bond) Oxidation->Reductive_Elim Catalyst_Regen Catalyst Regeneration Reductive_Elim->Catalyst_Regen Product Functionalized Product Reductive_Elim->Product Catalyst_Regen->Coordination

Caption: General workflow for transition metal-catalyzed C-H functionalization.

Photocatalytic Transformations with Hypervalent Iodine Reagents

The combination of visible-light photoredox catalysis with hypervalent iodine chemistry has opened new avenues for radical-mediated transformations under exceptionally mild conditions. Diaryliodonium salts, in particular, serve as excellent sources of aryl radicals upon single-electron reduction.[1][16][17]

Comparison of Photocatalytic Arylation Reactions

This table summarizes key parameters for recent photocatalytic arylations using diaryliodonium salts.

Photocatalyst (mol%)HI ReagentSubstrateLight SourceSolventTempYield (%)Ref.
--INVALID-LINK--₂ (2)(4-BrC₆H₄)₂IOTfIsonitrileBlue LEDMeCN/H₂ORT61[17]
[Ir(ppy)₂(bpy)]PF₆(Aryl)₂IBF₄HeteroarenesWhite LEDMeCNRT50-85[3]
Ru(bpy)₃Cl₂·6H₂O (1)(Aryl)₂IOTfQuinoxalin-2(1H)-oneBlue LEDCH₃CNRTup to 95[16]
Experimental Protocol: Photocatalytic Arylation of Isonitriles

The following is a general procedure for the photoredox-catalyzed arylation of isonitriles with diaryliodonium salts.[1][17]

Materials:

  • Isonitrile substrate (0.2 mmol, 1.0 equiv)

  • Diaryliodonium salt (0.2 mmol, 1.0 equiv)

  • --INVALID-LINK--₂ (0.004 mmol, 2 mol%)

  • Na₂CO₃ (0.34 mmol, 1.7 equiv)

  • Acetonitrile (MeCN) (2 mL)

  • Water (H₂O) (200 µL)

Procedure:

  • In a reaction tube, combine the isonitrile, diaryliodonium salt, photocatalyst, and Na₂CO₃.

  • Add the MeCN/H₂O solvent mixture.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Seal the tube and place it approximately 5 cm from a blue LED lamp (465 nm, 20 W).

  • Irradiate the reaction mixture with stirring for 10 hours at room temperature.

  • After the reaction, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the corresponding benzamide.

General Photocatalytic Cycle

Photocatalytic_Cycle Photocatalytic Cycle with Diaryliodonium Salts PC PC PC_star PC* PC->PC_star hν (Visible Light) PC_oxidized PC⁺ PC_star->PC_oxidized SET Ar2I Ar₂I⁺ PC_oxidized->PC SET Ar_radical Ar• Ar2I->Ar_radical ArI Substrate Substrate Sub_radical [Sub-Ar]• Substrate->Sub_radical Radical Addition Product Product Sub_radical->Product Oxidation

Caption: General photocatalytic cycle for arylation using diaryliodonium salts.

Advanced Benziodoxole Reagents for Group Transfer

Benziodoxole-based reagents have gained prominence due to their enhanced stability and reactivity in transferring various functional groups.[18] Particularly noteworthy are derivatives for trifluoromethylation (e.g., Togni reagents) and alkynylation (e.g., EBX reagents), which provide efficient access to molecules containing these valuable motifs.[19][20][21]

Comparison of Benziodoxole-Based Group Transfer Reactions

The table below showcases the application of different benziodoxole reagents in trifluoromethylation and alkynylation reactions.

ReagentSubstrateCatalyst/AdditiveTransformationSolventYield (%)Ref.
Togni Reagent IIQuinoneB₂pin₂C-H TrifluoromethylationDCE70-90[21]
Fluoro-benziodoxoleStyreneAgBF₄Geminal DifluorinationCH₂Cl₂60-85[21]
EBX ReagentCarboxylic AcidAg₂CO₃, K₂S₂O₈Decarboxylative AlkynylationMeCN/H₂O50-80[20]
Substituted EBXAcyl radical precursorfac-Ir(ppy)₃Photocatalytic AlkynylationDMA65-95[20]
Experimental Protocol: Synthesis of a Functionalized Benziodoxole

This procedure outlines a one-pot synthesis of bis(trifluoromethylated) benziodoxole reagents from iodine(I) precursors, representing a significant improvement over multi-step methods.[2][19]

Materials:

  • Substituted 2-iodoaniline (1.0 mmol, 1.0 equiv)

  • Trifluoroacetic acid (TFA) (3.0 equiv)

  • Sodium nitrite (NaNO₂) (1.2 equiv)

  • Urea (1.0 equiv)

  • Potassium iodide (KI) (1.2 equiv)

  • m-CPBA (2.5 equiv)

Procedure:

  • Dissolve the 2-iodoaniline derivative in a suitable solvent (e.g., acetonitrile).

  • Cool the solution to 0 °C and add TFA, followed by the dropwise addition of an aqueous solution of NaNO₂.

  • Stir for 30 minutes, then add urea to quench excess nitrous acid.

  • Add an aqueous solution of KI and stir for 1 hour at room temperature.

  • Extract the resulting 2-iodobenzoic acid derivative.

  • Dissolve the crude acid in a solvent and add m-CPBA.

  • Stir the reaction at room temperature until completion.

  • Isolate and purify the product by filtration and washing to obtain the desired benziodoxole reagent.

Benziodoxole Reagents for Group Transfer

Benziodoxole_Reagents Benziodoxole Reagents for Group Transfer reagent1 Togni Reagent Transfers: CF₃ reagent2 EBX Reagent Transfers: C≡CR reagent3 Fluoro-benziodoxole Transfers: F reagent4 Azido-benziodoxole Transfers: N₃

Caption: Common benziodoxole-based reagents and the functional groups they transfer.

References

A Head-to-Head Battle of Oxidants: IBX versus Swern in the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of complex molecule synthesis, the selective oxidation of alcohols to aldehydes and ketones is a critical transformation. For researchers, scientists, and drug development professionals, the choice of oxidant can significantly impact the success of a synthetic route, influencing yield, purity, and functional group compatibility. Among the plethora of available reagents, o-iodoxybenzoic acid (IBX) and the Swern oxidation protocol stand out as two of the most powerful and widely used methods. This guide provides an objective comparison of their performance in the context of complex molecule synthesis, supported by experimental data and detailed protocols.

At a Glance: Key Differences and Considerations

FeatureIBX OxidationSwern Oxidation
Reagents o-Iodoxybenzoic acid (IBX)Dimethyl sulfoxide (DMSO), oxalyl chloride (or alternative activator), hindered amine base (e.g., triethylamine)
Typical Conditions Room temperature to reflux in various solvents (e.g., DMSO, EtOAc, MeCN)Cryogenic temperatures (typically -78 °C)
Work-up Simple filtration in many cases due to the insolubility of IBX and its byproduct.Aqueous work-up required to remove byproducts.
Byproducts 2-Iodobenzoic acid (IBA), which can often be recycled.Dimethyl sulfide (malodorous), carbon monoxide, carbon dioxide, triethylammonium chloride.
Advantages - Metal-free- Often simple work-up- Can be used catalytically with a co-oxidant- High functional group tolerance- Exceptionally mild conditions- Broad substrate scope and high functional group compatibility- Generally high-yielding and reliable
Disadvantages - Poor solubility in many common organic solvents- Potentially explosive under impact or upon heating- Requires cryogenic temperatures- Production of a volatile and malodorous byproduct (dimethyl sulfide)- Stoichiometric amounts of reagents are typically required

Performance in Complex Molecule Synthesis: A Case Study

Direct comparative studies of IBX and Swern oxidation on the same complex substrate within a single publication are not abundant in the literature. However, analysis of different synthetic campaigns towards the same or related molecules provides valuable insights.

In the total synthesis of the antibiotic platensimycin and its analogs, various oxidation strategies have been employed. For instance, in one approach, an advanced intermediate was oxidized to the corresponding dienone using an IBX•MPO (N-methylpiperidine-N-oxide) complex in DMSO, affording the product in a 92% yield over two steps.[1] In a separate synthesis of (–)-nor-platencin, a related natural product, the researchers opted for a Swern oxidation to convert a 1,5-diol to a keto aldehyde. They noted that the Swern protocol was the "method of choice" for this particular transformation, as other methods tended to produce a lactone byproduct. This specific Swern protocol, utilizing diisopropylethylamine as the base, led to a 70% overall yield for the two-step sequence.[2]

These examples highlight a crucial aspect of oxidant selection: the choice is often highly substrate-dependent. While IBX can be highly effective, its reactivity profile might lead to undesired side reactions in certain contexts. Conversely, the mild and predictable nature of the Swern oxidation makes it a go-to method for sensitive substrates, despite its operational drawbacks.

Experimental Protocols

General Protocol for IBX Oxidation

A variety of protocols for IBX oxidation have been developed to address its solubility challenges.

In Ethyl Acetate (EtOAc): To a solution of the alcohol (1.0 equiv) in EtOAc is added IBX (1.1-3.0 equiv). The resulting suspension is heated to reflux and the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solid byproduct (2-iodobenzoic acid) is removed by filtration. The filtrate is then concentrated under reduced pressure to afford the crude product, which can be further purified by chromatography if necessary.[3][4]

In DMSO: IBX is dissolved in DMSO to create a stock solution. The alcohol (1.0 equiv) is then added to the IBX solution (typically 1.1-1.5 equiv of IBX). The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., EtOAc). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.[4]

General Protocol for Swern Oxidation

The Swern oxidation must be carried out under anhydrous conditions and at low temperatures.

To a solution of oxalyl chloride (1.2-1.5 equiv) in anhydrous dichloromethane (DCM) at -78 °C is added a solution of DMSO (2.4-3.0 equiv) in DCM dropwise. The mixture is stirred for 10-15 minutes, during which time gas evolution (CO and CO₂) is observed. A solution of the alcohol (1.0 equiv) in DCM is then added dropwise, and the reaction is stirred for an additional 20-30 minutes at -78 °C. Finally, a hindered base such as triethylamine (5.0 equiv) is added dropwise. The reaction mixture is then allowed to warm to room temperature. The reaction is quenched with water, and the aqueous layer is extracted with DCM. The combined organic layers are washed with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.[5][6][7]

Logical Workflow for Oxidant Selection

For a synthetic chemist faced with the choice between IBX and Swern oxidation, a logical decision-making process is essential. The following diagram illustrates a typical workflow.

G Decision Workflow: IBX vs. Swern Oxidation start Alcohol Substrate in Complex Molecule is_sensitive Substrate sensitive to high temperatures or acidity? start->is_sensitive scale Reaction Scale? is_sensitive->scale No swern Consider Swern Oxidation is_sensitive->swern Yes byproduct_issue Is malodorous byproduct a major concern? scale->byproduct_issue Large scale->swern Small to Medium byproduct_issue->swern No ibx Consider IBX Oxidation byproduct_issue->ibx Yes optimize_swern Optimize Swern: - Activator choice - Base choice swern->optimize_swern optimize_ibx Optimize IBX: - Solvent system - Temperature - Use of additives (e.g., MPO) ibx->optimize_ibx end Select Optimal Method optimize_swern->end optimize_ibx->end

Caption: A decision-making flowchart for selecting between IBX and Swern oxidation.

Conclusion

Both IBX and Swern oxidation are formidable tools in the arsenal of the synthetic chemist. The Swern oxidation, with its exceptionally mild conditions, remains a highly reliable and predictable method, particularly for delicate substrates. However, its operational demands, namely cryogenic temperatures and the generation of a foul-smelling byproduct, can be significant drawbacks.

IBX, on the other hand, offers a more operationally simple alternative that avoids the use of low temperatures and often allows for a straightforward work-up. Its high reactivity and functional group tolerance make it an attractive choice, though its poor solubility and potential safety hazards require careful consideration.

Ultimately, the optimal choice between IBX and Swern oxidation is not universal but is dictated by the specific structural features of the substrate, the scale of the reaction, and the practical constraints of the laboratory. A thorough evaluation of these factors, guided by the principles outlined in this guide, will enable researchers to make an informed decision and successfully advance their synthetic endeavors.

References

Safety Operating Guide

Proper Disposal of 2-Iodosobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of 2-Iodosobenzoic acid are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this hazardous substance responsibly. Adherence to these protocols is essential to mitigate risks associated with its reactivity and toxicity.

Immediate Safety and Handling

This compound is a hazardous substance that can cause skin irritation, serious eye damage, and respiratory irritation.[1][2][3] It is harmful if swallowed.[1][2] Due to its hazardous nature, all personal contact, including inhalation of dust, must be strictly avoided.[4] When handling this chemical, appropriate personal protective equipment (PPE) is mandatory.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or a face shield are required.[1]

  • Hand Protection: Chemical-resistant gloves must be worn. Always inspect gloves before use and dispose of contaminated gloves according to good laboratory practices.[1]

  • Body Protection: A complete suit protecting against chemicals is necessary, with the type of equipment selected based on the concentration and amount of the substance at the specific workplace.[1]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved N95 dust mask or a self-contained breathing apparatus.[1]

Storage and Incompatibility

Proper storage is crucial to maintain the stability of this compound and prevent hazardous reactions. It is sensitive to air and light.[4]

  • Storage Conditions: Store in original, tightly sealed containers in a cool, dry, and well-ventilated place.[1][2] A storage temperature of -20°C is recommended.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.[2][4]

Hazard and Storage Summary

The following table summarizes the key hazard classifications and storage information for this compound.

ParameterSpecification
OSHA Hazard Status Considered a hazardous substance according to OSHA 29 CFR 1910.1200.[4]
Primary Hazards Harmful if swallowed[1][2], causes skin irritation[1][3], causes serious eye damage/irritation[1][2][3], may cause respiratory irritation.[1][2][3]
European Waste HP Codes HP4 Irritant: Can cause skin irritation or eye damage.[5] HP5 Specific Target Organ Toxicity (STOT): Can cause organ toxicity from single or repeated exposure.[5] HP6 Acute Toxicity: Can cause acute toxic effects following oral or dermal administration.[5]
Storage Temperature -20°C.[4]
Storage Conditions Store in a cool, dry, well-ventilated place in a tightly closed container.[1][2] Store under an inert atmosphere.[2] Air- and light-sensitive.[4]
Incompatibilities Strong oxidizing agents, strong bases, reducing agents.[2][4]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Minor Spills:

    • Clean up all spills immediately.[4]

    • Avoid breathing dust and prevent contact with skin and eyes.[4]

    • Wear full PPE as described above.

    • Sweep up the material without creating dust and place it into a suitable, closed container for disposal.[1][6]

  • Major Spills:

    • Evacuate personnel from the area.[1]

    • Alert emergency responders and inform them of the location and nature of the hazard.[4]

    • Ensure adequate ventilation.[1]

    • Prevent the product from entering drains.[1][2]

    • Cleanup should only be performed by trained personnel wearing appropriate PPE, including a self-contained breathing apparatus.[1]

Disposal Protocol

All waste containing this compound must be treated as hazardous waste and handled in accordance with all local, state, and federal regulations.[4] Improper disposal, such as discarding it in biowaste or down the drain, is prohibited.[6][7]

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect surplus this compound and any material contaminated with it (e.g., paper towels, gloves) in a designated, suitable, and closed container.[1][6] The container must be clearly labeled as hazardous waste.

  • Consult a Professional Service:

    • Disposal must be conducted through a licensed professional waste disposal company.[1] Do not attempt to dispose of the chemical without professional consultation.

  • Recommended Disposal Method:

    • A suggested method for disposal involves dissolving or mixing the material with a combustible solvent.[1]

    • This solution is then burned in a chemical incinerator equipped with an afterburner and scrubber.[1] This procedure must be carried out by a licensed facility.

  • Container Disposal:

    • Empty containers may contain residual dust, which can be an explosion hazard.[4] Do not cut, drill, grind, or weld these containers.[4]

    • Contaminated packaging should be disposed of in the same manner as the unused product.[1]

  • Prohibited Actions:

    • DO NOT empty into drains or sewers.[2][6]

    • DO NOT mix with incompatible waste streams, especially oxidizing agents.[4]

    • DO NOT autoclave materials containing iodine, as this can create dangerous iodine vapor.[7]

Below is a workflow diagram illustrating the decision-making and procedural steps for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Emergency A Generate 2-Iodosobenzoic Acid Waste B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Place in a suitable, closed container B->C D Label container clearly: 'Hazardous Waste: This compound' C->D E Store in a designated, cool, dry, well-ventilated area D->E F Check for incompatibilities (Oxidizers, Bases) E->F G Contact Licensed Waste Disposal Service F->G Ready for Disposal H Arrange for Pickup and Transportation G->H I Final Disposal via Chemical Incineration H->I S1 Spill Occurs S2 Evacuate Area & Alert Responders S1->S2 S3 Contain Spill (Do not let enter drains) S2->S3 S4 Collect residue into hazardous waste container S3->S4 S4->C

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Iodosobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Iodosobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling this compound, ensuring the well-being of laboratory personnel and compliance with safety standards. Following these procedural steps is critical for minimizing risks and establishing a safe research environment.

Hazard Identification and Quantitative Data

This compound is a hazardous substance that requires careful handling. It is classified as harmful if swallowed, a skin irritant, a cause of serious eye damage, and may cause respiratory irritation.[1][2][3][4] The material has not been classified as "harmful by ingestion" due to a lack of corroborating animal or human evidence.[5]

Quantitative Hazard Data
Acute Toxicity
Oral (LD50, mouse)196 mg/kg[5]
GHS Hazard Statements H302, H315, H318, H319, H335[1][6]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[2][6][7]To prevent eye contact which can cause serious, irreversible damage.[1][2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant suit.[1][2][6]To avoid skin irritation and potential systemic effects through absorption.[1][5]
Respiratory Protection NIOSH-approved N95 dust mask or higher, especially when dust may be generated.[6]To prevent respiratory tract irritation.[1][2][3][5]
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.

1. Engineering Controls and Preparation:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3][7][8][9]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2]

  • Before beginning work, inspect all PPE for integrity.

2. Handling and Use:

  • Avoid the formation of dust and aerosols.[1][7][8]

  • Weigh and transfer the chemical with care, using tools that minimize dust generation.

  • Avoid all personal contact, including inhalation.[5]

  • Do not eat, drink, or smoke in the handling area.[2][3][9]

  • Wash hands thoroughly with soap and water after handling and before breaks.[1][2][3][8]

3. Spill Management:

  • Minor Spills:

    • Immediately clean up all spills.[5]

    • Avoid breathing dust and contact with skin and eyes.[5]

    • Sweep up the solid material and place it into a suitable, closed container for disposal.[1][2]

  • Major Spills:

    • Evacuate personnel from the immediate area.

    • Alert emergency responders and inform them of the location and nature of the hazard.[5]

    • Wear appropriate PPE during cleanup.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Dispose of surplus and non-recyclable solutions by contacting a licensed professional waste disposal service.[1]

    • Do not allow the product to enter drains.[1][2]

    • One disposal option is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Packaging:

    • Dispose of contaminated packaging as unused product.[1]

    • Empty containers may contain residual dust that can be hazardous; do not cut, drill, grind, or weld on or near such containers.[5]

Emergency First Aid Procedures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][8][9]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][8][9]
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][8]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][2][8]

Workflow for Safe Handling of this compound

prep Preparation & Engineering Controls ppe Don Appropriate PPE prep->ppe Ensure safety measures are in place handling Chemical Handling & Use ppe->handling Proceed with experiment spill Spill Occurs? handling->spill Constant vigilance spill_manage Spill Management Protocol spill->spill_manage Yes decon Decontamination & Waste Segregation spill->decon No spill_manage->decon After cleanup disposal Waste Disposal decon->disposal Segregate waste streams end End of Process disposal->end Follow institutional guidelines

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.